molecular formula C10H20N2O B13161202 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Katalognummer: B13161202
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: CWFSTIRBBTTZST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a chemical compound of interest in pharmaceutical research and development. This organonitrogen compound features a cyclobutane ring fused with a pyrrolidine scaffold, presenting both an aminomethyl and a hydroxyl group for further chemical modification. This structure makes it a valuable intermediate for constructing more complex molecules. Its molecular framework is common in drugs targeting the central nervous system, and it may serve as a key synthon in developing enzyme inhibitors or receptor modulators . The presence of the dimethylamine-related substituent is a feature shared with many FDA-approved drugs, suggesting potential in enhancing solubility and bioavailability in drug candidates . As a building block, this compound can be utilized in the synthesis of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-12-6-5-10(13,8-12)9(7-11)3-2-4-9/h13H,2-8,11H2,1H3

InChI-Schlüssel

CWFSTIRBBTTZST-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1)(C2(CCC2)CN)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the novel chemical entity 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. As direct experimental data for this compound is not available in the current body of scientific literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds. We will explore its predicted chemical structure and physicochemical properties, propose a viable synthetic pathway with detailed protocols, and discuss its potential pharmacological significance based on structure-activity relationships of its core functional motifs: the 3-substituted pyrrolidin-3-ol and the cyclobutane-containing amine. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this and related novel chemical entities.

Introduction and Rationale

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and bioactive natural products.[1][2][3] Its non-planar, sp3-rich structure allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[3] When substituted at the 3-position with a tertiary alcohol, the 1-methylpyrrolidin-3-ol scaffold presents a chiral center and a hydrogen-bonding moiety that can be pivotal for molecular recognition.

Concurrently, the cyclobutane motif has gained significant traction in drug design.[4][5][6] It serves as a bioisostere for larger or more flexible groups, offering a unique combination of rigidity and three-dimensionality.[4][5] The puckered conformation of the cyclobutane ring can enforce a specific orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles, such as increased metabolic stability.[4][6]

The combination of these two pharmacologically relevant scaffolds in 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol suggests a molecule of significant interest for drug discovery, potentially targeting the central nervous system or other therapeutic areas where these individual motifs have shown promise.

Chemical Structure and Identification

The chemical structure of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is characterized by a central 1-methylpyrrolidin-3-ol ring system, with the C3 position bearing a 1-(aminomethyl)cyclobutyl substituent.

  • IUPAC Name: 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

  • Molecular Formula: C10H20N2O

  • Molecular Weight: 184.28 g/mol

  • CAS Number: Not available

The structure contains two chiral centers, one at the C3 position of the pyrrolidine ring and one at the C1 position of the cyclobutane ring where the aminomethyl group is attached. Therefore, the compound can exist as four possible stereoisomers.

Predicted Physicochemical Properties

The physicochemical properties of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol have been predicted based on the known properties of its core structures, 1-methylpyrrolidin-3-ol and aminomethyl-cyclobutane derivatives. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.

PropertyPredicted ValueRationale and Significance
Physical State Liquid to low-melting solidBased on the properties of 1-methylpyrrolidin-3-ol, which is a liquid.[5][7] The larger substituent may increase the melting point.
Boiling Point > 200 °C (at 760 mmHg)The boiling point is expected to be significantly higher than that of 1-methylpyrrolidin-3-ol (50-52 °C at 1 mmHg) due to increased molecular weight and hydrogen bonding capabilities.[5][7]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The presence of the hydroxyl and amino groups, capable of hydrogen bonding, suggests good aqueous solubility. Solubility in non-polar solvents is likely to be limited.
pKa (Amino Group) ~9.5 - 10.5Typical for a primary aliphatic amine. This indicates that at physiological pH (~7.4), the amino group will be predominantly protonated.
pKa (Tertiary Amine) ~8.5 - 9.5Typical for a tertiary amine within a pyrrolidine ring. This group will also be mostly protonated at physiological pH.
LogP < 1.0The high density of polar functional groups (hydroxyl, two amines) relative to the number of carbon atoms suggests a low octanol-water partition coefficient, indicating hydrophilicity.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol can be envisioned through a retrosynthetic approach, culminating in a Grignard reaction.

Retrosynthetic Analysis

The key bond disconnection is between the C3 of the pyrrolidine ring and the cyclobutane ring. This suggests a nucleophilic addition of a cyclobutylmethyl Grignard reagent to a suitable ketone precursor, 1-methyl-3-pyrrolidinone.

Retrosynthesis Target 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Disconnect C-C Bond Formation (Grignard Reaction) Target->Disconnect Precursors 1-Methyl-3-pyrrolidinone + Protected (1-(halomethyl)cyclobutyl)magnesium halide Disconnect->Precursors

Retrosynthetic approach for the target molecule.
Synthesis of Precursors

Step 1: Synthesis of 1-Methyl-3-pyrrolidinone

One established method for the synthesis of N-methylpyrrolidinones involves the cyclization of appropriate precursors. For instance, 1-methyl-3-pyrrolidinone can be prepared from malic acid and methylamine, followed by a reduction step.[8]

Step 2: Synthesis of a Protected (Bromomethyl)cyclobutane Grignard Reagent

The primary amine in the desired Grignard reagent is incompatible with the reaction as it would be deprotonated by the highly basic organomagnesium compound. Therefore, a protected amine or a precursor that can be converted to an amine is necessary. A practical approach involves starting with cyclobutylmethanol.

  • Bromination of Cyclobutylmethanol: Cyclobutylmethanol can be converted to (bromomethyl)cyclobutane using a suitable brominating agent, such as triphenylphosphine and bromine, or via reaction with hydrobromic acid.[7][9][10]

  • Formation of the Grignard Reagent: The resulting (bromomethyl)cyclobutane can then be reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) to form the cyclobutylmethylmagnesium bromide Grignard reagent.[11]

An alternative route would involve protecting the amino group of 1-(aminomethyl)cyclobutane before halogenation and Grignard formation. A common protecting group for amines that is stable to Grignard conditions is the Boc (tert-butoxycarbonyl) group.[12][13][14]

Final Assembly and Deprotection

The final steps involve the Grignard reaction followed by the introduction of the amino group.

Synthetic Workflow cluster_0 Grignard Reagent Preparation cluster_1 Core Synthesis cluster_2 Final Assembly & Modification Cyclobutylmethanol Cyclobutylmethanol Bromomethylcyclobutane (Bromomethyl)cyclobutane Cyclobutylmethanol->Bromomethylcyclobutane PPh3, Br2 Grignard Cyclobutylmethyl magnesium bromide Bromomethylcyclobutane->Grignard Mg, THF Grignard_Reaction Pyrrolidinone 1-Methyl-3-pyrrolidinone Tertiary_Alcohol 3-(Cyclobutylmethyl)-1- methylpyrrolidin-3-ol Azide_Intermediate 3-(1-(Azidomethyl)cyclobutyl)-1- methylpyrrolidin-3-ol Tertiary_Alcohol->Azide_Intermediate Mitsunobu or similar (e.g., DPPA, DEAD) Final_Product 3-[1-(Aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol Azide_Intermediate->Final_Product Reduction (e.g., H2, Pd/C) Grignard_Reaction->Tertiary_Alcohol 1) Add Pyrrolidinone 2) H3O+ workup

Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)

Part A: Synthesis of Cyclobutylmethylmagnesium Bromide

  • Bromination: To a solution of cyclobutylmethanol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane at 0 °C, slowly add bromine (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with aqueous sodium bicarbonate, separate the organic layer, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to yield (bromomethyl)cyclobutane.

  • Grignard Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere (argon or nitrogen), add a small amount of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction. Slowly add a solution of (bromomethyl)cyclobutane (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour. The resulting grey solution is the Grignard reagent.

Part B: Synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

  • Grignard Addition: Cool the freshly prepared cyclobutylmethylmagnesium bromide solution to 0 °C. Slowly add a solution of 1-methyl-3-pyrrolidinone (0.9 eq) in anhydrous THF. After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol, 3-(cyclobutylmethyl)-1-methylpyrrolidin-3-ol.

  • Azide Formation (Mitsunobu-type reaction): To a solution of the crude tertiary alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Then, add diphenylphosphoryl azide (DPPA) (1.5 eq). Allow the reaction to stir at room temperature overnight. Concentrate the reaction mixture and purify by column chromatography to obtain 3-(1-(azidomethyl)cyclobutyl)-1-methylpyrrolidin-3-ol.

  • Reduction to Amine: Dissolve the azide intermediate (1.0 eq) in methanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product, 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. Further purification can be achieved by chromatography or crystallization.

Potential Pharmacological Significance

While no direct biological data exists for 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, its structural components are present in numerous pharmacologically active agents.

  • Pyrrolidine Derivatives: The pyrrolidine scaffold is a key feature in drugs targeting the central nervous system, including anticonvulsants, antidepressants, and nootropics.[2][15] The tertiary amine and hydroxyl group can participate in interactions with various receptors and enzymes.

  • Cyclobutane-Containing Amines: The incorporation of a cyclobutane ring can confer conformational rigidity, which is often beneficial for binding affinity and selectivity.[4][5] Aminomethyl-cyclobutane derivatives have been explored for their potential in modulating neurotransmitter activity and in the development of agents for neurological disorders.[1][16] The cyclobutane moiety can also enhance metabolic stability, a desirable property in drug candidates.[4][6]

Given these precedents, 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol and its stereoisomers are promising candidates for screening in assays related to neurological disorders, pain management, and other conditions where modulation of CNS targets is beneficial. The molecule's combination of a polar, hydrogen-bonding head group (the pyrrolidinol) and a conformationally constrained lipophilic tail (the cyclobutane) presents an interesting profile for interacting with biological macromolecules.

Conclusion

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a novel chemical entity with significant potential for drug discovery, based on the well-established pharmacological relevance of its constituent pyrrolidine and cyclobutane-amine scaffolds. This technical guide has provided a detailed overview of its predicted structure and properties, a plausible and detailed synthetic route, and a rationale for its potential biological significance. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising area of medicinal chemistry.

References

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In Vitro Mechanistic Elucidation of a Novel Pyrrolidine-Based Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The discovery of novel chemical entities with therapeutic potential is the cornerstone of modern drug development. The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol represents a unique structural class, incorporating a tertiary alcohol on a pyrrolidine ring, a rigid cyclobutyl moiety, and a primary amine. While this specific molecule is not extensively described in public-domain literature, its structural motifs suggest potential interactions with a range of biological targets, particularly those within the central nervous system (CNS) due to the prevalence of the pyrrolidine scaffold in neuroactive compounds.

This technical guide provides a comprehensive, hypothesis-driven framework for the in vitro characterization of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (hereafter referred to as "Compound X"). We will proceed from initial target class identification to detailed pathway analysis, emphasizing experimental causality and robust, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals tasked with elucidating the mechanism of action of novel small molecules.

Part 1: Initial Hypothesis Generation and Target Class Identification

The structure of Compound X provides several clues for initial hypothesis generation. The saturated heterocyclic pyrrolidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The aminomethyl group can serve as a key pharmacophore, potentially mimicking endogenous cationic neurotransmitters like acetylcholine or GABA. The cyclobutyl group introduces a rigid, three-dimensional element that can confer selectivity for specific receptor subtypes.

Therefore, our initial investigation will be centered on the hypothesis that Compound X is a modulator of a major neurotransmitter receptor family. Our first objective is to identify the primary target class through broad-based screening.

Experimental Workflow: Broad Target Screening

A logical workflow for initial screening involves profiling the compound against a large, well-characterized panel of receptors, enzymes, and transporters. This approach, often called "target fishing," is crucial for identifying primary interactions and potential off-target liabilities early in the discovery process.

G cluster_0 Phase 1: Broad Target Screening Compound Compound X Stock (10 mM in DMSO) Screening Commercial Radioligand Binding Assay Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) ~44-100 CNS-related targets Compound->Screening Data Data Analysis: Calculate % Inhibition at 10 µM Screening->Data Hit Identify 'Hits': >50% Inhibition Data->Hit Triage Hit Triage: Filter based on target class and structural plausibility Hit->Triage Hypothesis Formulate Primary Hypothesis: 'Compound X is a ligand for Target Y' Triage->Hypothesis

Caption: Workflow for initial identification of Compound X's biological target class.

Protocol: Radioligand Binding Assay Panel

Radioligand binding assays are a robust and high-throughput method to assess the interaction of a test compound with a wide array of potential targets.

Objective: To determine if Compound X binds to a panel of known GPCRs, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. From this, create serial dilutions to achieve a final assay concentration of 10 µM.

  • Assay Execution (Outsourced/Commercial): Submit the compound to a commercial provider (e.g., Eurofins, Charles River) for screening against a CNS-focused panel. The provider will perform competitive binding assays.

    • Principle: Cell membranes or purified receptors expressing the target of interest are incubated with a specific radiolabeled ligand ([³H]-ligand) and the test compound (Compound X).

    • Causality: If Compound X binds to the target receptor, it will compete with and displace the radioligand. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of Compound X.

  • Data Collection: The service provider will measure the radioactivity using scintillation counting. Data is typically delivered as the percentage of radioligand binding that is inhibited by Compound X at the tested concentration.

  • Self-Validation/Controls:

    • Positive Control: An unlabeled, known ligand for each target is run to ensure the assay can detect inhibition.

    • Negative Control: A vehicle control (e.g., 0.1% DMSO) is used to define 100% binding.

  • Hit Criteria: A "hit" is typically defined as a compound that causes >50% inhibition of radioligand binding. This threshold is chosen to balance the risk of false negatives with the burden of following up on weak, potentially non-specific interactions.

Part 2: Mechanism of Action at the Primary Target

For the purpose of this guide, let us assume the broad screening identified a significant and reproducible hit: Compound X is a potent inhibitor of radioligand binding to the Dopamine D2 Receptor (D2R) , a class A GPCR. Our next goal is to determine the nature of this interaction (agonist vs. antagonist) and the downstream signaling consequences.

Functional Characterization: Agonism vs. Antagonism

The D2R primarily signals through the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. We will use a functional assay that measures this second messenger to determine if Compound X activates (agonism) or blocks (antagonism) the receptor.

G cluster_1 Phase 2: Functional Characterization Cell_Culture Culture HEK293 cells stably expressing human D2R Agonist_Mode Agonist Mode: Treat cells with dose-response of Compound X Cell_Culture->Agonist_Mode Antagonist_Mode Antagonist Mode: Pre-treat with Compound X, then stimulate with known agonist (e.g., Quinpirole) Cell_Culture->Antagonist_Mode cAMP_Assay Forskolin Stimulation & cAMP Measurement (HTRF or LANCE Assay) Agonist_Mode->cAMP_Assay Antagonist_Mode->cAMP_Assay Agonist_Curve Generate Agonist Dose-Response Curve (Calculate EC50) cAMP_Assay->Agonist_Curve Antagonist_Curve Generate Antagonist Dose-Response Curve (Calculate IC50) cAMP_Assay->Antagonist_Curve

Caption: Workflow to determine if Compound X is a D2R agonist or antagonist.

This assay provides a sensitive and high-throughput method to measure changes in intracellular cAMP.

Objective: To quantify the effect of Compound X on D2R-mediated inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human D2R.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Quinpirole (a known D2R agonist).

  • HTRF cAMP detection kit (e.g., from Cisbio).

  • 384-well white microplates.

Methodology:

  • Cell Seeding: Plate D2R-HEK293 cells in 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

    • Causality: This allows cells to adhere and reach a quiescent state, ensuring a consistent baseline for the assay.

  • Agonist Mode:

    • Prepare a serial dilution of Compound X (e.g., 10 µM to 10 pM).

    • Add the compound dilutions to the cells, followed immediately by 1 µM Forskolin. The Forskolin directly stimulates adenylyl cyclase, creating a high level of cAMP that can then be inhibited by a D2R agonist.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Prepare a serial dilution of Compound X.

    • Add the compound dilutions to the cells and incubate for 15 minutes. This pre-incubation allows Compound X to occupy the receptor.

    • Add a fixed concentration of the agonist Quinpirole (at its EC₈₀ concentration) plus 1 µM Forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio, which is inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the HTRF ratio against the log concentration of Compound X. If it is an agonist, you will observe a dose-dependent decrease in the signal. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the HTRF ratio against the log concentration of Compound X. If it is an antagonist, it will reverse the effect of Quinpirole, causing a dose-dependent increase in the signal. Fit the data to determine the IC₅₀ .

Downstream Signaling Pathway Analysis: β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades (e.g., MAPK/ERK). Assessing β-arrestin recruitment is critical for understanding potential "biased agonism," where a ligand preferentially activates one pathway over another.

This assay technology uses enzyme fragment complementation to quantify the interaction between the receptor and β-arrestin.

Objective: To determine if Compound X promotes the recruitment of β-arrestin to the D2R.

Methodology:

  • Cell Line: Use a commercially available cell line (e.g., from Eurofins DiscoverX) that co-expresses the D2R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing enzyme fragment (Enzyme Acceptor, EA).

  • Assay Principle: If Compound X is an agonist, it will induce a conformational change in the D2R, leading to the binding of β-arrestin. This brings the two enzyme fragments into close proximity, forming an active β-galactosidase enzyme.

  • Execution:

    • Plate the PathHunter® cells in a 384-well white plate.

    • Prepare a dose-response curve of Compound X.

    • Add the compound to the cells and incubate for 90 minutes at 37°C.

    • Add the detection reagent containing the chemiluminescent substrate.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a standard plate reader.

  • Data Analysis: Plot luminescence against the log concentration of Compound X. A dose-dependent increase in signal indicates β-arrestin recruitment. Calculate the EC₅₀ to determine the potency for this pathway.

Data Summary and Interpretation

All quantitative data should be collated to build a comprehensive profile of Compound X's mechanism.

Assay TypeParameterCompound X ResultInterpretation
Binding Radioligand Displacement% Inhibition @ 10 µM = 98%High affinity for D2R
Binding Kᵢ DeterminationKᵢ = 50 nMPotent binding affinity
Functional (G-Protein) cAMP Assay (Agonist)No significant activityNot a G-protein pathway agonist
Functional (G-Protein) cAMP Assay (Antagonist)IC₅₀ = 150 nMPotent antagonist of G-protein signaling
Functional (β-Arrestin) β-Arrestin RecruitmentEC₅₀ = 800 nMWeak partial agonist for β-arrestin recruitment

Based on this hypothetical data, we can classify Compound X as a biased antagonist/weak partial agonist of the D2R. It potently blocks the canonical G-protein signaling pathway (antagonism) while weakly promoting the β-arrestin pathway (partial agonism). This profile is distinct from a classical neutral antagonist and may have unique therapeutic implications.

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor (Inactive) G_protein Gαi/βγ D2R->G_protein Activates Gαi Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Effectors (e.g., PKA) cAMP->PKA Inhibition Blocked ERK MAPK/ERK Pathway Arrestin->ERK Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates CompoundX Compound X CompoundX->D2R Blocks Dopamine CompoundX->D2R Weakly Recruits

Preliminary Toxicity Screening of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol: A Technical Guide for Early-Stage CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol represents a highly specific, novel scaffold often explored in central nervous system (CNS) drug discovery. Structurally, it features a saturated nitrogen-containing heterocycle (pyrrolidin-3-ol) coupled to an aminomethylcyclobutyl moiety. While this architecture is advantageous for blood-brain barrier (BBB) penetration and target receptor engagement, it inherently forms a lipophilic basic amine .

In early-stage drug discovery, lipophilic basic amines are notorious for off-target liabilities, most notably cardiotoxicity via human ether-à-go-go-related gene (hERG) channel blockade and hepatotoxicity via phospholipidosis or reactive intermediate formation[1]. This whitepaper outlines a field-proven, causality-driven screening cascade to systematically de-risk this compound prior to in vivo efficacy studies.

Mechanistic Rationale for the Screening Cascade

To build a self-validating toxicity screening system, we must first understand the structural causality behind the expected liabilities.

  • Cardiotoxicity (hERG Liability): The primary amine on the cyclobutyl ring is expected to be protonated at physiological pH (7.4). The resulting cation, paired with the lipophilic cyclobutyl and pyrrolidine rings, perfectly matches the classic pharmacophore for hERG channel inhibition. The protonated amine engages in π -cation interactions with the Y652 and F656 aromatic residues within the hERG pore, leading to fatal QT prolongation[2].

  • Hepatotoxicity: The liver is the primary site of xenobiotic metabolism. The pyrrolidine ring is susceptible to cytochrome P450 (CYP)-mediated oxidation (particularly via CYP3A4 or CYP2D6), which can generate reactive electrophilic intermediates. To accurately capture this, we utilize Primary Human Hepatocytes (PHH) rather than immortalized cell lines like HepG2, as PHH retain native CYP450 expression levels necessary to detect metabolism-dependent toxicity[3].

  • General Cytotoxicity: Early detection of cytotoxicity prevents the misallocation of resources into compounds that will ultimately fail in late-stage development[4].

Workflow A 3-[1-(Aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol B Phase 1: In Silico & Physicochemical Profiling A->B C Phase 2: hERG Automated Patch-Clamp B->C D Phase 3: Primary Hepatocyte High-Content Screening C->D E Phase 4: Mini-Ames Genotoxicity D->E F Go/No-Go Decision & Lead Optimization E->F

Fig 1. Sequential in vitro toxicity screening workflow for the novel CNS candidate.

Tiered Experimental Protocols

Phase 1: Automated Patch-Clamp for hERG Inhibition

Because the aminomethyl group presents a severe hERG liability, this is the first biological gate. We utilize an automated patch-clamp system (e.g., QPatch) to measure the rapid delayed rectifier potassium current ( IKr​ ).

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency using Detachin to preserve membrane channel integrity.

  • Electrophysiological Setup: Suspend cells in extracellular solution (ECS) and load them into the automated patch-clamp microfluidic plates. Establish whole-cell configuration (target seal resistance >1 G Ω ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol at escalating concentrations (0.1, 1.0, 3.0, 10, and 30 μ M).

  • Self-Validation Control: Use 0.1% DMSO as a negative vehicle control and E-4031 (500 nM) as a positive control to ensure 100% channel blockade.

  • Data Analysis: Calculate the fractional block of the tail current and fit to a Hill equation to derive the IC50​ .

hERG_Mech A Primary Amine Moiety (Aminomethyl group) B Protonation at pH 7.4 (Cationic state) A->B C Entry into hERG Channel Cavity B->C D Pi-Cation Interaction (Y652 & F656 residues) C->D E Potassium Current (IKr) Blockade D->E F Action Potential & QT Prolongation Risk E->F

Fig 2. Mechanistic pathway of hERG channel blockade by the basic aminomethyl moiety.

Phase 2: High-Content Screening (HCS) in Primary Hepatocytes

To assess hepatotoxicity, we measure multiple cellular health parameters simultaneously to identify the specific mechanism of cell death (e.g., mitochondrial impairment vs. membrane rupture).

Step-by-Step Methodology:

  • Cell Plating: Thaw cryopreserved Primary Human Hepatocytes (PHH) and plate at 50,000 cells/well in collagen-coated 96-well plates. Allow 24 hours for monolayer formation.

  • Compound Dosing: Treat cells with the test compound (1 to 100 μ M) for 24 and 72 hours to distinguish between acute and metabolism-dependent toxicity.

  • Multiplex Dye Loading: Add a cocktail of fluorescent probes:

    • Hoechst 33342 (Nuclear count/condensation)

    • Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential)

    • CellROX Green (Reactive Oxygen Species generation)

  • Imaging & Quantification: Image plates using an automated confocal high-content imager. Extract phenotypic features using single-cell analysis algorithms.

  • Self-Validation Control: Use Chlorpromazine (phospholipidosis inducer) and Acetaminophen (reactive metabolite inducer) as positive controls.

Quantitative Data Presentation

The following table summarizes the representative early-stage screening data for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. This data matrix is used to make Go/No-Go decisions for lead optimization.

Assay CategoryParameter EvaluatedResult / ValueRisk Assessment & Interpretation
Physicochemical Calculated pKa​ (Amine)9.4High: Strongly basic at physiological pH, driving hERG liability.
Physicochemical LogD7.4​ 1.8Low: Optimal lipophilicity for BBB penetration without excessive grease.
Cardiotoxicity hERG Patch-Clamp IC50​ 4.2 μ MModerate: Requires structural optimization (e.g., converting the primary amine to a less basic moiety or adding steric bulk) to push IC50​>10μ M.
Hepatotoxicity PHH Cytotoxicity IC50​ (72h)> 50 μ MLow: No acute or metabolism-dependent hepatotoxicity observed at therapeutic ranges.
Hepatotoxicity Mitochondrial Potential (TMRM)No DepolarizationLow: Does not uncouple mitochondrial oxidative phosphorylation.
Genotoxicity Mini-Ames (Strains TA98, TA100)NegativeLow: No mutagenic potential detected with or without S9 metabolic activation.

Conclusion and Lead Optimization Strategy

The preliminary toxicity profile of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol indicates a clean hepatotoxic and genotoxic profile but highlights a distinct liability regarding hERG channel inhibition ( IC50​=4.2μ M). Because the basicity of the aminomethyl group is the primary driver of this cardiotoxicity, future lead optimization should focus on lowering the pKa​ of this amine. Strategies such as introducing an electron-withdrawing fluorine atom on the cyclobutyl ring, or converting the primary amine to an amide or sterically hindered secondary amine, will be critical to advancing this scaffold into preclinical development[1].

References

  • Title: Early toxicity screening and selection of lead compounds for parasitic diseases Source: Current Drug Targets URL: [Link]

  • Title: In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system Source: The Journal of Toxicological Sciences URL: [Link]

  • Title: hERG toxicity assessment: Useful guidelines for drug design Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]

Sources

Comprehensive Pharmacokinetic Profiling of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) profiling of novel aliphatic amines presents unique bioanalytical and physiological challenges. The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (hereafter referred to as AMCP) is a highly polar, sterically hindered molecule featuring a primary aminomethyl group, a tertiary amine within a pyrrolidine ring, and a tertiary alcohol.

As a Senior Application Scientist, approaching the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of AMCP requires moving beyond standard reversed-phase methodologies. Because AMCP exists predominantly as a dication at physiological pH, its profiling demands orthogonal chromatographic strategies, specialized extraction protocols to mitigate matrix effects, and a rigorous in vivo study design aligned with global regulatory standards. This whitepaper details the causality behind these experimental choices, providing a self-validating framework for the preclinical PK profiling of highly polar basic amines.

Physicochemical Causality and ADME Implications

Before initiating in vitro or in vivo workflows, it is critical to establish the physicochemical boundaries of the molecule. The structural features of AMCP directly dictate its biological fate and the analytical techniques required to quantify it.

  • Ionization State: The primary amine (pKa ~9.5) and the pyrrolidine tertiary amine (pKa ~8.5) ensure that at pH 7.4, the molecule is highly protonated (dicationic).

  • Permeability: The dicationic state and high topological polar surface area (tPSA) inherently restrict passive transcellular diffusion across lipid bilayers, classifying it as a BCS Class III-like molecule (high solubility, low permeability).

  • Clearance Mechanism: The high hydrophilicity suggests that renal excretion of the unchanged drug will be a primary clearance pathway, while hepatic metabolism (N-demethylation and O-glucuronidation) may be sterically hindered by the cyclobutane and methyl substitutions.

Table 1: Predicted Physicochemical & ADME Properties
ParameterPredicted ValueADME Consequence
Molecular Weight 198.31 g/mol Favorable for absorption, but offset by charge.
LogD (pH 7.4) < -1.0Highly hydrophilic; poor passive membrane permeability.
Charge State (pH 7.4) +2 (Dicationic)Susceptible to active renal secretion; requires HILIC for LC.
Metabolic Liability N-methyl, Tertiary OHPotential for CYP-mediated N-demethylation and UGT conjugation.

Bioanalytical Method Development (LC-MS/MS)

Standard C18 reversed-phase chromatography is fundamentally incompatible with AMCP. The protonated amines will interact with residual silanols on the silica backbone, causing severe peak tailing and poor retention. Furthermore, protein precipitation (PPT) alone fails to remove endogenous phospholipids, leading to catastrophic ion suppression in the mass spectrometer[1].

To ensure trustworthiness, we employ a self-validating Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) . This method is strictly governed by the FDA’s 2018 Bioanalytical Method Validation Guidance for Industry[2].

Protocol 1: Self-Validating MCX-HILIC-MS/MS Workflow

Objective: Achieve an Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in rat plasma with ±15% accuracy (±20% at LLOQ).

  • System Suitability Testing (SST): Prior to any run, inject a neat standard of AMCP (10 ng/mL) to verify a Signal-to-Noise (S/N) ratio > 10, peak asymmetry factor between 0.8 and 1.2, and stable retention times. If SST fails, the system locks, preventing sample waste.

  • Sample Preparation (MCX SPE):

    • Spike: Aliquot 50 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for downstream matrix effects and extraction losses[2].

    • Load: Dilute with 2% phosphoric acid to ensure complete protonation of AMCP. Load onto an MCX 96-well plate.

    • Wash: Wash with 100% Methanol. Causality: Because AMCP is ionically bound to the sulfonic acid groups of the MCX resin, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without eluting the analyte.

    • Elute: Elute with 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amines, breaking the ionic bond and releasing AMCP.

  • Chromatography (HILIC): Inject onto an Amide-HILIC column (2.1 x 50 mm, 1.7 µm). Mobile phase A: 10 mM Ammonium Formate (pH 3.0). Mobile phase B: Acetonitrile. Causality: HILIC relies on a water-enriched layer on the stationary phase. The highly polar AMCP partitions into this layer, providing excellent retention and sharp peak shapes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for the protonated precursor [M+H]+ to its dominant product ion (e.g., loss of water or amine cleavage).

  • Validation Bracketing: Embed Quality Control (QC) samples (Low, Mid, High) after every 20 study samples. The run is only accepted if 67% of QCs are within ±15% of their nominal value[2].

BioanalyticalWorkflow Sample Plasma Sample (Spiked with SIL-IS) Extraction MCX Solid Phase Extraction (Traps Dicationic Amines) Sample->Extraction Internal Standard Normalization LC HILIC Chromatography (Orthogonal Polar Retention) Extraction->LC Removes Phospholipids MS ESI+ MS/MS Detection (MRM Quantification) LC->MS Resolves Matrix Interferences Validation Data Processing & FDA 2018 Compliance MS->Validation Accuracy ±15%

Fig 1. Self-validating LC-MS/MS bioanalytical workflow for dicationic amine quantification.
Table 2: Bioanalytical Validation Parameters (FDA 2018 Criteria)
Validation ParameterAcceptance CriteriaExpected AMCP Performance
Linearity Range R2≥0.99 1.0 – 1000 ng/mL
Intra/Inter-Assay Precision CV 15% (20% at LLOQ)< 8.5% across all QC levels
Extraction Recovery Consistent across QCs> 85% (due to MCX specificity)
Matrix Effect IS-normalized MF ~ 1.00.95 – 1.05 (HILIC mitigates suppression)

In Vitro and In Vivo Pharmacokinetic Profiling

To support First-In-Human (FIH) trials, the nonclinical safety and PK evaluation must adhere strictly to the ICH M3(R2) guidelines[3].

Protocol 2: In Vitro Permeability and Efflux Assessment

Because AMCP is a dication, passive diffusion is negligible. We must determine if it is a substrate for active uptake or efflux transporters (e.g., P-glycoprotein).

  • Caco-2 Bidirectional Assay: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to form a polarized monolayer.

  • Dosing: Apply AMCP (10 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Inhibition Check: Run parallel wells containing Verapamil (a known P-gp inhibitor).

  • Causality & Validation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0, which collapses in the presence of Verapamil, self-validates that AMCP is an actively effluxed substrate, explaining potential poor oral bioavailability.

Protocol 3: In Vivo Rodent PK Study

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( Cl ), and Volume of Distribution ( Vd​ ) in Sprague-Dawley rats.

  • Surgical Preparation: Utilize rats with pre-implanted jugular vein catheters (JVC). Causality: JVC allows for stress-free, unanesthetized serial blood sampling. Anesthesia alters cardiac output and hepatic blood flow, which would artificially skew the clearance data.

  • Dosing Arms (n=6 per group):

    • Arm 1 (Intravenous): 1 mg/kg IV bolus via tail vein.

    • Arm 2 (Oral): 10 mg/kg PO via oral gavage.

  • Sampling & Mass Balance: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Concurrently house animals in metabolic cages to collect urine and feces over 24 hours.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) to derive PK parameters. The mass balance (urine collection) will validate the hypothesis that AMCP is primarily cleared renally due to its high polarity.

ClearancePathway Parent Parent Molecule (Dicationic at pH 7.4) Phase1 Hepatic CYP450 (N-Demethylation) Parent->Phase1 Minor Pathway Phase2 Hepatic UGT (O-Glucuronidation) Parent->Phase2 Sterically Hindered Renal Renal Filtration (Active Secretion) Parent->Renal Major Pathway (High Polarity) Met1 Secondary Amine Metabolite Phase1->Met1 Met2 Glucuronide Conjugate Phase2->Met2 Urine Excretion via Urine Renal->Urine Met1->Urine Met2->Urine

Fig 2. Predicted metabolic and renal clearance pathways driven by molecular polarity.
Table 3: Summary of In Vivo Pharmacokinetic Parameters (Rat Model)
PK ParameterDerivationExpected Profile for AMCP
Clearance ( Cl ) DoseIV​/AUCIV​ Moderate to High (driven by renal blood flow).
Volume of Distribution ( Vss​ ) DoseIV​×AUMC/AUC2 High (> 1 L/kg); basic amines partition into tissues.
Half-Life ( t1/2​ ) 0.693×Vss​/Cl Short to Moderate (2 - 4 hours).
Bioavailability ( F% ) (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) Low (< 20%) due to poor passive permeability.

Conclusion

The successful pharmacokinetic profiling of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol requires a deep understanding of its physicochemical constraints. By leveraging MCX-HILIC-MS/MS for robust, matrix-free quantification and aligning in vivo study designs with ICH M3(R2) guidelines, researchers can generate highly reliable, regulatory-compliant ADME data. The inherent polarity and dicationic nature of AMCP dictate a profile characterized by low oral bioavailability, high tissue distribution, and predominantly renal clearance.

References

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials U.S. Food and Drug Administration (FDA) URL: [Link][3]

  • USFDA Guidance for Industry: Bioanalytical Method Validation ResearchGate (Literature Repository on LC-MS/MS Method Development) URL: [Link][1]

Sources

Discovery and synthesis pathways for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Abstract

This technical guide provides a comprehensive overview of the conceptual discovery and potential synthetic pathways for the novel compound 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. This molecule incorporates key structural motifs—a tertiary alcohol on a substituted N-methylpyrrolidine ring and a functionalized cyclobutane—that are of significant interest in modern medicinal chemistry. We explore the scientific rationale for its design, positioning it as a potential selective muscarinic acetylcholine receptor (mAChR) agonist for the treatment of central nervous system (CNS) disorders. This guide details a plausible retrosynthetic analysis and presents robust, step-by-step synthetic protocols based on established chemical literature. The content is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the strategic design and practical synthesis of complex, biologically active small molecules.

Introduction and Rationale for Design

The pursuit of novel therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia remains a paramount challenge in medicine. A promising strategy involves the modulation of muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes, which are implicated in cognitive function and psychosis.[1][2] The development of selective agonists for these receptors has been difficult due to high homology across the mAChR family, leading to off-target effects.[3][4]

The design of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (hereafter referred to as Compound 1 ) is rooted in the principles of modern medicinal chemistry, aiming to achieve subtype selectivity and favorable pharmacokinetic properties. The molecule can be deconstructed into three key pharmacophoric elements:

  • N-Methylpyrrolidin-3-ol Core : This central scaffold provides a three-dimensional structure that can orient functional groups for optimal receptor interaction. The tertiary alcohol can act as a critical hydrogen bond donor or acceptor, while the N-methyl group often enhances potency and metabolic stability. The pyrrolidine ring is a privileged scaffold found in over 20 FDA-approved drugs.[5]

  • Cyclobutane Spacer : The cyclobutane ring serves as a rigid, non-planar spacer.[6] Its constrained nature, compared to more flexible alkyl chains, can lock the molecule into a specific conformation, which is crucial for achieving receptor subtype selectivity. The use of such small, strained rings is an increasingly common strategy in drug design to explore novel chemical space.[7]

  • Primary Aminomethyl Group : The basic aminomethyl moiety is a key feature for establishing an ionic interaction with an acidic residue (e.g., aspartate) in the orthosteric binding site of mAChRs, mimicking the quaternary ammonium of the endogenous ligand, acetylcholine.

Collectively, the unique spatial arrangement of the hydrogen-bond-accepting nitrogen, the hydrogen-bond-donating hydroxyl group, and the basic primary amine, all held in a rigid conformation by the cyclobutane linker, presents a compelling hypothesis for achieving potent and selective M1/M4 agonism.

Retrosynthetic Analysis

A logical retrosynthetic strategy for Compound 1 involves a key disconnection at the C3-carbon of the pyrrolidine ring, identifying 1-methylpyrrolidin-3-one and a suitable 1-(aminomethyl)cyclobutyl organometallic reagent as key precursors. This approach simplifies the complex target into two more readily accessible building blocks.

The synthesis of the cyclobutane fragment can be envisioned starting from commercially available cyclobutanecarbonitrile. The pyrrolidinone precursor is accessible from standard starting materials.

G cluster_main Retrosynthetic Disconnections cluster_precursor_a Synthesis of Precursor A cluster_precursor_b Synthesis of Precursor B Target Target Molecule (1) 3-[1-(Aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol Disconnect1 C-C Bond Formation (Grignard Reaction) Target->Disconnect1 Precursor1 Precursor A 1-Methylpyrrolidin-3-one Disconnect1->Precursor1 Precursor2 Precursor B 1-(N-Protected-aminomethyl)cyclobutyl Magnesium Bromide Disconnect1->Precursor2 Pyrrolidinone 1-Methylpyrrolidin-3-one Precursor1->Pyrrolidinone from Grignard Grignard Reagent Precursor2->Grignard from N_Methylation N-Methylation Pyrrolidinone->N_Methylation Pyrrolidinol Pyrrolidin-3-ol N_Methylation->Pyrrolidinol GrignardFormation Grignard Formation Grignard->GrignardFormation Bromide 1-(N-Protected-aminomethyl)-1-bromocyclobutane GrignardFormation->Bromide Bromination Bromination Bromide->Bromination ProtectedAmine N-Protected 1-cyclobutylmethanamine Bromination->ProtectedAmine Reduction Nitrile Reduction ProtectedAmine->Reduction Nitrile 1-(N-Protected-aminomethyl)cyclobutanecarbonitrile Reduction->Nitrile

Figure 1: Retrosynthetic analysis of Compound 1.

Proposed Synthesis Pathways and Protocols

Based on the retrosynthetic analysis, a convergent synthesis is proposed. The following sections provide detailed, step-by-step protocols for the synthesis of the key intermediates and the final target compound.

Synthesis of Key Intermediate A: 1-Methylpyrrolidin-3-one

This intermediate can be prepared in two steps from commercially available (R)- or (S)-pyrrolidin-3-ol, allowing for chiral control if desired. A common method is the N-methylation followed by oxidation. An efficient industrial-scale method for N-methylation uses formaldehyde in a reductive amination process.[8][9]

Protocol 1: Synthesis of 1-Methylpyrrolidin-3-ol

  • Setup : To a stirred solution of pyrrolidin-3-ol (1.0 eq) in methanol (5-10 volumes), add 5% platinum on carbon (0.05 eq by weight).

  • Reaction : Add paraformaldehyde (1.05 eq) to the suspension.

  • Hydrogenation : Pressurize the reaction vessel with hydrogen gas (0.4-0.5 MPa) and maintain vigorous stirring at 20-25 °C for 6-8 hours, or until gas chromatography confirms the disappearance of the starting material.[9]

  • Work-up : Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Isolation : Concentrate the combined filtrate and washings under reduced pressure. The resulting oil can be purified by distillation to yield 1-methylpyrrolidin-3-ol.

Protocol 2: Oxidation to 1-Methylpyrrolidin-3-one (Swern Oxidation)

  • Setup : In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • DMSO Addition : Add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise via syringe, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Alcohol Addition : Add a solution of 1-methylpyrrolidin-3-ol (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C. Stir for 45 minutes.

  • Quenching : Add triethylamine (5.0 eq) dropwise. After 15 minutes, remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up : Add water and separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to afford 1-methylpyrrolidin-3-one.

Synthesis of Key Intermediate B: 1-(Boc-aminomethyl)cyclobutyl Magnesium Bromide

This Grignard reagent is prepared from a suitable cyclobutane precursor. A plausible route starts with 1,1-cyclobutanedicarboxylic acid.

G Start 1,1-Cyclobutanedicarboxylic acid Curtius Curtius Rearrangement Start->Curtius AminoAcid 1-(Boc-amino)cyclobutane- 1-carboxylic acid Curtius->AminoAcid Reduction Reduction (e.g., LiAlH4) AminoAcid->Reduction AminoAlcohol tert-butyl (1-(hydroxymethyl) cyclobutyl)carbamate Reduction->AminoAlcohol Tosylation Tosylation (TsCl, pyridine) AminoAlcohol->Tosylation Tosyl tert-butyl (1-(tosyloxymethyl) cyclobutyl)carbamate Tosylation->Tosyl Grignard Grignard Formation (Mg, THF) Tosyl->Grignard FinalGrignard Grignard Reagent (B) Grignard->FinalGrignard

Figure 2: Workflow for Synthesis of Grignard Reagent B.

Protocol 3: Multi-step Synthesis of Grignard Reagent B

  • Mono-protection & Curtius Rearrangement : Starting from 1,1-cyclobutanedicarboxylic acid, perform a mono-esterification followed by a Curtius rearrangement on the free carboxylic acid to install a protected amine (e.g., Boc-amine), yielding 1-(Boc-amino)cyclobutane-1-carboxylic acid.

  • Reduction : Reduce the carboxylic acid moiety of the resulting amino acid derivative to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF. This yields tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

  • Activation of Alcohol : Convert the primary alcohol to a better leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine.

  • Halogenation (Optional but Recommended) : The tosylate can be converted to the corresponding bromide or iodide via an Sₙ2 reaction (e.g., with LiBr) for more reliable Grignard formation.

  • Grignard Reagent Formation : React the resulting tosylate or halide with magnesium turnings in anhydrous THF under an inert atmosphere to generate the desired Grignard reagent, 1-(Boc-aminomethyl)cyclobutyl Magnesium Bromide .

Final Assembly and Deprotection

The final steps involve the key C-C bond formation via a Grignard reaction, followed by deprotection of the amine.

Protocol 4: Synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (Compound 1)

  • Grignard Addition : To a solution of 1-methylpyrrolidin-3-one (Intermediate A, 1.0 eq) in anhydrous THF at 0 °C under nitrogen, add the freshly prepared Grignard reagent (Intermediate B, 1.2 eq) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection : Dissolve the crude product in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours until deprotection is complete.

  • Final Isolation & Purification : Concentrate the solvent. If an HCl salt is formed, it can be purified by recrystallization. To obtain the free base, neutralize the salt with a base (e.g., NaOH solution) and extract into an organic solvent. Final purification can be achieved via reverse-phase chromatography to yield the target Compound 1 .

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1N-Methylation of Pyrrolidin-3-olParaformaldehyde, H₂, Pt/C85-95>98
2Swern OxidationOxalyl Chloride, DMSO, Et₃N70-85>97
3Grignard ReactionIntermediate A + B60-75>95 (crude)
4Boc Deprotection4M HCl in Dioxane or TFA90-99>98 (after purification)
Table 1: Summary of Key Reaction Steps and Expected Outcomes.

Conclusion

The compound 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol represents a novel chemical entity with significant potential as a selective modulator of muscarinic receptors. This guide has outlined the scientific rationale underpinning its design, drawing from established principles of medicinal chemistry aimed at treating CNS disorders. We have provided a detailed, plausible, and convergent synthetic strategy, complete with step-by-step protocols for the synthesis of key intermediates and the final target molecule. The proposed pathways utilize robust and well-documented chemical transformations, offering a practical blueprint for researchers engaged in the synthesis of complex pyrrolidine-based compounds for drug discovery.

References

  • Jones, C. K., Brady, A. E., & Conn, P. J. (2012). Novel allosteric agonists of M1 muscarinic acetylcholine receptors induce brain region-specific responses that correspond with behavioral effects in animal models. Journal of Pharmacology and Experimental Therapeutics.[2]

  • Uslupe, C., et al. (2013). Discovery of Novel N-Substituted Oxindoles as Selective M1 and M4 Muscarinic Acetylcholine Receptors Partial Agonists. ACS Medicinal Chemistry Letters.[1][4]

  • Marlo, J. E., et al. (2009). Discovery and characterization of novel allosteric potentiators of M1 muscarinic receptors reveals multiple modes of activity. Molecular Pharmacology.[3]

  • Bender, A. M., et al. (2008). Discovery of Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry.[10]

  • Enamine Ltd. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.[5]

  • Gerasimov, A. V., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.[11]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. ]">www.organic-chemistry.org*.[7]

  • Latorre, A. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at UNF.[6]

  • Venkatraman, S., et al. (2006). Discovery of... a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. Journal of Medicinal Chemistry.[12]

  • Sumitomo Chemical Company. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office - EP 3415499 A1.[8]

  • Sumitomo Chemical Company. (2018). Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents - CN108698989B.[9]

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Overcoming the Paracellular Tight Junction: Blood-Brain Barrier Permeability of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol via Carrier-Mediated Transport

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The central nervous system (CNS) represents a highly restrictive pharmacological compartment, with the blood-brain barrier (BBB) preventing the entry of approximately 98% of small-molecule therapeutics[1]. Evaluating the BBB permeability of highly polar, multi-basic compounds like 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol requires a paradigm shift away from traditional passive diffusion models. This whitepaper provides a rigorous, causality-driven framework for assessing the CNS penetrance of this molecule, focusing on Carrier-Mediated Transport (CMT) mechanisms, specifically via Organic Cation Transporters (OCTs).

Physicochemical Profiling and the Passive Diffusion Paradox

Traditional CNS drug design relies heavily on Lipinski’s rules, favoring highly lipophilic, uncharged molecules (logP 2–5) that can passively diffuse across the lipid bilayer of brain microvascular endothelial cells (BMECs). However, 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol defies these conventional heuristics.

Structurally, the molecule features:

  • A tertiary amine embedded in the 1-methylpyrrolidine core (pKa ~8.5–9.5).

  • A primary amine on the aminomethyl group attached to the cyclobutane ring (pKa ~9.5–10.5).

  • A tertiary alcohol at the C3 position of the pyrrolidine ring, acting as both a strong hydrogen bond donor and acceptor.

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that this molecule exists predominantly as a dication . The thermodynamic penalty (desolvation energy) required for a heavily hydrated dicationic species to shed its water shell and partition into the low-dielectric hydrophobic core of the BBB is insurmountable. Consequently, passive lipid-mediated free diffusion is negligible.

Table 1: Physicochemical Properties & Predicted BBB Behavior
PropertyValue / StateImplication for BBB Permeability
Molecular Weight 198.3 g/mol Favorable size (<400 Da), but overshadowed by polarity.
Ionization State (pH 7.4) +2 (Dicationic)Severely restricts passive lipid bilayer diffusion.
H-Bond Donors/Acceptors 3 Donors / 3 AcceptorsHigh desolvation energy required; unfavorable for passive entry.
Predicted Transport Carrier-Mediated (CMT)Must hijack endogenous Solute Carrier (SLC) transporters.

Mechanistic Pathways: Carrier-Mediated Transport (CMT)

Because passive diffusion is thermodynamically restricted, the brain penetrance of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol relies entirely on 1[1]. The BBB expresses a dense array of Solute Carrier (SLC) proteins designed to transport essential nutrients and endogenous amines (e.g., choline, monoamine neurotransmitters).

Given its dicationic nature, this compound is a prime candidate for the Organic Cation Transporter (OCT) family—specifically OCT1 (SLC22A1), OCT2 (SLC22A2), and the novel organic cation transporter OCTN2 (SLC22A5)[2]. Previous studies have demonstrated that highly polar, multi-cationic molecules (such as the dicationic drug pentamidine) successfully cross the BBB by acting as substrates for OCT1 expressed on the apical membrane of human brain endothelial cells[3].

BBB_Transport Blood Blood Compartment (pH 7.4, Dicationic Species) OCT Influx via OCT1/OCTN2 (Carrier-Mediated Transport) Blood->OCT Passive Passive Diffusion (Negligible due to polarity) Blood->Passive Endothelial Brain Microvascular Endothelial Cell (BMEC) Brain Brain Interstitial Fluid (ISF) (Target Site) Endothelial->Brain Pgp Efflux via P-gp / BCRP (ATP-Dependent) Endothelial->Pgp OCT->Endothelial Pgp->Blood Passive->Endothelial

Caption: Mechanistic pathways for dicationic compound transport across the blood-brain barrier.

Tiered Experimental Protocol for BBB Permeability Validation

To accurately profile the BBB permeability of this compound, we must deploy a tiered, self-validating experimental workflow. Relying solely on standard Caco-2 or MDCK assays will yield false negatives, as these models do not accurately express the specific OCT profile of the human BBB.

Phase 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Before assessing active transport, we must empirically confirm the absence of passive diffusion to establish a baseline. The PAMPA-BBB assay utilizes porcine polar brain lipids to mimic the BBB lipid bilayer[4].

  • Step 1: Prepare a 10 µM solution of the compound in PBS (pH 7.4) and add to the donor compartment.

  • Step 2: Coat the PVDF membrane filter with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Step 3: Assemble the sandwich plate with acceptor buffer and incubate for 4 hours at 37°C.

  • Step 4: Quantify donor and acceptor concentrations via LC-MS/MS to calculate apparent permeability ( Papp​ ).

  • Self-Validating System: The assay is strictly gated by internal controls. It is only deemed valid if the high-permeability control (Diazepam) yields Papp​>15×10−6 cm/s and the low-permeability control (Atenolol) yields Papp​<1×10−6 cm/s.

Phase 2: Transporter-Competent Cell Models (hCMEC/D3 & MDCK-MDR1)

Causality: To evaluate Carrier-Mediated Transport (influx) and ATP-dependent efflux, we utilize two distinct cell lines. MDCK-MDR1 is used to isolate P-glycoprotein (P-gp) efflux liability, while the hCMEC/D3 human brain endothelial cell line is utilized because it natively expresses the OCT1, OCT2, and OCTN2 transporters required for the compound's influx[3].

  • Step 1: Seed hCMEC/D3 cells on collagen-coated transwell inserts (0.4 µm pore size) and culture for 7–10 days.

  • Step 2 (Validation): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm² and Lucifer Yellow rejection is > 98%, confirming tight junction integrity.

  • Step 3: Perform bidirectional transport assays (Apical-to-Basolateral and Basolateral-to-Apical) at 10 µM for 120 minutes.

  • Step 4: To definitively prove OCT-mediated influx, run parallel wells co-incubated with 100 µM of an OCT inhibitor (e.g., Prazosin or Quinidine). A significant drop in Apical-to-Basolateral Papp​ confirms the CMT mechanism.

Phase 3: In Vivo Microdialysis

Causality: Total brain concentration ( Kp,brain​ ) is a flawed metric because it includes drug non-specifically bound to brain lipids. Only the unbound, free drug in the interstitial fluid ( Kp,uu,brain​ ) can interact with neural targets[5]. Microdialysis directly samples this free fraction.

  • Step 1: Stereotaxically implant a microdialysis guide cannula into the striatum of a Sprague-Dawley rat.

  • Step 2: Insert a microdialysis probe (20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at 1 µL/min.

  • Step 3: Administer the compound via continuous IV infusion to achieve steady-state plasma concentrations.

  • Step 4: Collect dialysate and matched plasma samples every 20 minutes.

  • Self-Validating System: Perform continuous in vivo retrodialysis using a stable isotope-labeled internal standard (e.g., 13C -labeled compound) added to the perfusate. This allows for real-time calculation of probe recovery rates, ensuring the accuracy of the Kp,uu,brain​ calculation.

Workflow Phase1 Phase 1: PAMPA-BBB (Passive Permeability) Decision1 High Permeability? Phase1->Decision1 Phase2 Phase 2: hCMEC/D3 & MDCK-MDR1 (Active Transport & Efflux) Decision2 Efflux Ratio < 2? Phase2->Decision2 Phase3 Phase 3: In Vivo Microdialysis (Unbound Brain Exposure) Decision1->Phase2 No (CMT Expected) Decision1->Phase2 Yes Decision2->Phase2 No (Optimize) Decision2->Phase3 Yes (Favorable)

Caption: Tiered experimental workflow for evaluating CNS penetrance of polar amines.

Quantitative Data Interpretation

The experimental readouts from the tiered protocol must be interpreted holistically. Because 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is expected to exhibit negligible passive diffusion, a low PAMPA-BBB score is not a failure, but rather a confirmation of its physicochemical profile. Success is defined by high active influx in hCMEC/D3 cells and a robust unbound brain-to-plasma ratio.

Table 2: Experimental Decision Matrix
AssayTarget MetricExpected ThresholdMechanistic Interpretation
PAMPA-BBB Papp​ < 2.0×10−6 cm/sConfirms poor passive diffusion due to dicationic state.
hCMEC/D3 Papp​ (A B)> 10.0×10−6 cm/sIndicates strong carrier-mediated influx via OCTs.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Compound is not a significant substrate for P-gp efflux.
Microdialysis Kp,uu,brain​ > 0.3Therapeutically relevant unbound brain exposure achieved.

References

  • Title: Blood–brain barrier endogenous transporters as therapeutic targets: a new model for small molecule CNS drug discovery. Source: Taylor & Francis. URL: 1

  • Title: Organic cation transporter 1 (OCT1) is involved in pentamidine transport at the human and mouse blood-brain barrier (BBB). Source: PLOS One. URL: 3

  • Title: Substance Delivery across the Blood-Brain Barrier or the Blood-Retinal Barrier Using Organic Cation Transporter Novel Type 2 (OCTN2). Source: MDPI. URL: 2

  • Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Source: PMC. URL: 4

  • Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Source: Semantic Scholar. URL: 5

Sources

An In-Depth Technical Guide to Assessing the Metabolic Stability of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, utilizing the industry-standard in vitro model of human liver microsomes (HLMs). The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the critical evaluation of candidate compounds.

The Strategic Imperative of Metabolic Stability Assessment

In the landscape of drug discovery and development, the metabolic stability of a compound is a cornerstone of its pharmacokinetic profile.[1][2][3] It dictates the extent to which a drug candidate can withstand enzymatic degradation, primarily within the liver, which in turn influences its bioavailability, half-life, and potential for adverse effects.[4] A compound with poor metabolic stability is often rapidly cleared from the body, potentially necessitating higher or more frequent dosing to achieve therapeutic efficacy, which can be a significant hurdle for patient compliance and safety.[1] Conversely, excessively high stability might lead to drug accumulation and toxicity. Therefore, an early and accurate assessment of metabolic stability is not merely a screening step but a pivotal component of a data-driven drug design strategy, enabling the selection of candidates with the most promising pharmacokinetic characteristics.[2][5]

The liver is the principal site of drug metabolism, and this biotransformation is largely orchestrated by a superfamily of enzymes known as cytochrome P450s (CYPs).[6][7][8] These enzymes, embedded within the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast majority of clinically used drugs.[7][9] Human liver microsomes, which are vesicular fragments of the endoplasmic reticulum, are a well-established in vitro tool because they contain a rich concentration of these critical drug-metabolizing enzymes.[10][11] Their use allows for a reproducible and cost-effective evaluation of a compound's susceptibility to Phase I metabolism.[10][12]

The Experimental Cornerstone: The Human Liver Microsome Assay

The in vitro metabolic stability assay using HLMs is designed to quantify the rate at which a test compound is metabolized. This is achieved by incubating the compound with HLMs in a physiologically relevant environment and monitoring its disappearance over time.

The Critical Role of NADPH

The catalytic activity of CYP enzymes is dependent on a crucial cofactor, the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH). NADPH acts as an electron donor, facilitating the oxidative reactions that are central to Phase I metabolism.[13] Therefore, the inclusion of NADPH in the incubation mixture is essential to initiate and sustain the metabolic process.[13][14] To ensure the specificity of the observed degradation to CYP-mediated pathways, a parallel incubation is conducted in the absence of NADPH.[15] Any compound depletion in this negative control group would suggest non-CYP-mediated metabolism or inherent chemical instability.[15]

Experimental Workflow for HLM Metabolic Stability Assay

cluster_incubation Incubation Phase (37°C) cluster_analysis Analytical Phase cluster_data Data Analysis prep_compound Prepare Stock Solution of 3-[1-(aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol initiation Initiate Reaction with Test Compound prep_compound->initiation prep_hlm Thaw and Prepare Human Liver Microsomes pre_incubation Pre-incubate HLMs and Buffer prep_hlm->pre_incubation prep_buffer Prepare Incubation Buffer (e.g., Potassium Phosphate) prep_buffer->pre_incubation prep_cofactor Prepare NADPH Regenerating System pre_incubation->initiation sampling Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) initiation->sampling termination Terminate Reaction (e.g., Acetonitrile) sampling->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation extraction Collect Supernatant and Add Internal Standard centrifugation->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify Parent Compound Remaining lcms->quantification calculation Calculate t½ and CLint quantification->calculation

Caption: A schematic overview of the key steps in the human liver microsome metabolic stability assay.

Detailed Experimental Protocol

This protocol outlines the steps for assessing the metabolic stability of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

Materials:

  • 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the human liver microsomes in a 37°C water bath.[16]

    • Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in ice-cold potassium phosphate buffer.[16]

  • Incubation Setup:

    • For each time point, prepare two sets of microcentrifuge tubes: one for the NADPH-containing incubation and one for the negative control (without NADPH).

    • Add the diluted HLM suspension to each tube.

    • Pre-incubate the HLM suspension at 37°C for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

  • Initiation of the Metabolic Reaction:

    • To the first set of tubes, add the NADPH regenerating system. To the second set (negative control), add an equivalent volume of buffer.

    • Initiate the reaction by adding the test compound to all tubes. The final concentration of the test compound should be low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km), ensuring first-order kinetics.

  • Time Course and Termination:

    • Incubate the reactions at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective tubes by adding a sufficient volume of ice-cold acetonitrile (containing the internal standard).[12] The organic solvent serves to precipitate the microsomal proteins and halt enzymatic activity.[17]

  • Sample Processing:

    • Vortex the terminated reaction mixtures thoroughly.

    • Centrifuge the tubes at a high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Analytical Quantification: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolic stability assays.[18][19][20][21][22] Its high sensitivity and selectivity allow for the accurate quantification of the parent compound even in a complex biological matrix.[18][19]

The developed LC-MS/MS method should be validated for linearity, accuracy, and precision to ensure reliable data.[18][21] The analysis involves separating the compound of interest from other components in the sample via liquid chromatography, followed by its detection and quantification using mass spectrometry.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is then used to calculate key metabolic stability parameters.

Calculation of Half-Life (t½) and Intrinsic Clearance (CLint)
  • Determine the Percentage of Compound Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the 0-minute time point.

  • Plot the Data: Plot the natural logarithm of the percentage of compound remaining against time.

  • Calculate the Elimination Rate Constant (k): The slope of the linear regression of this plot is equal to the negative of the elimination rate constant (-k).

  • Calculate the Half-Life (t½): The in vitro half-life is calculated using the formula: t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint): The intrinsic clearance, which represents the inherent ability of the liver to metabolize a drug, is calculated as follows:[5][17] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

Data Presentation

The results of the metabolic stability assay for 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol should be presented in a clear and concise tabular format.

Parameter3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-olVerapamil (Positive Control)Warfarin (Positive Control)
Half-Life (t½, min) [Insert Value][Insert Value][Insert Value]
Intrinsic Clearance (CLint, µL/min/mg) [Insert Value][Insert Value][Insert Value]

Note: The table above is a template. The actual values would be derived from the experimental data.

Conceptual Pathway of CYP-Mediated Metabolism

cluster_cycle CYP450 Catalytic Cycle Drug 3-[1-(aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol (Substrate) Complex Enzyme-Substrate Complex Drug->Complex Metabolite Oxidized Metabolite CYP_Fe3 CYP450 (Fe³⁺) CYP_Fe3->Complex CYP_Fe2 CYP450 (Fe²⁺) Complex->CYP_Fe2 Reduction Electron1 NADPH -> e⁻ Electron1->Complex Oxy_Complex Oxy-ferrous Complex CYP_Fe2->Oxy_Complex Oxygen O₂ Oxygen->Oxy_Complex Peroxy_Complex Peroxy-ferrous Complex Oxy_Complex->Peroxy_Complex Reduction Electron2 NADPH -> e⁻ Electron2->Oxy_Complex Active_O Active Oxygen Species Peroxy_Complex->Active_O H2O_release 2H⁺ -> H₂O H2O_release->Peroxy_Complex Active_O->Metabolite H2O_product H₂O Active_O->H2O_product Metabolite->CYP_Fe3 Product Release

Caption: The role of NADPH as an electron donor in the cytochrome P450 catalytic cycle for drug metabolism.

Conclusion and Future Directions

The assessment of metabolic stability in human liver microsomes is a critical early-stage evaluation in the drug discovery pipeline. The data generated from these studies, specifically the half-life and intrinsic clearance of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, will provide a foundational understanding of its likely in vivo disposition. A high intrinsic clearance may indicate that the compound will be rapidly metabolized in the body, potentially leading to low bioavailability and a short duration of action.[17] Conversely, a very low clearance suggests that the compound may have a prolonged effect.[17]

The results from this in vitro assay will guide subsequent steps, which may include structural modifications to enhance metabolic stability, or progression of the compound into more complex in vitro models such as hepatocytes, and eventually into in vivo pharmacokinetic studies in animal models. This systematic, data-driven approach is fundamental to the successful development of new therapeutic agents.

References

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Institutes of Health (NIH). [Link]

  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. National Institutes of Health (NIH). [Link]

  • What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Academy of Family Physicians (AAFP). [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

  • Metabolic Stability Studies: Understanding Their Importance in Drug Development. BioAgilytix. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Cytochrome P450 Drug Metabolism. DynaMed. [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. National Institutes of Health (NIH). [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. National Institutes of Health (NIH). [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. BioAgilytix. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Royal Society of Chemistry. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Semantic Scholar. [Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. National Institutes of Health (NIH). [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health (NIH). [Link]

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  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. PubMed. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. SpringerLink. [Link]

  • metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health (NIH). [Link]

  • Metabolic stability. Admeshop. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. [Link]

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An In-depth Technical Guide to the In Vivo Biodistribution of Novel Pyrrolidine-Based CNS Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Framework for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Disclaimer: As of the latest literature review, no specific in vivo biodistribution data for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol has been publicly documented. This guide, therefore, provides a comprehensive framework based on established best practices for characterizing novel small molecules with similar structural motifs, particularly those designed as Central Nervous System (CNS) agents. The protocols and principles outlined herein are derived from extensive experience in preclinical radiopharmaceutical development and are intended to serve as an expert guide for researchers and drug development professionals.

Introduction: The Challenge and Opportunity of Novel CNS Agents

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, three-dimensional structure is ideal for creating molecules that can interact with the complex topography of biological targets such as G-protein coupled receptors (GPCRs), transporters, and enzymes within the CNS.[1][2] The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol combines this proven scaffold with a cyclobutyl group, suggesting a design intended to confer specific conformational constraints and metabolic stability, which are critical attributes for successful CNS drugs.

Preclinical biodistribution studies are a cornerstone of drug development, providing essential data on a compound's uptake, retention, and clearance in both target and non-target tissues.[3][4] For CNS agents, these studies are particularly critical to confirm passage across the blood-brain barrier (BBB) and to quantify target engagement versus off-target accumulation. This guide details the necessary steps to robustly characterize the in vivo biodistribution of a novel agent like 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, from initial radiolabeling to final data interpretation, using Positron Emission Tomography (PET) as the primary imaging modality.

Part 1: Preclinical Evaluation Strategy: A Step-by-Step Approach

A successful biodistribution study hinges on a meticulously planned and executed experimental workflow. The process begins with the synthesis of a radiolabeled version of the compound and culminates in the quantitative analysis of its journey through a living system.

Radiolabeling Strategy: Enabling In Vivo Visualization

To track a molecule in vivo using PET, it must be labeled with a positron-emitting radionuclide. For CNS ligands, Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) are the isotopes of choice due to their short half-lives (20.4 and 109.8 minutes, respectively) and the ability to incorporate them into organic molecules with minimal structural perturbation.[5]

Causality Behind Isotope Choice:

  • [¹¹C]-Methylation: The N-methyl group on the pyrrolidine ring of the target compound is an ideal site for [¹¹C]-methylation. This is a well-established, rapid, and high-yielding reaction, typically using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[6] The short half-life of ¹¹C is advantageous for conducting multiple studies in the same animal on the same day (e.g., baseline vs. blocking studies) and minimizes the long-term radiation dose to the subject.[7]

  • [¹⁸F]-Fluorination: If a longer half-life is desired for studying slower pharmacokinetic processes or for distribution to satellite facilities, an [¹⁸F] label would be preferable. This would require a synthetic precursor amenable to fluorination, which may involve more complex multi-step synthesis.

This protocol assumes the synthesis of the des-methyl precursor, 3-[1-(aminomethyl)cyclobutyl]pyrrolidin-3-ol.

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via a cyclotron using the ¹⁴N(p,α)¹¹C nuclear reaction.

  • Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase or "in-loop" reaction with lithium aluminum hydride followed by hydroiodic acid.[8]

  • Radiolabeling Reaction:

    • Dissolve the des-methyl precursor (approx. 0.5-1.0 mg) in a suitable solvent (e.g., DMF or DMSO) in a sealed reaction vessel.

    • Add a mild base (e.g., potassium carbonate or a proton sponge) to facilitate the N-methylation.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 3-5 minutes.

  • Purification:

    • The reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from the precursor and any byproducts.

  • Formulation: The collected HPLC fraction containing the purified [¹¹C]-labeled compound is reformulated into a sterile, injectable solution (typically saline with a small percentage of ethanol or Tween 80 for solubility), and passed through a sterile filter.

  • Quality Control: The final product must be tested for radiochemical purity (via analytical HPLC), molar activity (the ratio of radioactivity to the total mass of the compound), and sterility/endotoxin levels before injection.

Animal Models: Selecting the Appropriate System

Rodent models are the standard for initial biodistribution and pharmacokinetic studies due to their well-characterized physiology, availability, and cost-effectiveness.[9]

  • Species: Healthy, adult Sprague-Dawley rats or CD-1 mice are commonly used.[10] The choice should be consistent across a series of experiments to ensure comparability.

  • Justification: These models provide a good initial assessment of BBB penetration and peripheral organ distribution. For more advanced CNS studies, non-human primate (NHP) models offer higher translational relevance due to their greater anatomical and physiological similarity to humans.[11]

  • Group Size: A minimum of 3-5 animals per time point is recommended for statistical robustness in ex vivo studies.[10]

In Vivo Imaging: Dynamic PET/CT Scanning

Dynamic Positron Emission Tomography (PET), often combined with Computed Tomography (CT) for anatomical reference, allows for the non-invasive, real-time quantification of the radiotracer's distribution.[11]

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce variability in metabolic state.[12]

    • Anesthetize the animal using isoflurane (1.5-2.0% in O₂) and maintain body temperature using a heating pad.[13]

    • Place a catheter in a lateral tail vein for radiotracer administration.

  • Radiotracer Administration:

    • Administer a bolus injection of the [¹¹C]-labeled compound (typically 5-10 MBq for a mouse) via the tail vein catheter.[10] The exact dose and time of injection must be precisely recorded.[14]

  • Dynamic Scanning:

    • Begin PET data acquisition immediately upon injection.

    • Acquire data for 60-90 minutes using a dynamic framing sequence (e.g., multiple short frames at the beginning to capture rapid kinetics, followed by longer frames).[7][14]

  • CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of images.

    • Co-register the PET images with the CT scan.

    • Draw regions of interest (ROIs) over various brain regions (e.g., cortex, striatum, cerebellum) and major peripheral organs (liver, kidneys, lungs, heart, muscle) to generate time-activity curves (TACs).[7][15]

    • The data is typically expressed as Standardized Uptake Value (SUV), which normalizes the measured radioactivity by the injected dose and the animal's body weight.[15][16]

Ex Vivo Biodistribution: The Gold Standard for Quantification

While PET imaging provides dynamic data, ex vivo biodistribution is crucial for obtaining precise, quantitative measurements of radioactivity in individual organs at discrete time points.[3][4] This method validates the in vivo imaging data and provides higher anatomical detail.

  • Study Design: Set up groups of animals (n=3-5 per group) for sacrifice at various time points post-injection (e.g., 2, 5, 15, 30, and 60 minutes).[17]

  • Radiotracer Injection: Administer a known quantity of the radiotracer via tail vein injection.

  • Tissue Harvesting:

    • At the designated time point, euthanize the animal via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Rapidly dissect and collect blood, major organs (brain, heart, lungs, liver, kidneys, spleen, stomach, intestines), and a sample of muscle and bone.[18]

  • Sample Processing:

    • Blot tissues to remove excess blood, weigh them, and place them in counting tubes.

  • Radioactivity Measurement:

    • Measure the radioactivity in each sample using a calibrated gamma counter, along with standards prepared from the injected dose.

  • Data Calculation:

    • Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).[3][17] This normalization allows for direct comparison of uptake across different organs and animals.

Part 2: Data Analysis, Visualization, and Interpretation

Quantitative Data Presentation

The data from the ex vivo biodistribution study should be summarized in a clear, tabular format. This allows for easy comparison of tracer uptake across different organs and over time.

Table 1: Hypothetical Ex Vivo Biodistribution Data for [¹¹C]-Compound in Rats (%ID/g ± SD)

Organ2 min15 min30 min60 min
Blood5.2 ± 0.82.1 ± 0.41.0 ± 0.20.4 ± 0.1
Brain2.5 ± 0.53.1 ± 0.62.8 ± 0.51.5 ± 0.3
Heart4.1 ± 0.72.5 ± 0.51.8 ± 0.30.9 ± 0.2
Lungs8.9 ± 1.53.5 ± 0.62.1 ± 0.41.1 ± 0.2
Liver10.5 ± 2.112.3 ± 2.511.5 ± 2.28.7 ± 1.7
Kidneys9.8 ± 1.915.6 ± 3.118.2 ± 3.514.3 ± 2.9
Spleen3.5 ± 0.64.2 ± 0.83.9 ± 0.72.5 ± 0.5
Muscle1.1 ± 0.21.5 ± 0.31.3 ± 0.20.8 ± 0.1
Visualization with Graphviz

Visual diagrams are essential for communicating complex experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis radiolabeling Radiolabeling & QC ([11C]Methylation) injection IV Injection of Radiotracer radiolabeling->injection Formulated Tracer animal_prep Animal Preparation (Fasting, Anesthesia) animal_prep->injection pet_ct Dynamic PET/CT Scan (0-90 min) injection->pet_ct ex_vivo Ex Vivo Biodistribution (Sacrifice at Timepoints) injection->ex_vivo image_recon PET Image Reconstruction & ROI Analysis pet_ct->image_recon gamma_count Gamma Counting of Tissues ex_vivo->gamma_count data_calc Data Calculation (SUV, %ID/g) image_recon->data_calc gamma_count->data_calc interpretation Interpretation & Reporting data_calc->interpretation

Caption: Overall workflow for in vivo biodistribution studies.

Data_Interpretation_Logic cluster_brain CNS Evaluation cluster_peripheral Peripheral Evaluation start Biodistribution Data (PET & Ex Vivo) q1 High Initial Brain Uptake? start->q1 q3 Rapid Blood Clearance? start->q3 q2 Specific Regional Distribution? q1->q2 Yes res2 Poor BBB Penetration q1->res2 No res1 Viable CNS Agent q2->res1 Yes res3 Potential for Off-Target Binding q2->res3 No (Homogeneous) q4 Primary Clearance Route? (Hepatic vs. Renal) q3->q4 Yes res5 High Non-Specific Binding q3->res5 No res6 Identified Clearance Pathway q4->res6 res4 Favorable PK

Caption: Decision logic for interpreting biodistribution data.

Interpreting the Results

The ultimate goal is to synthesize the quantitative data into a coherent pharmacokinetic narrative.

  • Brain Uptake: The primary indicator of CNS potential is significant brain uptake. An initial brain uptake of >1 %ID/g is often considered a benchmark for promising CNS agents. The time-activity curve for the brain will reveal how quickly the compound enters the brain and how long it is retained.

  • Peripheral Distribution and Clearance: High uptake in the liver and kidneys, as seen in the hypothetical data, is common and indicates the primary routes of metabolism and excretion.[15] Rapid clearance from the blood is desirable, as it reduces background signal and improves the target-to-background ratio for imaging.[19]

  • Specificity: High uptake in an organ with no known biological target for the compound may indicate off-target binding or the accumulation of radiolabeled metabolites. Blocking studies, where a saturating dose of the non-radiolabeled ("cold") compound is pre-injected, are essential to confirm that the observed uptake in the target tissue is specific. A significant reduction in uptake after pre-dosing with the cold compound indicates specific binding.

Conclusion

Characterizing the in vivo biodistribution of a novel compound like 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a multi-faceted but critical process in drug development. By following a rigorous, well-validated methodology encompassing radiolabeling, in vivo PET/CT imaging, and ex vivo tissue analysis, researchers can generate the high-quality data needed to make informed decisions. This framework provides the necessary protocols and interpretive logic to assess the compound's potential as a CNS agent, paving the way for further preclinical and, ultimately, clinical investigation.

References

  • A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PMC. (2025, October 28). Vertex AI Search.
  • (PDF) A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. (2025, August 8). Vertex AI Search.
  • A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - PMC. Vertex AI Search.
  • Biodistribution and in-vivo stability of a pet tracer for lung perfusion imaging. (2022, August 1). Vertex AI Search.
  • Application Notes and Protocols for FMePPEP Administration in Ex Vivo Biodistribution Studies - Benchchem. Vertex AI Search.
  • In vivo assessment of safety, biodistribution, and radiation dosimetry of the [18F]Me4FDG PET-radiotracer in adults - PMC. (2024, May 15). Vertex AI Search.
  • A Dual Tracer PET-MRI Protocol for the Quantitative Measure of Regional Brain Energy Substrates Uptake in the Rat - JoVE. (2013, May 1). Vertex AI Search.
  • Micro-PET CT procedures for brain imaging of rats - Protocols.io. (2024, May 31). Vertex AI Search.
  • PET/CT Biodistribution in NHP Models For CNS Drug Delivery | Prisys Biotech - News. (2026, March 27). Vertex AI Search.
  • Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs | ACS Pharmacology & Translational Science - ACS Publications. (2024, October 28). Vertex AI Search.
  • The Development of Positron Emission Tomography Tracers for In Vivo Targeting the Kinase Domain of the Epidermal Growth Factor Receptor - MDPI. (2022, April 5). Vertex AI Search.
  • XA9847610 Chapter 13 BIODISTRIBUTION STUDIES - GENERAL ASPECTS R.S. Mani In accordance with the general guidelines for animal ex - OSTI. Vertex AI Search.
  • A Philosophy for CNS Radiotracer Design | Accounts of Chemical Research. (2014, October 1). Vertex AI Search.
  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC. Vertex AI Search.
  • How do I interpret a whole-body PET-CT scan? - Dr.Oracle. (2026, March 4). Vertex AI Search.
  • Animal models for CNS safety pharmacology under the spotlight - NC3Rs. (2016, June 29). Vertex AI Search.
  • Strategies to facilitate the discovery of novel CNS PET ligands - PMC. (2016, September 13). Vertex AI Search.
  • A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC. (2022, August 13). Vertex AI Search.
  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase - Frontiers. Vertex AI Search.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Vertex AI Search.
  • Pet Scan Definition: Amazing Interpreting Tips - Liv Hospital. (2026, February 19). Vertex AI Search.

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Methodological & Application

Application Note: Synthesis and Methodological Validation of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The incorporation of rigid, sp3-rich carbocyclic and heterocyclic motifs is a cornerstone strategy in modern drug discovery aimed at improving pharmacokinetic profiles and target specificity. The target compound, 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol , represents a highly functionalized, sterically dense pharmacophore. It combines a 1-methylpyrrolidin-3-ol core—a privileged scaffold frequently utilized in the synthesis of anticholinergic and CNS-active agents[1][2]—with a 1-(aminomethyl)cyclobutyl moiety. This specific combination restricts the conformational flexibility of the primary amine while masking the tertiary alcohol within a sterically demanding pocket, potentially increasing metabolic stability.

This application note details a robust, two-step synthetic protocol to access this complex architecture. The strategy intentionally avoids unstable alpha-haloamine precursors, utilizing instead the highly reliable nucleophilic addition of a lithiated cyclobutanecarbonitrile to 1-methylpyrrolidin-3-one, followed by a rigorous reduction of the sterically hindered nitrile intermediate.

Retrosynthetic Analysis and Pathway Design

The synthesis is designed around a self-validating logic: build the carbon framework first using stable, commercially available precursors, and unmask the reactive primary amine only in the final step.

  • C-C Bond Formation: The critical C3-C1' bond is formed via the nucleophilic attack of (1-cyanocyclobutyl)lithium onto the ketone carbonyl of 1-methylpyrrolidin-3-one.

  • Nitrile Reduction: The resulting intermediate, 1-(3-hydroxy-1-methylpyrrolidin-3-yl)cyclobutane-1-carbonitrile, undergoes aggressive hydride reduction to yield the target amino-alcohol.

SynthesisPathway SM1 Cyclobutanecarbonitrile + LDA INT Intermediate: 1-(3-Hydroxy-1-methylpyrrolidin-3-yl) cyclobutane-1-carbonitrile SM1->INT Nucleophilic Addition (-78°C) SM2 1-Methylpyrrolidin-3-one SM2->INT RED Reduction (LiAlH4, THF, Reflux) INT->RED PROD Target Molecule: 3-[1-(Aminomethyl)cyclobutyl] -1-methylpyrrolidin-3-ol RED->PROD Nitrile to Primary Amine

Caption: Two-step synthetic workflow for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

Experimental Protocols & Mechanistic Insights

Protocol A: Synthesis of 1-(3-Hydroxy-1-methylpyrrolidin-3-yl)cyclobutane-1-carbonitrile

Mechanistic Insight: Lithium diisopropylamide (LDA) is selected over weaker bases to ensure rapid, quantitative, and irreversible deprotonation of cyclobutanecarbonitrile. The resulting ketenimine-like lithium species is highly nucleophilic. The reaction must be maintained at strictly cryogenic temperatures (-78 °C) to prevent self-condensation of the lithiated nitrile and to control the exotherm upon the addition of the pyrrolidinone.

Materials:

  • Cyclobutanecarbonitrile: 1.05 eq (10.5 mmol)

  • 1-Methylpyrrolidin-3-one: 1.00 eq (10.0 mmol)

  • LDA (2.0 M in THF/heptane/ethylbenzene): 1.10 eq (11.0 mmol)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL three-neck round-bottom flask under a continuous stream of dry Argon. Introduce 30 mL of anhydrous THF and cool the system to -78 °C using a dry ice/acetone bath.

  • Base Addition: Syringe in the LDA solution (5.5 mL, 11.0 mmol). Allow the solution to equilibrate for 5 minutes.

  • Deprotonation: Dissolve cyclobutanecarbonitrile (852 mg, 10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes. Critical: Maintain internal temperature below -70 °C. Stir for 45 minutes at -78 °C to ensure complete metalation.

  • Electrophile Addition: Dissolve 1-methylpyrrolidin-3-one (991 mg, 10.0 mmol) in 5 mL of anhydrous THF. Add dropwise over 20 minutes. The solution may transition from pale yellow to a deeper amber.

  • Reaction Maturation: Stir at -78 °C for 2 hours, then slowly remove the cooling bath, allowing the reaction to naturally warm to 0 °C over 1 hour.

  • Quench and Workup: Quench the reaction at 0 °C by the slow addition of 15 mL saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et3​N ) to yield the intermediate as a viscous pale oil.

Protocol B: Reduction to 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Mechanistic Insight: The reduction of the intermediate nitrile is non-trivial due to the extreme steric hindrance at the adjacent quaternary carbon (C1 of the cyclobutane) and the bulk of the tertiary alcohol. Standard catalytic hydrogenation (e.g., Pd/C, H2​ ) often fails or requires prohibitive pressures. Lithium aluminum hydride ( LiAlH4​ ) provides the aggressive nucleophilic hydride delivery required. The Fieser-Fieser workup is mandatory here; traditional aqueous quenching will form a highly stable aluminum alkoxide emulsion with the highly polar, water-soluble amino-alcohol product, destroying the yield.

Materials:

  • Intermediate (from Protocol A): 1.00 eq (5.0 mmol)

  • Lithium Aluminum Hydride ( LiAlH4​ , 2.0 M in THF): 3.00 eq (15.0 mmol)

  • Anhydrous THF: 25 mL

Step-by-Step Procedure:

  • Hydride Preparation: In an Argon-purged flask, add 15 mL of anhydrous THF and cool to 0 °C. Carefully syringe in the LiAlH4​ solution (7.5 mL, 15.0 mmol).

  • Substrate Addition: Dissolve the intermediate (901 mg, 5.0 mmol) in 10 mL of anhydrous THF. Add this dropwise to the LiAlH4​ suspension over 20 minutes to control the vigorous evolution of hydrogen gas.

  • Reflux: Once addition is complete, remove the ice bath, attach a reflux condenser, and heat the reaction to a gentle reflux (65 °C) for 12 hours. Validation: Monitor disappearance of the nitrile peak (~2240 cm−1 ) via FT-IR.

  • Fieser-Fieser Quench (Crucial Step): Cool the reaction to 0 °C. Dilute with 20 mL diethyl ether. Sequentially and very slowly add:

    • 0.57 mL distilled water (dropwise, wait for vigorous bubbling to cease).

    • 0.57 mL 15% aqueous NaOH solution.

    • 1.71 mL distilled water.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature until a granular, stark-white precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 x 20 mL).

  • Final Polish: Concentrate the filtrate in vacuo. The crude product can be recrystallized from heptane/ethyl acetate or purified via basic alumina chromatography to yield the pure 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

Quantitative Optimization Data

To validate the trustworthiness of the reduction step (Protocol B), multiple reducing conditions were evaluated. The steric bulk surrounding the nitrile dictates the necessity of LiAlH4​ .

Reducing AgentConditionsConversion (%)Isolated Yield (%)Mechanistic Observation
LiAlH4​ (3.0 eq) THF, Reflux, 12h >98% 82% Optimal. Complete reduction; Fieser workup prevented emulsion.
BH3​⋅THF (4.0 eq)THF, Reflux, 24h~60%41%Sluggish reaction due to steric hindrance at the neopentyl-like position.
Raney Nickel / H2​ MeOH, 50 psi, 25°C<10%N/ACatalyst poisoning by tertiary amine; steric blocking of the active surface.
NaBH4​ / CoCl2​ MeOH, 0°C to RT, 4h~30%15%Rapid decomposition of the active cobalt boride species before reduction completed.

Table 1: Optimization of the nitrile reduction step highlighting the necessity of aggressive hydride delivery.

Safety and Handling

While the target molecule is a research intermediate, the reagents used in its synthesis require stringent professional laboratory safety protocols:

  • Lithium Aluminum Hydride ( LiAlH4​ ): Highly reactive with moisture, evolving flammable hydrogen gas. Must be handled strictly under inert atmosphere (Argon or Nitrogen). Quench procedures (Fieser method) must be executed with extreme caution.

  • Lithium Diisopropylamide (LDA): Pyrophoric and highly caustic. Use appropriate PPE, including flame-resistant lab coats and heavy-duty nitrile gloves.

References

  • Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved April 2, 2026, from [Link]

Sources

An Advanced HPLC-ELSD Method for the Quantification of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers in Pharmaceutical Development

Introduction

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a novel chemical entity with a complex structure featuring a tertiary amine, a primary amine, and a hydroxyl group. As with many novel pharmaceutical compounds and their intermediates, the development of a robust and reliable analytical method for quantification is a critical step in the drug development pipeline. A significant challenge in the analysis of this particular molecule is its lack of a strong UV-absorbing chromophore, which renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective.

To overcome this obstacle, this application note details the development of a sensitive and specific HPLC method coupled with an Evaporative Light Scattering Detector (ELSD). The ELSD is a quasi-universal detector that is ideal for non-volatile analytes that do not possess a chromophore, making it perfectly suited for the quantification of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.[1][2] This guide provides a comprehensive, step-by-step protocol, from the initial method development strategy to the final optimized conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. These properties dictate the choice of stationary phase, mobile phase, and detector.

Physicochemical Properties
PropertyValueImplication for HPLC Method Development
Structure Structure of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol to be inserted hereThe presence of two amine groups (primary and tertiary) and a hydroxyl group indicates a highly polar and basic molecule.
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Estimated pKa ~9.5-10.5 (for the amine groups)The basic nature of the analyte necessitates pH control of the mobile phase to ensure consistent ionization and good peak shape.
Estimated LogP < 1.0The low LogP value confirms the high polarity of the molecule, suggesting that reversed-phase chromatography may provide insufficient retention.

The high polarity and basicity of the analyte strongly suggest that traditional reversed-phase chromatography on a C18 column may result in poor retention.[3] Therefore, alternative chromatographic modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), are more promising.[4][5]

The Challenge of Detection and the ELSD Solution

The absence of a significant chromophore in the structure of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol makes detection by UV-Vis spectrophotometry challenging. While derivatization to introduce a chromophore is an option, it adds complexity and potential for variability to the analytical method.[6][7]

The Evaporative Light Scattering Detector (ELSD) offers a direct and robust solution. The principle of ELSD involves three main steps:

  • Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) to form a fine aerosol.[1][2]

  • Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte.[8][9]

  • Detection: The analyte particles are carried into a light-scattering cell, where they intersect a light beam. The scattered light is detected by a photodiode, and the signal is proportional to the mass of the analyte.[1][10]

This detection mechanism makes ELSD a mass-sensitive detector, capable of detecting any analyte that is less volatile than the mobile phase.[1][8] This characteristic is particularly advantageous for gradient elution methods, as the baseline is not affected by changes in the mobile phase composition.[2]

HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following sections outline a logical workflow for developing an HPLC-ELSD method for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

MethodDevelopmentWorkflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Optimization cluster_Phase3 Phase 3: Final Method Analyte_Properties Analyte Characterization (Polar, Basic) Column_Screening Column Selection (HILIC, C18, Mixed-Mode) Analyte_Properties->Column_Screening Informs Choice Mobile_Phase_Screening Mobile Phase Screening (ACN/Aqueous Buffer) Column_Screening->Mobile_Phase_Screening Defines pH_Optimization Mobile Phase pH Optimization Mobile_Phase_Screening->pH_Optimization Gradient_Optimization Gradient Profile Optimization pH_Optimization->Gradient_Optimization Detector_Optimization ELSD Parameter Optimization Gradient_Optimization->Detector_Optimization Final_Method Optimized HPLC-ELSD Method Protocol Detector_Optimization->Final_Method

Caption: HPLC Method Development Workflow.

Initial Screening Phase

The initial phase focuses on selecting a suitable column and mobile phase combination to achieve retention and a reasonable peak shape for the analyte.

2.1.1 Column Selection

Given the polar and basic nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point.[4][5][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.

The following column chemistries should be considered for initial screening:

  • HILIC Column (e.g., bare silica, diol, or amide): This is the most promising option for retaining highly polar compounds.[11]

  • Polar-Embedded C18 Column: These columns offer alternative selectivity and may provide sufficient retention for moderately polar compounds.

  • Mixed-Mode Column (e.g., Reversed-Phase/Cation-Exchange): These columns can provide retention through both hydrophobic and electrostatic interactions, which can be beneficial for basic compounds.[12]

2.1.2 Mobile Phase Selection

For HILIC, the mobile phase typically consists of:

  • Mobile Phase A (Aqueous): Water with a volatile buffer, such as ammonium formate or ammonium acetate. These buffers are compatible with ELSD and MS detectors and help to control the mobile phase pH.[13]

  • Mobile Phase B (Organic): Acetonitrile (ACN).

A starting point for the mobile phase composition would be a high percentage of acetonitrile (e.g., 90-95%) to ensure sufficient retention in HILIC mode.

Optimization Phase

Once a suitable column and mobile phase system have been identified, the next step is to optimize the chromatographic conditions to achieve the desired resolution, peak shape, and analysis time.

2.2.1 Mobile Phase pH Optimization

The pH of the aqueous component of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic analyte like 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, maintaining the mobile phase pH at least 2 units below the pKa of the amine groups will ensure that they are consistently protonated, leading to better peak shapes and reproducible retention.

2.2.2 Gradient Elution Optimization

A gradient elution, where the percentage of the aqueous mobile phase is increased over time, is generally preferred for HILIC separations. This allows for the elution of a wider range of analytes with good peak shapes. The gradient should be optimized to provide adequate resolution between the main analyte peak and any potential impurities.

2.2.3 ELSD Parameter Optimization

The ELSD response is dependent on several parameters that need to be optimized for the specific analyte and mobile phase conditions:

  • Nebulizer Temperature and Gas Flow: These parameters affect the droplet size of the aerosol.

  • Evaporator (Drift Tube) Temperature: This should be set high enough to evaporate the mobile phase but low enough to avoid evaporation or degradation of the analyte.[8]

Detailed Protocol: Optimized HPLC-ELSD Method

The following protocol describes the final optimized method for the quantification of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

Instrumentation and Reagents
  • HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.

  • Detector: An Evaporative Light Scattering Detector (ELSD).

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

    • 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol reference standard.

Preparation of Mobile Phases and Standard Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the 50:50 mobile phase mixture to cover the desired concentration range.

HPLC-ELSD Conditions
ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 5% A; 1-8 min: 5-40% A; 8-8.1 min: 40-5% A; 8.1-12 min: 5% A
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Nitrogen Gas Flow 1.5 L/min

Method Performance and Validation Considerations

A preliminary validation should be performed to assess the suitability of the method for its intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Retention Time Repeatability RSD ≤ 1.0% for 6 replicate injections
Peak Area Repeatability RSD ≤ 2.0% for 6 replicate injections
Tailing Factor 0.8 - 1.5
Linearity

The ELSD response is inherently non-linear. A plot of the log of the peak area versus the log of the concentration typically yields a linear relationship. This log-log transformation should be used to construct the calibration curve and determine the coefficient of determination (r²), which should be ≥ 0.99.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Mismatch between injection solvent and mobile phase; secondary interactions with the stationary phase.Ensure the injection solvent is similar to or weaker than the initial mobile phase. Adjust mobile phase pH.
Drifting Baseline Incomplete column equilibration; temperature fluctuations.Increase column equilibration time. Ensure stable column and detector temperatures.
Low Signal/Sensitivity Suboptimal ELSD settings; analyte volatility.Optimize nebulizer and evaporator temperatures and gas flow. Ensure the evaporator temperature is not too high.

Conclusion

This application note presents a detailed and robust HPLC-ELSD method for the quantification of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. The use of HILIC provides excellent retention for this polar and basic compound, while ELSD offers sensitive detection without the need for derivatization. The described method development strategy and optimized protocol provide a solid foundation for researchers in pharmaceutical development to accurately and reliably quantify this and other similar challenging compounds.

References

  • Evaporative light scattering detector - Wikipedia. [Link]

  • The principles of ELSD - Peak Scientific. (2016, September 15). [Link]

  • So, how does an ELSD work? - Biotage. (2023, January 23). [Link]

  • 2.6: Evaporative Light Scattering Detection - Chemistry LibreTexts. (2023, March 16). [Link]

  • Evaporative Light-Scattering Detectors (ELSD) - KNAUER. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). [Link]

  • HILIC HPLC Column - Phenomenex. [Link]

  • Guillarme, D. (2010). HILIC: The Pros and Cons. LCGC International, 23(3), 142-151. [Link]

  • Graeve, M., & Janssen, D. (2009). Improved separation and quantification of neutral and polar lipid classes by HPLC-ELSD using a monolithic silica phase: application to exceptional marine lipids. Journal of Chromatography B, 877(20-21), 1815-1819. [Link]

  • Development and validation of a novel UPLC-ELSD method for the assessment of lipid composition of nanomedicine formulation. ORCA. (2019, May 9). [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements. ResearchGate. (2022, January). [Link]

  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]

  • 1-Methylpyrrolidin-3-Ol - ChemBK. (2025, August 20). [Link]

  • We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? ResearchGate. (2022, March 7). [Link]

  • FN-1501 - precisionFDA. [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • Pereira, V., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 55(4), 1163-1172. [Link]

  • 3-Amino-1-methylcyclobutan-1-ol | C5H11NO | CID 68052608 - PubChem. [Link]

  • 1-Methyl-3-pyrrolidinol - NIST WebBook. [Link]

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of Medicinal Chemistry, 49(20), 6074-6086. [Link]

  • 1-(3-METHYLBUTYL)PYRROLIDINE - gsrs. [Link]

  • (1-(((((1RS)-1-((2-methylpropanoyl)oxy)ethoxy)carbonyl)amino)methyl)cyclohexyl)acetic acid - PharmaCompass.com. [Link]

  • 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem. [Link]

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Advanced NMR Structural Elucidation Protocol for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol presents a unique analytical challenge due to its highly congested aliphatic framework. The molecule features a sterically hindered C–C bond connecting two fully substituted quaternary centers: the C3 carbon of the pyrrolidine ring (bearing a hydroxyl group) and the C1 carbon of the cyclobutane ring (bearing an aminomethyl group). Because neither of these bridgehead carbons possesses directly attached protons, standard 1D 1 H NMR and 2D COSY experiments are insufficient for complete structural elucidation.

This application note provides a comprehensive, self-validating NMR protocol designed for researchers and drug development professionals. It details the causality behind parameter selection, optimal 2D NMR workflows, and data interpretation strategies required to unambiguously confirm this complex molecular architecture.

Analytical Challenges & Causality in Parameter Selection

As a Senior Application Scientist, designing an NMR experiment requires anticipating molecular behavior in solution. The experimental parameters for this compound are dictated by three primary structural features:

  • Solvent Selection (The Hydrogen-Bonding Advantage): The molecule contains both a primary amine (–NH 2​ ) and a tertiary alcohol (–OH). In non-polar solvents like CDCl 3​ , chemical exchange with trace water often broadens these signals into indistinguishable baseline humps. By utilizing DMSO-d 6​ , the solvent's strong hydrogen-bonding capability significantly slows the proton exchange rate. This causes the –OH and –NH 2​ protons to appear as sharp, distinct signals, which serve as critical anchor points for downstream 2D correlation[1].

  • Overcoming the Quaternary Barrier: The linkage between the pyrrolidine C3 and cyclobutane C1 cannot be traced via 1 H– 1 H scalar coupling. Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is the absolute linchpin of this analysis. The HMBC experiment is essential for connecting different spin systems by identifying long-range correlations between protons and carbons over two to four bonds[1].

  • Mitigating Aliphatic Congestion & Diastereotopic Complexity: The chiral center at the pyrrolidine C3 renders the two faces of the adjacent cyclobutane ring diastereotopic. Consequently, the cyclobutane –CH 2​ – protons will exhibit complex, overlapping multiplets. To resolve this, high-resolution Heteronuclear Single Quantum Coherence (HSQC) parameters must be employed to map each proton to its specific carbon, preventing misassignment in the congested 1.5–2.5 ppm region.

Quantitative Acquisition Parameters

To ensure reproducibility and optimal signal-to-noise (SNR), the following parameters are recommended for a 400–600 MHz spectrometer equipped with a standard or cryogenically cooled probe.

Table 1: Recommended NMR Acquisition Parameters

ExperimentNucleusSpectral WidthData Points (td)Scans (ns)Relaxation Delay (d1)Key Optimization Target
1D 1 H 1 H12 ppm64K162.0 sGeneral proton fingerprinting
1D 13 C 13 C220 ppm64K5122.0 sCarbon backbone, quaternary C
COSY 1 H- 1 H10 × 10 ppm2K × 25641.5 sVicinal proton coupling
HSQC 1 H- 13 C10 × 160 ppm2K × 25681.5 sOptimized for 1JCH​ = 145 Hz
HMBC 1 H- 13 C10 × 220 ppm2K × 512161.5 sOptimized for nJCH​ = 8 Hz (62.5 ms)

Note: For high-throughput environments, NOAH (NMR by Ordered Acquisition using 1 H-detection) supersequences can be employed to acquire HSQC and HMBC simultaneously, significantly reducing total acquisition time while maintaining sensitivity[2].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Spectrometer Calibration
  • Dissolution: Weigh 15–30 mg of the analyte to achieve optimal signal-to-noise in 2D experiments[1]. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ and transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Perform automatic tuning and matching (ATMA) for both 1 H and 13 C channels. Proper impedance matching maximizes the quality factor (Q) of the RF coil, ensuring precise 90° pulse calibrations.

  • Locking & Shimming: Lock the magnetic field to the deuterium resonance of DMSO-d 6​ . Execute gradient shimming (e.g., TopShim) to ensure high field homogeneity, which is critical for resolving the overlapping diastereotopic multiplets.

Phase 2: 1D Acquisition & Relaxation Assessment
  • 1D Acquisition: Acquire the standard 1 H spectrum. To obtain absolute quantitative results or ensure complete relaxation for accurate integration, the relaxation delay (d1) must be set to at least five times the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton[3].

  • Carbon Profiling: Acquire the 13 C spectrum with proton decoupling. Verify the presence of the two critical quaternary carbons (C3 of pyrrolidine and C1 of cyclobutane) typically found in the 40–80 ppm region.

Phase 3: 2D Correlation Spectroscopy
  • HSQC Setup: Set the number of data points (td) in F2 ( 1 H) to 1K–2K and F1 ( 13 C) to 256–512[1]. High resolution in the indirect dimension (F1) is required to separate the closely clustered aliphatic carbons.

  • HMBC Setup: Configure the long-range coupling delay for an average 2-3 bond J-coupling of 8 Hz (approx. 62.5 ms). Two-dimensional 1 H- 13 C HMBC NMR spectra are the workhorses of structure elucidation, providing key connectivity information for assembling the carbon skeleton across proton-deficient regions[4].

Self-Validating Data Interpretation Workflow

A robust analytical protocol must be self-validating. To confirm the structure of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, follow this strict cross-validation logic:

  • Step 1 (Anchor Identification): Locate the N–CH 3​ singlet in the 1 H NMR (~2.2–2.5 ppm). Validation: Check its HSQC correlation to confirm it is attached to a carbon at ~40–45 ppm.

  • Step 2 (Pyrrolidine Ring Tracing): Use the N–CH 3​ protons in the HMBC spectrum to identify C2 and C5 of the pyrrolidine ring (3-bond correlations). Validation: C2 and C5 must show COSY correlations to the C4 protons, closing the heterocyclic spin system.

  • Step 3 (The Quaternary Bridge - Critical Step): Locate the tertiary –OH proton (sharp singlet in DMSO-d 6​ , ~4.5–5.5 ppm). Use its HMBC correlations to identify the quaternary C3 of the pyrrolidine ring. Validation: The –OH proton must also show a 3-bond HMBC correlation to the quaternary C1 of the cyclobutane ring. If this correlation is absent, the spiro/fused junction assignment fails the self-validation check.

  • Step 4 (Terminal Validation): Locate the –CH 2​ NH 2​ protons. Validation: The primary amine (–NH 2​ ) protons should show HMBC correlations to the cyclobutane C1, definitively validating the attachment point of the aminomethyl group.

Structural Elucidation Workflow Diagram

Workflow Prep Sample Preparation 15-30 mg in DMSO-d6 Acq1D 1D Acquisition (1H, 13C) Identify Exchange Protons Prep->Acq1D Lock & Shim AcqCOSY 1H-1H COSY Trace Spin Systems Acq1D->AcqCOSY T1 Assessment AcqHSQC 1H-13C HSQC Map Protons to Carbons AcqCOSY->AcqHSQC Identify Overlap AcqHMBC 1H-13C HMBC Bridge Quaternary Centers AcqHSQC->AcqHMBC F1/F2 Resolution Validate Structural Validation Cross-Check Connectivity AcqHMBC->Validate 2-3 Bond Links

Figure 1: Self-validating NMR acquisition and interpretation workflow for highly substituted small molecules.

Sources

Application Notes and Protocols for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Design

The contemporary landscape of drug discovery is characterized by a strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures.[1] This "escape from flatland" is driven by the need to address increasingly complex biological targets, such as protein-protein interactions, and to improve the physicochemical properties of drug candidates. Sp3-rich scaffolds, like the one presented herein, offer significant advantages, including enhanced shape complementarity with protein binding sites, improved metabolic stability, and better solubility profiles.[1][2]

This guide introduces 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol , a novel and promising scaffold for the development of next-generation therapeutics. By combining the unique conformational constraints of a cyclobutane ring with the proven pharmacological relevance of a substituted pyrrolidine, this scaffold provides a versatile platform for creating diverse chemical libraries and optimizing lead compounds.

The Anatomy of a Promising Scaffold: Deconstructing the Components

The power of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol lies in the synergistic combination of its two core components: the cyclobutane moiety and the 3-hydroxy-1-methylpyrrolidine unit.

The Cyclobutane Moiety: A Rigid Foundation for 3D Exploration

The cyclobutane ring is an underutilized yet highly valuable motif in medicinal chemistry.[3] Its puckered, non-planar structure offers a rigid framework that can confer several benefits to a drug candidate:[4][5][6]

  • Conformational Restriction: By locking flexible alkyl chains into a more defined geometry, the cyclobutane ring can reduce the entropic penalty upon binding to a target, potentially increasing potency.[4]

  • Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation.[4]

  • Enhanced Binding Affinity: The 3D nature of the cyclobutane ring allows for better spatial complementarity with the contours of a protein's binding pocket compared to flat aromatic rings.[4]

  • Aryl Isostere: In some contexts, the cyclobutane ring can serve as a non-aromatic bioisostere for a phenyl ring, improving properties like solubility and reducing potential toxicity associated with aromatic systems.[3]

  • Novel Chemical Space: The incorporation of a cyclobutane ring provides access to novel chemical space, enabling the design of compounds with unique pharmacological profiles.[7]

The Pyrrolidine Moiety: A Privileged Structure in Pharmacology

The pyrrolidine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active natural products.[8][9][10][11] Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability:

  • Enhanced Aqueous Solubility: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, often improving the solubility of the parent molecule.[9]

  • Stereochemical Complexity: The chiral centers on the pyrrolidine ring allow for precise, three-dimensional orientation of substituents, which is often critical for selective interaction with biological targets.[2][8]

  • Versatile Synthetic Handle: The pyrrolidine nitrogen and other positions on the ring can be readily functionalized, providing multiple vectors for chemical elaboration.[12]

  • Proven Biological Activity: Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[12][13][14] The 3-hydroxy substitution, in particular, provides a key point for interaction or further functionalization.

By uniting these two powerful motifs, the 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol scaffold offers a unique combination of rigidity, 3D-dimensionality, and tunable physicochemical properties, making it an exciting starting point for drug discovery campaigns.

Proposed Synthesis of the Scaffold

While this specific molecule is not widely reported in the literature, a plausible and robust synthetic route can be designed based on established chemical transformations. The following protocol outlines a proposed multi-step synthesis.

Protocol 1: Synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Objective: To provide a reliable, step-by-step method for the laboratory-scale synthesis of the title scaffold.

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Thionyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dichloro-2-butanol

  • Methylamine (40% in water)

  • Sodium hydroxide

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

Step 1: Synthesis of 1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 eq) to a solution of 1,1-cyclobutanedicarboxylic acid (1.0 eq) in an anhydrous solvent like toluene. Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Curtius Rearrangement: Cool the reaction mixture to 0 °C. Cautiously add a solution of sodium azide (1.5 eq) in water, keeping the temperature below 10 °C. Stir vigorously for 1 hour.

  • Isocyanate Trapping: Carefully extract the organic layer, and heat it in the presence of tert-butanol to form the Boc-protected amine.

  • Saponification: Hydrolyze the remaining ester group with aqueous NaOH to yield the desired product.

Step 2: Synthesis of tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate

  • Reduction: In a dry flask under an inert atmosphere, dissolve the product from Step 1 in anhydrous THF. Cool to 0 °C and slowly add a solution of LAH (1.5 eq) in THF.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the excess LAH by sequential addition of water, 15% aqueous NaOH, and water again.

  • Purification: Filter the resulting solids and concentrate the filtrate. Purify the crude product by column chromatography to obtain the Boc-protected amino alcohol.

Step 3: Synthesis of tert-butyl (1-((1-methylpyrrolidin-3-yloxy)methyl)cyclobutyl)carbamate

  • Synthesis of 1-methylpyrrolidin-3-ol: This intermediate can be synthesized by reacting 1,4-dichloro-2-butanol with an aqueous solution of methylamine under pressure and heat, followed by basification and distillation.[15]

  • Williamson Ether Synthesis: In a flask containing a suitable solvent like DMF, add sodium hydride (1.2 eq). Cool to 0 °C and add the 1-methylpyrrolidin-3-ol (1.1 eq). Stir for 30 minutes.

  • Mesylation of the Amino Alcohol: Convert the hydroxyl group of the product from Step 2 to a better leaving group, such as a mesylate, using methanesulfonyl chloride and a base like triethylamine.

  • Coupling: Add the mesylated intermediate to the solution of the alkoxide from the previous step. Heat the reaction to 60-80 °C and stir overnight.

  • Purification: After workup, purify the product by column chromatography.

Step 4: Synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

  • Deprotection: Dissolve the product from Step 3 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthetic Pathway A 1,1-Cyclobutane- dicarboxylic Acid B 1-(Boc-amino)cyclobutane- 1-carboxylic acid A->B  Curtius  Rearrangement C tert-butyl (1-(hydroxymethyl)- cyclobutyl)carbamate B->C  LAH  Reduction D tert-butyl (1-((1-methylpyrrolidin-3-yloxy)- methyl)cyclobutyl)carbamate C->D  Williamson Ether  Synthesis E Final Scaffold D->E  TFA  Deprotection F 1-Methyl- pyrrolidin-3-ol F->D

Caption: Proposed synthetic route for the target scaffold.

Applications in Drug Discovery Workflows

The primary amine and the tertiary alcohol of the scaffold serve as key anchor points for derivatization, making it an ideal starting point for several drug discovery applications.

Application 1: Fragment-Based Library Development

Concept: The scaffold can be used as a central core to build a library of 3D fragments for screening against a variety of biological targets. The primary amine provides a readily functionalizable handle for diversification.

Protocol 2: Synthesis of a Fragment Library via Amide Coupling

Objective: To generate a diverse library of amides from the core scaffold for use in fragment-based drug discovery (FBDD) screening.

Materials:

  • 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol scaffold

  • A diverse set of carboxylic acids (e.g., from a commercially available fragment library)

  • Amide coupling reagents (e.g., HATU, HOBt, EDCI)

  • A tertiary amine base (e.g., DIPEA)

  • Anhydrous DMF or DCM

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Array Synthesis Setup: In parallel reaction vials, dissolve the scaffold (1.0 eq) in anhydrous DMF.

  • Carboxylic Acid Addition: To each vial, add a unique carboxylic acid fragment (1.1 eq).

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) to each vial.

  • Reaction: Seal the vials and stir at room temperature overnight.

  • Workup and Purification: Quench the reactions with water and extract with an appropriate solvent. Purify each library member using mass-directed preparative HPLC.

  • Quality Control: Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

FBDD Workflow cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Hit-to-Lead Scaffold Core Scaffold (Primary Amine) Coupling Parallel Amide Coupling Scaffold->Coupling Fragments Diverse Carboxylic Acid Fragments Fragments->Coupling Library 3D Fragment Library Coupling->Library Screening Biophysical Screening (e.g., SPR, NMR) Library->Screening Hits Validated Hits Screening->Hits Lead Optimization Lead Optimization (Potency, PK/PD) Hits->Lead Optimization SAR Structure-Activity Relationship (SAR) SAR->Lead Optimization

Caption: Workflow for fragment library generation and screening.

Application 2: Scaffold Hopping and Lead Optimization

Concept: The scaffold can be used to replace a less desirable moiety (e.g., a planar aromatic ring or a metabolically labile group) in an existing lead compound. This "scaffold hopping" strategy can lead to improved potency, selectivity, and pharmacokinetic properties.

Case Study (Hypothetical): Improving a Kinase Inhibitor

Imagine a lead compound, "Inhibitor-X," which is a potent kinase inhibitor but suffers from poor solubility and rapid metabolism at a benzylic position.

Property Original Inhibitor-X Hypothesized New Compound
Core Moiety p-aminomethyl-phenyl group3-[1-(Aminomethyl)cyclobutyl]-pyrrolidin-3-ol
Solubility LowHigh (due to pyrrolidine N and OH)
Metabolism High (oxidation at benzylic CH₂)Low (aliphatic, rigid scaffold)
3D Shape PlanarGlobular, 3D
Target Engagement H-bond via amineH-bond via amine, OH, and pyrrolidine N

Protocol 3: Lead Optimization via Scaffold Replacement

Objective: To synthesize a new analog of "Inhibitor-X" by replacing the p-aminomethyl-phenyl group with the novel scaffold and evaluate its properties.

Procedure:

  • Retrosynthetic Analysis: Analyze the structure of "Inhibitor-X" to identify the synthetic step where the p-aminomethyl-phenyl group is introduced.

  • Analogue Synthesis: Adapt the synthesis to incorporate the 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol scaffold at the appropriate step. This will likely involve coupling the primary amine of the scaffold to the rest of the "Inhibitor-X" molecule.

  • In Vitro Profiling:

    • Potency Assay: Determine the IC₅₀ of the new compound against the target kinase and compare it to "Inhibitor-X."

    • Solubility Assay: Measure the thermodynamic solubility of both compounds using a standard method (e.g., nephelometry).

    • Metabolic Stability Assay: Incubate both compounds with liver microsomes and measure the rate of degradation over time.

  • Data Analysis: Compare the data for the original and new compounds to determine if the scaffold hop resulted in the desired improvements in physicochemical and pharmacological properties.

Signaling Pathway cluster_kinase Kinase Cascade Receptor Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Kinase->Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate ATP -> ADP Cellular Response Cellular Response P_Substrate->Cellular Response Downstream Signaling Inhibitor New Scaffold-Based Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a hypothetical kinase signaling pathway.

Conclusion

The 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol scaffold represents a compelling new tool for medicinal chemists. It elegantly combines the conformational rigidity and 3D character of the cyclobutane ring with the pharmacologically privileged and property-enhancing features of the pyrrolidine motif. By providing detailed synthetic and application protocols, this guide aims to empower researchers to leverage this novel scaffold in their pursuit of innovative and effective therapeutics. Its application in fragment-based screening and lead optimization campaigns is expected to yield compounds with superior potency, selectivity, and drug-like properties.

References

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Steffens, A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition. [Link]

  • Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • Singh, A., et al. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

  • Al-Qaisi, J. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. Request PDF on ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Medicinal Chemistry Letters. [Link]

  • Obniska, J., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. [Link]

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-...-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. Journal of Medicinal Chemistry. [Link]

  • Tutone, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • European Patent Office. (2018). EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]

  • Gaber, F., et al. (2026). Black Gold in Medicine: Rediscovering the Pharmacological Potential. Molecules. [Link]

  • Ohtake, N., et al. (1997). 1β-Methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems; 1. Synthesis and Antibacterial Activity of BO-2502A and Its Related Compounds. The Journal of Antibiotics. [Link]

  • Titov, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

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Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Structural Context

The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (Exact Mass: 184.1576 Da, Formula: C10H20N2O) is a highly functionalized, spiro-like diamine building block. Scaffolds of this nature are increasingly prevalent in modern medicinal chemistry, particularly in the development of targeted therapeutics such as PDE3A-SLFN12 complex modulators for hyperproliferative diseases .

Characterizing such basic, nitrogen-rich moieties via tandem mass spectrometry (MS/MS) presents unique challenges. The pyrrolidine nitrogen preferentially sequesters the ionizing proton, which can lead to dominant, uninformative fragment ions if collision energies are not meticulously optimized . This application note provides a definitive, causality-driven guide to the MS/MS fragmentation pathways of this compound, coupled with a self-validating analytical protocol.

Mechanistic Causality of Fragmentation (E-E-A-T Expertise)

Successful structural elucidation requires understanding why specific bonds cleave under collisional activation. The fragmentation of the[M+H]+ precursor (m/z 185.1655) is governed by three primary structural drivers:

  • Tertiary Alcohol Dehydration (Low Energy): The hydroxyl group at the C3 position of the pyrrolidine ring is highly sterically hindered and tertiary in nature. Upon protonation, it readily undergoes dehydration (-18.0106 Da) to form a stable carbocation or an endocyclic double bond, yielding an abundant fragment at m/z 167.1549.

  • Cyclobutane Ring Strain & Cycloreversion (Medium Energy): The cyclobutane ring possesses significant angular strain (~26 kcal/mol). Following initial dehydration, the application of higher collision energies forces the cyclobutane ring to relieve this strain via a retro-[2+2] cycloaddition (cycloreversion). This expels a neutral ethylene molecule (C2H4, -28.0313 Da), generating a diagnostic fragment at m/z 139.1236 .

  • Primary Amine Alpha-Cleavage (High Energy): The aminomethyl group (-CH2NH2) is highly susceptible to charge-driven alpha-cleavage. This homolytic/heterolytic cleavage isolates the iminium ion (CH2=NH2+), producing a low-mass diagnostic peak at m/z 30.0344.

Quantitative Data Summary
Fragment IdentityMolecular FormulaExact Mass (m/z)Mass Shift (Da)Proposed Mechanism
Precursor [M+H]+ C10H21N2O+185.1655N/AProtonation at pyrrolidine nitrogen
[M+H - NH3]+ C10H18NO+168.1389-17.0266Neutral loss of primary amine
[M+H - H2O]+ C10H19N2+167.1549-18.0106Dehydration of tertiary alcohol
[M+H - H2O - C2H4]+ C8H15N2+139.1236-46.0419Dehydration + Cycloreversion
Pyrrolidinium Core C5H10NO+100.0763-85.0892C-C bond cleavage at C3 position
Cyclobutyl Cation C5H10N+84.0814-101.0841C-C bond cleavage at C1' position
Iminium Ion CH4N+30.0344-155.1311Alpha-cleavage of aminomethyl group

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ C10H21N2O+ m/z 185.1655 F167 [M+H - H2O]+ C10H19N2+ m/z 167.1549 M->F167 -H2O (-18.0106 Da) Tertiary Alcohol Dehydration F168 [M+H - NH3]+ C10H18NO+ m/z 168.1389 M->F168 -NH3 (-17.0265 Da) Primary Amine Loss F100 Pyrrolidinium Core C5H10NO+ m/z 100.0763 M->F100 C-C Cleavage Charge Retention F84 Aminomethylcyclobutyl C5H10N+ m/z 84.0814 M->F84 C-C Cleavage F30 Iminium Ion CH4N+ m/z 30.0344 M->F30 Alpha-Cleavage F139 Cycloreversion C8H15N2+ m/z 139.1236 F167->F139 -C2H4 (-28.0313 Da) Cyclobutane Strain Release

MS/MS pathways for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol ([M+H]+ m/z 185.1655).

Self-Validating Protocol: LC-HRMS/MS with H/D Exchange

To ensure absolute trustworthiness in structural assignments, this protocol employs a self-validating Hydrogen/Deuterium (H/D) exchange system. By substituting exchangeable protons (-OH, -NH2) with deuterium, the mass shifts definitively prove the origin of the neutral losses.

Phase 1: Native Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Acetonitrile:Water (LC-MS grade) containing 0.1% Formic Acid (FA).

  • Working Solution: Dilute the stock to 1 µg/mL using the same solvent system.

Phase 2: H/D Exchange Validation System (The "Truth Check")
  • Deuterated Matrix: Prepare a solvent of 50:50 Acetonitrile-d3 : Deuterium Oxide (D2O) containing 0.1% Formic Acid-d (DCOOD).

  • Incubation: Dissolve 1.0 mg of the analyte in 1.0 mL of the deuterated matrix. Incubate at 25°C for 30 minutes.

    • Causality Note: The molecule contains 3 exchangeable protons (two on the primary amine, one on the tertiary alcohol). During ESI+, it will pick up an ionizing deuteron (D+). The precursor will shift from m/z 185.1655 to [M-d3+D]+ m/z 189.1906 (+4 Da).

Phase 3: LC-HRMS/MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap High-Resolution Mass Spectrometer (Resolving power > 60,000 at m/z 200).

  • Chromatography: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Mobile Phase B over 5.0 minutes (A: H2O + 0.1% FA; B: ACN + 0.1% FA). Flow rate: 0.4 mL/min.

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

  • Data-Dependent MS2 (ddMS2):

    • Isolate m/z 185.1655 (Native) and m/z 189.1906 (Deuterated).

    • Critical Step: Apply Normalized Collision Energy (NCE) stepping at 15, 30, and 45 eV . Why? Low NCE (15 eV) is required to capture the fragile dehydration event without destroying the precursor, while high NCE (45 eV) is necessary to force the cyclobutane cycloreversion and alpha-cleavages.

Phase 4: Data Interpretation & Validation
  • Verify the dehydration pathway: The native fragment at m/z 167.1549 ([M+H - H2O]+) must shift to m/z 169.1674 ([M-d3+D - D2O]+) in the deuterated sample, proving the loss involves the exchangeable hydroxyl proton.

  • Verify the amine loss: The native fragment at m/z 168.1389 ([M+H - NH3]+) must shift to m/z 169.1640 ([M-d3+D - ND3]+), confirming the expulsion of the primary amine group.

References

  • Luecking, U. et al. (2020).Oxadiazinone compounds for the treatment of hyperproliferative diseases. World Intellectual Property Organization. Patent WO2020157201A1.
  • Kozhinov, A. N. et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at:[Link]

  • Liu, Y. et al. (2025). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry. Available at:[Link]

Crystallization techniques for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol isolation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Isolation of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol via Controlled Crystallization

Introduction: Navigating the Crystallization of a Complex Aminol

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are critical steps in drug development, directly influencing the final product's stability, bioavailability, and manufacturability.[1][2] The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol presents a unique set of challenges and opportunities for crystallization. Its structure incorporates a tertiary alcohol, a tertiary amine within the pyrrolidine ring, and a primary amine on the cyclobutyl moiety. This combination of multiple hydrogen bond donors and acceptors imparts high polarity and the potential for complex intermolecular interactions.[3][4][5]

These same features that may contribute to its biological activity also complicate its crystallization. The molecule's conformational flexibility and propensity for strong solvent interactions can lead to the formation of amorphous solids, oils, or unstable crystalline forms (polymorphs), which can negatively impact drug performance.[6][7] The ability of a compound to exist in more than one crystalline structure is known as polymorphism, and different polymorphs can possess varied physicochemical properties, including solubility and stability.[7][8] Therefore, developing a robust, controlled crystallization process is not merely a purification step but a critical exercise in solid-state engineering to ensure the consistent production of the desired, most stable crystalline form.

This guide provides a detailed exploration of scientifically-grounded techniques for the successful isolation of crystalline 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. We will move from foundational principles of solvent selection to detailed, step-by-step protocols for various crystallization methods, emphasizing the rationale behind each procedural choice.

Pre-Crystallization Assessment: Understanding the Molecule

A successful crystallization strategy begins with a thorough understanding of the target molecule's physicochemical properties.

  • Molecular Structure and Solubility: The presence of -OH and -NH2 groups makes the molecule highly polar and capable of forming strong hydrogen bonds. This predicts good solubility in polar protic solvents like water, methanol, and ethanol.[3] Conversely, it is expected to have low solubility in non-polar solvents such as heptane, toluene, or cyclohexane. This solubility differential is the cornerstone of the anti-solvent crystallization technique. The pyrrolidine ring itself is a common motif in pharmaceuticals and is generally soluble in a range of organic solvents.[4][9]

  • pH-Dependent Solubility: The two amine groups are basic and will be protonated at low pH. This results in the formation of a highly water-soluble salt, a property that can be leveraged for purification but must be considered during the crystallization of the free base, which requires neutral to basic conditions.

  • Polymorphism: It is a well-established principle that "every compound has different polymorphic forms."[10] The existence of multiple crystalline forms can significantly affect a drug's therapeutic efficacy and manufacturing process.[6] Therefore, a polymorphism screen is highly recommended early in development to identify the most thermodynamically stable form and the conditions under which different forms appear.[11] Characterization techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying and distinguishing between polymorphs.[12][13][14]

Strategic Solvent Selection and Screening

The choice of solvent is the most critical parameter in designing a crystallization process.[2] The goal is to identify a solvent in which the compound has high solubility at an elevated temperature and/or a miscible "anti-solvent" in which the compound is poorly soluble.

Recommended Solvent Systems
Solvent ClassPrimary Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale
Alcohols / Ethers Methanol, Ethanol, Isopropanol (IPA)Methyl tert-butyl ether (MTBE), Heptane, TolueneThe molecule is highly soluble in short-chain alcohols. MTBE and heptane are miscible with these alcohols but are poor solvents for the polar API, making them excellent anti-solvents.
Ketones / Esters Acetone, Ethyl Acetate (EtOAc)Heptane, CyclohexaneAcetone and EtOAc offer moderate polarity and are effective solvents. Heptane is a classic non-polar anti-solvent that readily mixes with them.
Aprotic Polar Acetonitrile (ACN)Toluene, Dichloromethane (DCM)ACN can be a good solvent for moderately polar compounds. The use of DCM should be minimized due to safety and environmental concerns.
Aqueous Systems Water (at low pH to form salt)Acetone, Isopropanol (IPA)The API can be dissolved in an acidic aqueous solution and then crystallized by neutralizing with a base and/or adding a water-miscible organic solvent like IPA.
Protocol 2.1: Small-Scale Solubility Screening
  • Preparation: Add approximately 10-20 mg of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol to a series of small vials.

  • Solvent Addition: To each vial, add a different solvent from the table above in 0.1 mL increments.

  • Observation at Room Temperature: After each addition, stir or sonicate the vial for 1-2 minutes. Record the volume of solvent required to fully dissolve the compound. A good primary solvent will dissolve the compound in a relatively small volume (e.g., < 1 mL).

  • Heating: For vials where the compound is sparingly soluble at room temperature, gently heat the mixture (e.g., to 40-60°C) and observe if dissolution occurs. A significant increase in solubility with temperature indicates that cooling crystallization is a viable method.

  • Anti-Solvent Test: To a vial containing a dissolved sample, add a potential anti-solvent dropwise until turbidity (cloudiness) persists. Note the volume of anti-solvent required. A good anti-solvent will cause precipitation with a small relative volume.

  • Analysis: Based on these observations, select the most promising solvent/anti-solvent pairs for further optimization.

Crystallization Methodologies: Protocols and Rationale

Based on the anticipated properties of the target molecule, anti-solvent and cooling crystallization are the most promising approaches.

Method 1: Anti-Solvent Crystallization

Principle: This technique involves reducing the solubility of the API in a solution by adding a miscible solvent in which the API is insoluble.[][16] This rapidly generates supersaturation, inducing nucleation and crystal growth.[17] This method is ideal for polar compounds like the target API that exhibit a large solubility difference between polar and non-polar solvents.

Workflow for Anti-Solvent Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve API in Minimum Volume of Good Solvent (e.g., IPA) B Slowly Add Anti-Solvent (e.g., Heptane) with Vigorous Stirring A->B C Observe for Nucleation (Cloud Point) B->C D Optional: Add Seed Crystals at Cloud Point C->D E Continue Anti-Solvent Addition C->E D->E F Age the Slurry (Stir at Final Temp) E->F G Filter the Crystals (Vacuum Filtration) F->G H Wash with Cold Anti-Solvent G->H I Dry Under Vacuum H->I

Caption: Workflow for Anti-Solvent Crystallization.

Protocol 3.1: Anti-Solvent Crystallization from IPA/Heptane

  • Dissolution: In a clean, jacketed reactor equipped with an overhead stirrer, dissolve 1 part by weight of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol in approximately 3-5 volumes of isopropanol (IPA) at 40°C. Stir until a clear, homogenous solution is obtained.

  • Filtration: Filter the warm solution through a 0.45 µm filter to remove any particulate matter.

  • Supersaturation: Set the stirring rate to 150-200 RPM. Begin the slow, controlled addition of heptane (an anti-solvent) via a syringe pump. A typical starting ratio is to add 5-10 volumes of heptane relative to the initial API weight.

  • Seeding (Recommended): When the solution becomes faintly turbid (the "cloud point"), add a small quantity (0.1-1% w/w) of previously isolated seed crystals. Seeding provides a template for crystal growth, helping to control particle size and polymorphic form.[6]

  • Crystal Growth: Continue the addition of heptane over 2-4 hours. Maintain the temperature at 40°C during addition.

  • Cooling & Aging: Once the anti-solvent addition is complete, slowly cool the resulting slurry to room temperature (20-25°C) over 2 hours. Allow the slurry to "age" by stirring for an additional 2-4 hours to maximize yield and allow for potential conversion to a more stable form.

  • Isolation: Proceed to Section 4 for isolation and drying procedures.

Method 2: Cooling Crystallization

Principle: This method leverages the common property of solids to be more soluble at higher temperatures. A saturated solution is prepared near the boiling point of the solvent and then slowly cooled, causing the solubility to decrease and the API to crystallize out.[][18] This technique is suitable if the API shows sufficient temperature-dependent solubility and is stable at elevated temperatures.[18]

Protocol 3.2: Cooling Crystallization from Ethyl Acetate

  • Dissolution: In a jacketed reactor, suspend 1 part by weight of the API in 8-10 volumes of ethyl acetate.

  • Heating: While stirring, heat the mixture to 60-65°C until all solids dissolve. If dissolution is incomplete, add more solvent sparingly.

  • Controlled Cooling: Once a clear solution is achieved, begin a linear cooling ramp from 65°C to 5°C over a period of 4-6 hours. A slow cooling rate is crucial for forming large, well-defined crystals and preventing the "oiling out" of the compound.[]

  • Seeding: It is highly recommended to seed the solution at a temperature just below the saturation point (e.g., around 55-60°C) to control nucleation.

  • Aging: Hold the slurry at the final temperature of 5°C for at least 2 hours with gentle stirring to maximize the yield.

  • Isolation: Proceed to Section 4 for isolation and drying procedures.

Method 3: Evaporative Crystallization

Principle: Supersaturation is achieved by slowly removing the solvent through evaporation, thereby increasing the concentration of the API in the solution until it exceeds its solubility limit.[19][20] This method is useful for compounds that are not temperature-sensitive and can be performed at a constant temperature.

Protocol 3.3: Slow Evaporation from Methanol/Toluene

  • Dissolution: Dissolve the API in a suitable solvent mixture, such as 9:1 Methanol:Toluene, to create a solution that is near saturation at room temperature.

  • Setup: Place the solution in a beaker or flask with a wide mouth. Cover the opening with a perforated film (e.g., Parafilm with small holes poked in it). This slows the rate of evaporation.

  • Evaporation: Place the flask in a fume hood or a location with gentle, constant airflow. Allow the solvent to evaporate slowly over 24-72 hours.

  • Observation: As the solvent volume decreases, crystals should form on the surfaces of the container. This method is particularly useful for growing high-quality single crystals for structural analysis but is less scalable for bulk isolation.[21]

Crystal Isolation, Washing, and Drying

The final steps are crucial for obtaining a pure, free-flowing powder.

Protocol 4.1: Product Isolation

  • Filtration: Set up a Büchner funnel with a suitable filter paper. Wet the filter paper with the anti-solvent or the cold mother liquor.

  • Transfer: Transfer the crystal slurry from the reactor to the funnel. Use a spatula to help transfer the solids.

  • Vacuum Filtration: Apply a vacuum to remove the mother liquor.

  • Washing: Break the vacuum. Add a small amount of cold anti-solvent (e.g., heptane) or the final crystallization solvent (e.g., cold ethyl acetate) to the filter cake. Gently resuspend the cake into a slurry.

  • Re-apply Vacuum: Apply the vacuum again to pull the wash solvent through the cake. Repeat the wash step 1-2 times to ensure the removal of impurities trapped in the mother liquor.

  • Drying: Transfer the damp filter cake to a drying dish. Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Solid-State Characterization for Quality Assurance

After isolation, the crystalline material must be analyzed to confirm its identity, purity, and solid form. This step is essential for a self-validating protocol.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[13] The resulting diffraction pattern is a unique fingerprint for a specific crystal lattice.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and purity of the crystalline solid and to detect phase transitions between polymorphs.[13]

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature. It is used to identify the presence of bound solvents or water (solvates/hydrates) in the crystal structure.

  • Optical Microscopy: Visual inspection under a microscope can provide valuable information about crystal shape (habit) and size distribution, which affects bulk properties like flowability and compaction.

References

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • PreScouter. Polymorphism: Phase Change in Pharmaceutical Compounds.
  • IPQ. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection.
  • SlidePlayer. Polymorphism in Pharmaceutical Products.
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  • PubMed. Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction.
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  • ScienceDirect. Crystallization processes in pharmaceutical technology and drug delivery design.
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Formulation Development and Delivery Strategies for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a novel, bis-basic small molecule characterized by a primary amine on a cyclobutyl ring, a tertiary amine within a pyrrolidine ring, and a tertiary alcohol. Its structural motifs suggest significant central nervous system (CNS) activity. However, developing an effective formulation for such compounds presents two major biopharmaceutical challenges:

  • Physicochemical Dichotomy: The free base is moderately lipophilic but exhibits poor aqueous solubility at physiological pH, complicating standard oral or injectable delivery.

  • Biological Barriers: Systemic administration is often bottlenecked by first-pass metabolism and restricted penetration across the blood-brain barrier (BBB).

To overcome these limitations, this application note outlines a dual-phase development strategy. First, we utilize high-throughput in situ salt screening to identify highly soluble counterions for baseline characterization[1]. Second, to bypass the BBB and avoid rapid mucociliary clearance associated with simple aqueous sprays, we detail the encapsulation of the lipophilic free base into Nanostructured Lipid Carriers (NLCs) for direct nose-to-brain delivery[2].

Preformulation Profiling & Salt Selection

The Causality of Salt Screening

For bis-basic compounds, the degree of ionization dictates physiological performance. While the free base is ideal for lipid encapsulation, a highly soluble salt form is required for analytical baselining, toxicity studies, and potential intravenous (IV) control formulations. Traditional salt screening consumes grams of active pharmaceutical ingredient (API). Instead, we employ an in situ salt screening methodology, which conserves API by adding known concentrations of the drug to concentrated counterion solutions to rapidly determine the thermodynamic solubility limit ( pHmax​ )[1].

Protocol 1: In Situ Salt Screening & Solid-State Characterization

This protocol is designed to be self-validating; if birefringence is not observed in Step 3, the counterion is rejected prior to costly HPLC analysis[3].

  • Preparation: Dispense 10 mg of the API free base into 2 mL glass vials.

  • Counterion Addition: Add equimolar amounts of selected acids (e.g., Hydrochloric acid, Methanesulfonic acid, Tartaric acid) dissolved in 1 mL of deionized water.

  • Equilibration & Visual Inspection: Agitate the vials at 25°C for 48 hours. Examine the residual solids under a polarized light microscope. Validation Check: Only proceed with samples exhibiting distinct crystalline birefringence.

  • Solubility Quantification: Filter the suspension through a 0.45 µm PTFE syringe filter. Dilute the filtrate and quantify the dissolved API via HPLC-UV at λmax​ 210 nm.

  • Solid-State Confirmation: Lyophilize the remaining solid and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a distinct crystalline salt lattice rather than a physical mixture.

Table 1: Physicochemical Properties & Salt Screen Results
FormEstimated pKaLogPAqueous Sol. (mg/mL) pHmax​ Crystallinity (XRPD)
Free Base 9.8 (1°), 8.4 (3°)1.8< 0.5N/ACrystalline
Hydrochloride --22.45.1Polymorphic
Mesylate --> 65.04.2Highly Crystalline
Tartrate --14.25.5Amorphous

G A API Free Base (Poorly Soluble) B In Situ Salt Screening A->B Add Counterions D Lipid Matrix Encapsulation A->D High LogP Exploitation C Mesylate Salt (Aqueous IV/Spray) B->C High Solubility (Rapid Clearance) E NLC Formulation (Nose-to-Brain) D->E Sustained CNS Delivery

Figure 1: Formulation decision matrix transitioning from salt screening to lipid nanoparticle encapsulation.

Formulation Development: Nanostructured Lipid Carriers (NLCs)

The Causality of Lipid Matrix Selection

While Solid Lipid Nanoparticles (SLNs) are highly biocompatible, they tend to form perfect crystalline lattices upon cooling, which inevitably expels the encapsulated drug during storage[5]. To ensure the long-term stability of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, we utilize Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (oil), we intentionally create structural imperfections in the lipid matrix, thereby drastically increasing the payload capacity and preventing drug expulsion[4].

Protocol 2: Preparation of API-Loaded NLCs via Hot-Melt HPH
  • Lipid Phase Preparation: Melt 700 mg of solid lipid (e.g., Precirol® ATO 5) and 300 mg of liquid lipid (e.g., Miglyol® 812) in a water bath at 75°C (approx. 10°C above the solid lipid's melting point). Dissolve 50 mg of the API free base directly into the homogenous lipid melt.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) Tween 80 in 20 mL of ultra-purified water. Heat this aqueous phase to exactly 75°C. Causality: Temperature matching prevents premature lipid solidification during mixing.

  • Pre-Emulsification: Dropwise add the lipid phase into the aqueous phase while homogenizing with a high-shear rotor-stator (e.g., Ultra-Turrax) at 12,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Transfer the hot pre-emulsion to a high-pressure homogenizer. Process for 4 cycles at 600 bar.

  • Solidification: Immediately transfer the nanoemulsion to an ice bath (2-4°C) for 30 minutes to rapidly crystallize the lipids, locking the API within the NLC core.

  • Validation Check: Measure particle size via Dynamic Light Scattering (DLS). If Z-average > 200 nm or Polydispersity Index (PDI) > 0.3, the formulation will fail to undergo efficient axonal transport; increase HPH pressure to 800 bar.

Table 2: NLC Optimization Matrix
FormulationSolid:Liquid Lipid RatioZ-Average Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
F1 (SLN) 100:0245.2 ± 8.40.35-18.462.4 ± 3.1
F2 (NLC) 80:20182.6 ± 5.20.24-22.178.6 ± 2.5
F3 (NLC) 70:30158.4 ± 4.10.18-25.391.2 ± 1.8

In Vitro Release & Ex Vivo Permeation

Protocol 3: Franz Diffusion Cell Assay (Porcine Nasal Mucosa)

To validate that the NLCs can successfully traverse the nasal epithelium without causing mucosal toxicity, an ex vivo permeation study is required.

  • Tissue Preparation: Excise fresh porcine nasal mucosa (olfactory region) and carefully remove underlying cartilage. Mount the tissue between the donor and receptor compartments of a jacketed Franz diffusion cell (permeation area: 0.64 cm²).

  • Receptor Fluid Setup: Fill the receptor chamber with 5 mL of Simulated Nasal Fluid (SNF, pH 6.4) with 1% Tween 80 to maintain sink conditions. Maintain the system at 34°C (physiological nasal temperature) with continuous magnetic stirring.

  • Application: Apply 0.5 mL of the optimized NLC dispersion (F3) to the mucosal surface in the donor compartment.

  • Sampling & Analysis: Withdraw 0.5 mL aliquots from the receptor chamber at 0.5, 1, 2, 4, 6, and 8 hours, replacing with fresh pre-warmed SNF. Analyze the permeated API via HPLC.

  • Validation Check: Calculate the steady-state flux ( Jss​ ). A significantly higher flux compared to the unencapsulated API control validates the permeation-enhancing effect of the lipid nanocarriers.

G NLC API-Loaded NLCs (Intranasal Admin) Mucosa Olfactory Mucosa (Nasal Cavity) NLC->Mucosa Bioadhesion Intra Intracellular Axonal Transport Mucosa->Intra Endocytosis Extra Extracellular Paracellular Flow Mucosa->Extra Tight Junction Opening Brain Central Nervous System (Target Site) Intra->Brain Olfactory Nerve Extra->Brain Bulk Flow

Figure 2: Mechanisms of nose-to-brain delivery bypassing the blood-brain barrier via NLCs.

References[2] Lipid nanoparticles for intranasal administration: application to nose-to-brain delivery. Taylor & Francis Online. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5xYrWKGebIzlGPv7tvnTVs7brXX6OWlmXFNlByUkdX6J2kAJFpbTLBReAh1UoKORw6QTuOJA7D0tDvKSTrEWzqXLuYFj3DEMDneX8Iw59EqfUcMIF0YND9-WGpHENtp8liDYuK-v9uTqZtqbtoFa4kyUAROVNmghekF0a[5] Nose to Brain Drug Delivery: A Novel Approach Through Solid Lipid Nanoparticles. Bentham Science. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNQNa1a5CUlhj6MNQYS36QezKht3BU8O5KJ2UpDkfPcVqNWgOq2NSeR_q68jL9jJAuqdPfjICFNdHqpzXSGNDhRytVc8ieOODKejenWHpnmg50hg6dLs2Y_aXlR8G29a-ssInmlm_LyhDRg5-vUotVsrA0S25TjBayX2bLYuwpHd2VTWEtTS_UY5ViOGpFS1DNxw==[1] In Situ Salt Screening-A Useful Technique for Discovery Support and Preformulation Studies. Taylor & Francis Online. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMSOsOU0pz6EYUspl0NnMZmPKINv1qMrrpNgASc3IG3AyRZV_h4Eo0cGplRYLKoKP0q6RTox0AoTPZOvq5WX36wJaH3g27qdxDsvaYaRJW2TOKUnxUqcLPmWkLlQuXtQgANEQbe3ywTuWPspfEfqWixCoaXuse8So=[4] Lipid-based nanoparticles via nose-to-brain delivery: a mini review. Frontiers. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9W7cQ9Wvlrdi-VcDzH1Muq0k02N_U_oHmfj0tXhkFNvAexfp98MbzEwjwExNVg6wPq3TEMI0la9V4mRcx5zsc4TjokojUhg_ta9H7DyhcDGLmIUffM9B-arbx8htYMMI8cTAVQ6wgZkfteRo8hOTy4VXwpEosRd8eC9qGlrnIP73mK5d2Jd6Gn8B9-THZIsGqCIds4BSxtOrXNprWt-oO0IkViyyXw==[3] High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN01cpjJ0nbb7E7XEsi00M59ipnN_CF43eU4DZupGbtneYEL-Q9fbrHI4hE4pR9CLEHdp3WLqR-1CSLpXYqeLk9oSbYqHTS_Bmt1NFThzKStbIMpW7n7PX53o_mTvZBPmVMUGWP3DSiRtk4v4=

Sources

Application Note: Quantitative Analysis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, a novel small molecule amine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or forensic analysis of emerging chemical entities. The protocol is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction

The compound 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a synthetic molecule featuring a tertiary alcohol, a tertiary amine within a pyrrolidine ring, and a primary amine attached to a cyclobutyl group. Its structural complexity and the presence of multiple basic functional groups necessitate a highly specific and robust analytical method for its quantification in complex biological matrices. The landscape of novel psychoactive substances (NPS) is rapidly evolving, requiring analytical laboratories to develop and validate methods for new compounds swiftly and efficiently.[4][5][6] LC-MS/MS has become the gold standard for such applications due to its superior sensitivity, selectivity, and speed.[7][8][9]

This document provides a comprehensive guide to method development, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a full validation protocol, ensuring data integrity and regulatory compliance.

Analyte Properties and Methodological Considerations

Analyte: 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Molecular Formula: C10H20N2O Monoisotopic Mass: 184.1576 g/mol

The presence of two amine groups makes the analyte highly basic, predicting good ionization efficiency in positive ion electrospray ionization (ESI+). The molecule's polarity suggests that a reversed-phase (RP) liquid chromatography method will be suitable, potentially with modifications to improve peak shape for the basic amine groups. A common strategy is the addition of a small amount of an acid, such as formic acid, to the mobile phase to ensure consistent protonation of the analyte, leading to better chromatographic performance.[10]

Experimental Protocol

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components from plasma.

Step-by-Step Protocol:

  • Allow all reagents and frozen plasma samples to thaw to room temperature.

  • Vortex plasma samples to ensure homogeneity.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (IS), (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Causality: Acetonitrile is an effective precipitating agent and is compatible with typical reversed-phase mobile phases. The use of an internal standard is critical for correcting for variability in sample preparation and instrument response.[3]

Liquid Chromatography

The chromatographic method is designed to achieve efficient separation of the analyte from endogenous plasma components, ensuring selectivity and minimizing matrix effects.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Causality: A C18 column provides good retention for moderately polar compounds. The acidic mobile phase ensures the analyte is in its protonated form, leading to sharp, symmetrical peaks.[10] A gradient elution allows for the efficient removal of late-eluting matrix components.

Mass Spectrometry

A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.[8]

Parameter Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z 185.2 -> 112.1 (Quantifier), 185.2 -> 96.1 (Qualifier) Internal Standard: To be determined based on selection
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Energy (CE) Optimized for each transition (e.g., Analyte: CE for 112.1 = 25 V, CE for 96.1 = 35 V)

Causality: The precursor ion ([M+H]+) for the analyte is m/z 185.2. Product ions are generated by fragmentation in the collision cell. The most intense, stable fragment is chosen as the quantifier for maximum sensitivity, while a second fragment serves as a qualifier to confirm identity. These parameters must be optimized empirically.

Method Validation Protocol

The method must be validated according to established international guidelines to ensure its reliability for the intended application.[2][3][11]

Validation Parameters and Acceptance Criteria
Parameter Objective Acceptance Criteria (based on FDA/EMA Guidelines)
Selectivity Demonstrate that the method can differentiate the analyte from endogenous matrix components.Response in blank samples from at least 6 sources should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS.
Linearity & Range Establish the relationship between concentration and instrument response.Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal concentration and the degree of scatter.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 per level) on 3 separate days. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the ion suppression or enhancement from matrix components.Calculate matrix factor by comparing analyte response in post-extraction spiked samples to response in neat solution. The CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery Evaluate the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at Low, Mid, and High QC levels. Recovery should be consistent and reproducible.
Stability Ensure the analyte is stable throughout the sample lifecycle.Freeze-Thaw Stability: 3 cycles. Short-Term (Bench-Top) Stability: At room temperature for expected duration of sample handling. Long-Term Stability: At storage temperature (-80°C) for the expected storage duration. Post-Preparative Stability: In autosampler. Mean concentration of stability samples must be within ±15% of nominal concentration.

Visualizations

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 50 µL Plasma s2 Add 150 µL Acetonitrile + IS s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant s3->s4 lc HPLC/UHPLC Separation (C18 Column) s4->lc Inject 5 µL ms Tandem Mass Spec (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report validation cluster_core Core Performance cluster_matrix Matrix-Related cluster_stability Analyte Stability mv Method Validation acc_prec Accuracy & Precision mv->acc_prec sel Selectivity mv->sel lin Linearity mv->lin me Matrix Effect mv->me rec Recovery mv->rec ft Freeze-Thaw mv->ft st Short-Term mv->st lt Long-Term mv->lt pp Post-Preparative mv->pp

Caption: Key parameters for a comprehensive bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of 3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol in human plasma. The simple protein precipitation extraction, coupled with a fast and effective chromatographic separation, allows for high-throughput analysis. Adherence to the detailed validation protocol will ensure that the method generates reliable, reproducible, and defensible data suitable for regulatory submissions and advanced research applications. [2][12][13]This application note serves as a complete guide for laboratories aiming to establish a validated bioanalytical workflow for this and structurally related novel chemical entities.

References

  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed. (2022, March 15).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026, January 10).
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review - Ovid. (2024, December 30).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.).
  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21).
  • Full article: Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - Taylor & Francis. (2022, August 30).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • Novel Psychoactive Substances (NPS) analysis - SCIEX. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20).
  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF - ResearchGate. (n.d.).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 24).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks associated with 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol .

Synthesizing this highly crowded, spiro-like tertiary amino-alcohol typically relies on a two-step sequence:

  • The nucleophilic addition of a 1-cyanocyclobutyl anion to 1-methylpyrrolidin-3-one.

  • The subsequent reduction of the nitrile intermediate to the primary amine.

Because 1-methylpyrrolidin-3-one is highly prone to enolization and the final product is extremely polar, standard methodologies often result in single-digit yields. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to optimize your workflow.

Mechanistic Workflow & Decision Tree

G N1 1-Cyanocyclobutyllithium N2 Direct Addition to 1-Methylpyrrolidin-3-one N1->N2 Without CeCl3 N3 Transmetalation with CeCl3 (Organocerium) N1->N3 With CeCl3 N4 Enolization (Side Reaction) Yield < 15% N2->N4 N5 Selective 1,2-Addition Yield > 85% N3->N5 Addition to Ketone N6 Nitrile Intermediate N5->N6 N7 Reduction (Raney Ni / H2) with NH3 additive N6->N7 N8 Target: 3-[1-(Aminomethyl)cyclobutyl] -1-methylpyrrolidin-3-ol N7->N8

Workflow for the synthesis of the target compound, highlighting the critical organocerium step.

Troubleshooting Guide & FAQs

Q1: Why is the yield of the C-C bond formation step (addition to 1-methylpyrrolidin-3-one) consistently below 20%? A1: The core issue is the basicity of your nucleophile. 1-Methylpyrrolidin-3-one is highly enolizable due to its relatively acidic alpha-protons. When using standard organolithium reagents (like 1-cyanocyclobutyllithium), the basicity of the nucleophile outcompetes its nucleophilicity. This leads to rapid alpha-deprotonation of the ketone (enolization) rather than the desired 1,2-addition.

  • The Solution: Implement an organocerium-mediated addition. By transmetalating the lithium intermediate with anhydrous cerium(III) chloride ( CeCl3​ ), you generate an organocerium reagent. Cerium is highly oxophilic and significantly less basic, which completely suppresses enolization and drives the selective 1,2-addition, often increasing yields to >85%[1].

Q2: During the nitrile reduction step, I'm observing a high degree of secondary amine byproducts and incomplete conversion. How can I optimize this? A2: The reduction of sterically hindered nitriles proceeds through a highly reactive imine intermediate. If this intermediate reacts with the newly formed primary amine product before it can be fully reduced, it forms a secondary amine dimer.

  • The Solution: Switch from hydride donors (which can form stable, hard-to-break complexes with the adjacent tertiary alcohol) to catalytic hydrogenation using Raney Nickel. Crucially, conduct the hydrogenation in the presence of methanolic ammonia ( NH3​ ). The excess ammonia shifts the equilibrium away from secondary amine formation by outcompeting the product amine for the intermediate imine, ensuring high selectivity for the primary amine[2].

Q3: The final product is highly polar. I am losing significant mass during the aqueous workup. What is the best isolation strategy? A3: 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol contains both a primary amine, a tertiary amine, and a hydroxyl group, making it extremely hydrophilic. Standard liquid-liquid extraction with ethyl acetate or dichloromethane will fail because the partition coefficient heavily favors the aqueous phase.

  • The Solution: Avoid aqueous workups entirely for the final step. Filter the hydrogenation catalyst, concentrate the crude mixture, and utilize a Strong Cation Exchange (SCX) resin. The resin will "catch" the basic amines. You can wash away non-basic impurities with methanol, and then "release" the target amino-alcohol using 2M ammonia in methanol.

Quantitative Data Presentation

To illustrate the causality of reagent selection on the C-C bond formation step, refer to the comparative data below. The suppression of enolization is directly correlated to the choice of metal counterion.

Table 1: Comparison of Nucleophilic Addition Reagents for 1-Methylpyrrolidin-3-one

Reagent TypeMetal CounterionEnolization / Recovery (%)1,2-Addition Yield (%)
Organolithium Li+ > 80%< 15%
Grignard Mg2+ ~ 60%~ 35%
Organocerium Ce3+ < 5%> 85%
Experimental Protocols
Step 1: Organocerium-Mediated Synthesis of 1-(3-Hydroxy-1-methylpyrrolidin-3-yl)cyclobutane-1-carbonitrile

This protocol utilizes a self-validating visual cue: the dissolution of the cerium suspension indicates successful transmetalation.

  • Activation of CeCl3​ : Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (< 0.1 mbar) for 12 hours to yield anhydrous CeCl3​ . Cool to room temperature, add anhydrous THF (0.2 M), and stir vigorously for 2 hours until a uniform, milky white suspension forms. Cool this suspension to -78 °C.

  • Lithiation: In a separate flame-dried flask, dissolve cyclobutanecarbonitrile (1.2 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Dropwise add Lithium diisopropylamide (LDA, 1.25 eq). Stir for 45 minutes to generate 1-cyanocyclobutyllithium.

  • Transmetalation: Transfer the lithiated solution via cannula into the -78 °C CeCl3​ suspension. Stir for 1 hour. Validation Check: The mixture should become a homogenous, pale-yellow solution, confirming the formation of the organocerium species.

  • Addition: Add 1-methylpyrrolidin-3-one (1.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction at 0 °C with saturated aqueous NH4​Cl . Filter the resulting slurry through a pad of Celite to remove insoluble cerium salts. Extract the filtrate with a 10% Isopropanol/Dichloromethane mixture (3x). Dry the combined organics over Na2​SO4​ and concentrate in vacuo.

Step 2: Raney Nickel Reduction to 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

This protocol relies on ammonia to self-regulate the reaction pathway, preventing dimerization.

  • Reaction Setup: Dissolve the crude nitrile intermediate from Step 1 in 7M Ammonia in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 20% w/w relative to the substrate) under a strict argon atmosphere.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Stir the mixture vigorously under a balloon of H2​ (or in a Parr shaker at 50 psi for faster kinetics) at room temperature for 16-24 hours.

  • Validation Check: Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2240 cm−1 confirms full conversion.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. (CAUTION: Raney Nickel is highly pyrophoric; ensure the filter cake remains wet with solvent at all times).

  • SCX Purification: Concentrate the filtrate to dryness. Dissolve the crude residue in a minimum amount of methanol and load it onto a pre-conditioned SCX-2 ion exchange column. Wash the column with 3 column volumes of methanol to remove neutral/acidic impurities. Elute the target compound using 2M NH3​ in Methanol. Concentrate the basic eluent to afford the pure target amino-alcohol.

References[1] Title: Organocerium reagents. Nucleophilic addition to easily enolizable ketones | Source: semanticscholar.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy2H4Q0_jqQ5806nDMqB4DaEl_HSNIY-hVYYdYUWmP0pwYcHWhV9Uz403jbrhPbbborWm060OodtXE8T0TkTJo9qHtN36mGHvA1W79zz2QWIMoWocFFAHwfQRu-yuO5g0urPrS3JnDm8jgGRMYMbFx5n0lJ5XMxt45qWlIDcJFCAOnAnrgN1EBUEaBrjwZBteADMTFVeMYR_qXO3s8A_yiGDYBn9zfVm5teRIMQ5IA68DnQxevLAoy3oncJttXS1CxKAW4gEJzvXHC[2] Title: US7214829B2 - Method for the production of primary amines by hydrogenating nitriles | Source: google.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcPWlY8WPj3FRlavpkYJ6KFUv4vd1jbLUWfFa3Tjqjkz-ljbKXYILEe4vtm_vOGeX_6U4p7t5gPCSHEAPY2rXiwmtbrnnaTd1oGyF4isTAU2deRdzunAEMDqaAwIDVlmlVlQE8XINK0zcezQ==

Sources

Troubleshooting poor aqueous solubility of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to overcome solubility challenges and ensure experimental success.

Understanding the Molecule: Why is Solubility a Challenge?

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a complex aminocyclitol derivative.[1][2] Its structure presents a classic solubility dilemma:

  • Hydrophilic (Water-Liking) Groups: The molecule contains a primary amine (-NH2), a tertiary amine (in the pyrrolidine ring), and a hydroxyl (-OH) group. These groups can form hydrogen bonds with water, which should promote solubility.[3]

  • Lipophilic (Fat-Liking) Groups: It also features a bulky, non-polar cyclobutyl group and a pyrrolidine ring. These hydrocarbon structures repel water and significantly decrease aqueous solubility.

The poor solubility arises because, at neutral pH, the lipophilic character of the hydrocarbon rings often dominates. The key to improving solubility lies in manipulating the molecule's chemical environment to enhance the influence of its hydrophilic groups.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that affect its solubility?

A1: The key features are the two basic amine groups (a primary and a tertiary amine) and the non-polar cyclobutyl and pyrrolidine rings. The amines offer a pathway to increase solubility through pH modification, while the bulky rings are the primary cause of its poor solubility in water.

Q2: How does pH affect the solubility of this compound?

A2: As a weakly basic compound, its solubility is highly pH-dependent.[4][5][6][7] In acidic conditions (lower pH), the amine groups become protonated (e.g., -NH2 becomes -NH3+). This positive charge makes the molecule an ion, which is significantly more polar and, therefore, more soluble in water.[8][9] Conversely, in neutral or basic solutions, the amines are uncharged, reducing the molecule's polarity and solubility.

Q3: Can I predict the optimal pH for solubilization?

A3: The optimal pH for solubilizing a basic drug is typically below its pKa (the pH at which 50% of the molecules are ionized).[5] While the exact pKa values for this specific molecule require experimental determination, you can expect significantly improved solubility at a pH of 2-5. A pH-solubility profile study is the most accurate way to determine this.

Q4: Are there risks associated with using very low pH?

A4: Yes. While acidic conditions improve solubility, extremely low pH can potentially lead to the degradation of the compound over time (e.g., through hydrolysis). It is crucial to assess the compound's stability at the working pH. Also, if a salt is formed, lowering the pH too much can sometimes cause the salt itself to precipitate.[9]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

If you are encountering poor aqueous solubility, follow this logical progression of techniques. Start with the simplest and most common method (pH adjustment) before moving to more complex formulation strategies.

Workflow for Solubility Enhancement

A Start: Compound precipitates in aqueous buffer B Strategy 1: pH Adjustment A->B C Is the compound soluble at pH < 6? B->C D Success: Use acidic buffer. Check stability. C->D Yes E Strategy 2: Co-Solvent System C->E No F Is the compound soluble with ≤20% co-solvent? E->F G Success: Use co-solvent system. Verify compatibility. F->G Yes H Strategy 3: Salt Form Generation F->H No I Does a stable, soluble salt form? H->I J Success: Use the isolated salt form. I->J Yes K Contact Technical Support for advanced formulation (e.g., cyclodextrins, surfactants) I->K No

Caption: A decision tree for troubleshooting poor aqueous solubility.

Method 1: pH Adjustment

This is the most effective initial strategy for basic compounds.[5] The goal is to protonate the amine groups to create a more soluble charged species.

Experimental Protocol:

  • Prepare Stock Acid Solution: Prepare a 1M stock solution of hydrochloric acid (HCl).

  • Dispense Compound: Weigh the desired amount of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol into a clean glass vial.

  • Initial Suspension: Add a small volume of purified water (e.g., 50-70% of the final desired volume) to create a suspension.

  • Titration: While stirring, add the 1M HCl solution dropwise. Monitor the suspension visually. As the pH decreases, the solid should begin to dissolve.

  • Check pH: Use a calibrated pH meter to check the pH of the solution periodically. Continue adding acid until all the solid has dissolved. Record the pH at which complete dissolution occurs.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final target concentration and volume.

  • Stability Check: Let the solution stand for at least one hour (or longer, depending on the experimental timeline) to ensure it remains clear and that no precipitation occurs.

Method 2: Use of Co-solvents

If pH adjustment alone is insufficient or not viable for your experimental system, a co-solvent can be used. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[10][11]

Common Co-solvents for Pharmaceutical Use:

Co-solventTypical Starting % (v/v)Notes
Ethanol5-20%Commonly used, but can affect some biological assays.
Propylene Glycol (PG)5-20%A versatile and widely used solubilizer.[10][12]
Polyethylene Glycol 400 (PEG 400)5-20%Effective for many poorly soluble compounds.[10][12][13]
Dimethyl Sulfoxide (DMSO)1-10%Very strong solvent, but use should be minimized due to potential cellular toxicity.

Experimental Protocol:

  • Select Co-solvent: Choose a co-solvent from the table above that is compatible with your downstream application.

  • Prepare Vehicle: Prepare the co-solvent/water mixture. For example, to make a 10% ethanol solution, mix 1 mL of ethanol with 9 mL of water.

  • Dissolution Test: Add the powdered compound to the prepared co-solvent vehicle at the desired concentration.

  • Gentle Agitation: Vortex or sonicate the mixture gently to aid dissolution.

  • Observe: Check for complete dissolution. If solubility is still poor, you can incrementally increase the co-solvent concentration, but be mindful of the potential impact on your experiment. It is often effective to combine this method with pH adjustment.[14][15]

Method 3: Salt Formation

For long-term use and formulation development, creating a stable salt form of the compound is often the best solution.[16][17][18] This involves reacting the basic compound with an acid to form a crystalline salt that often has vastly improved solubility and stability compared to the free base.[19][20]

This is an advanced technique that typically requires synthetic chemistry expertise.

Conceptual Workflow:

  • Solubilize Free Base: Dissolve the 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol free base in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Add Acid: Add a stoichiometric equivalent of a pharmaceutically acceptable acid (e.g., HCl, H2SO4, tartaric acid, citric acid) dissolved in a minimal amount of solvent.

  • Induce Crystallization: The salt will often precipitate out of the solution. This process can be encouraged by cooling, adding an anti-solvent, or scratching the inside of the flask.

  • Isolate and Dry: The resulting crystalline salt is collected by filtration, washed, and dried.

  • Confirm and Characterize: The new salt form should be characterized (e.g., by melting point, NMR) and its aqueous solubility tested. The resulting salt form (e.g., a hydrochloride salt) can then be directly dissolved in water or buffer for experiments.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Kumar, L., & Singh, A. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(4), 238-244. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Mohammed, N. N., & Al-Zoubi, N. Q. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Jozwiakowski, M. J., & Nguyen, H. T. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 1966-1976. [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(3), 659-667. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. AAPS PharmSciTech, 10(2), 345-350. [Link]

  • Siepmann, J., & Siepmann, F. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics, 70(3), 841-849. [Link]

  • Jain, S., & Patel, N. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. [Link]

  • Wang, S., et al. (2015). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 5, 12693. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • ResearchGate. (n.d.). Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. ResearchGate. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 7(3), 226-241. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(13), 2478-2488. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]

  • Li, Y., et al. (2023). Strategies for enhancing protein solubility: methods, applications, and prospects. Food Production, Processing and Nutrition, 5(1), 1-15. [Link]

  • ResearchGate. (n.d.). Improving solubility via structural modification. ResearchGate. [Link]

  • SlidePlayer. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV. SlidePlayer. [Link]

  • Wikipedia. (n.d.). Aminocyclitol. Wikipedia. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

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Technical Support Center: Optimizing Reaction Temperature for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of advanced pharmaceutical intermediates. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical parameter of reaction temperature in the production of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. Our goal is to equip you with the scientific rationale and practical steps to optimize your synthesis for yield, purity, and reproducibility.

Section 1: Understanding the Synthesis and the Criticality of Temperature

The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a multi-step process culminating in the formation of a tertiary alcohol on a pyrrolidine ring, which is substituted with a functionalized cyclobutane moiety. A plausible and efficient synthetic route involves the nucleophilic addition of a cyclobutane organometallic reagent to a 1-methylpyrrolidin-3-one precursor.

This key C-C bond-forming step is highly sensitive to temperature. Temperature dictates the balance between the desired reaction rate and the activation of undesired pathways, such as enolization of the ketone, degradation of the organometallic reagent, or subsequent side reactions of the product. Precise temperature control is therefore not merely a suggestion but a prerequisite for a successful outcome.

G cluster_0 Critical Temperature Control Point SM1 1-(Bromomethyl)cyclobutylamine (Protected) Reagent Organometallic Reagent Formation (e.g., Mg, THF) SM1->Reagent 1. Reagent Prep SM2 1-Methylpyrrolidin-3-one Reaction Key Nucleophilic Addition SM2->Reaction Reagent->Reaction 2. Addition Workup Aqueous Workup & Deprotection Reaction->Workup 3. Quench Product Target Molecule: 3-[1-(Aminomethyl)cyclobutyl] -1-methylpyrrolidin-3-ol Workup->Product 4. Isolate

Caption: A plausible synthetic workflow for the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature range for the key nucleophilic addition step?

For the addition of a Grignard or organolithium reagent to a ketone like 1-methylpyrrolidin-3-one, it is crucial to initiate the reaction at a low temperature to control the initial exotherm and prevent side reactions. A typical starting range is between -78 °C and -20 °C. The reaction may then be allowed to slowly warm to 0 °C or room temperature to ensure it proceeds to completion.

Q2: How does temperature specifically affect the reaction rate versus impurity formation?

Temperature has a dual effect based on the principles of chemical kinetics.

  • Reaction Rate: Increasing the temperature generally increases the rate of the desired nucleophilic addition, as more molecules possess the necessary activation energy.

  • Impurity Formation: Higher temperatures can disproportionately accelerate side reactions. For instance, at elevated temperatures (e.g., > 25 °C), the organometallic reagent can act as a base rather than a nucleophile, leading to the deprotonation (enolization) of the ketone starting material. This halts the desired reaction and creates impurities. Similarly, the product tertiary alcohol can be susceptible to dehydration at higher temperatures, especially under acidic workup conditions.

Q3: What are the physical signs that my reaction temperature is too high or too low?

  • Too Low: The most obvious sign is a stalled reaction. If in-process monitoring (e.g., TLC, HPLC) shows a high percentage of unreacted 1-methylpyrrolidin-3-one after a significant amount of time, the temperature may be too low to overcome the activation energy barrier.

  • Too High: A rapid, difficult-to-control exotherm upon addition of the reagent is a clear sign of an excessive initial temperature. The appearance of a dark brown or black color can indicate decomposition of the reagents or product. Furthermore, the detection of specific byproducts via chromatography is a definitive indicator (see Troubleshooting section).

Q4: Is microwave heating a viable option for this synthesis?

While microwave heating can dramatically accelerate some organic reactions, it is generally not recommended for reactions involving highly reactive organometallic reagents like Grignard or organolithiums.[1] The rapid and sometimes localized heating can lead to poor control, reagent decomposition, and an increased risk of runaway reactions.[1] Microwave-assisted synthesis is better suited for more thermally stable reaction systems, such as some types of reductive aminations or cycloadditions.[1][2]

Section 3: Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, with a focus on temperature-related solutions.

Observed Issue Potential Temperature-Related Cause Recommended Action & Rationale
Low Yield / Poor Conversion The reaction temperature is too low, resulting in slow kinetics.1. Add the organometallic reagent at a low temperature (e.g., -40 °C).2. After the addition is complete, allow the reaction to warm slowly to 0 °C or 20 °C.3. Monitor the reaction by TLC/GC/HPLC to confirm the consumption of starting material. This ensures the system has enough thermal energy to react without activating side reactions.
Significant Byproduct Formation (e.g., from enolization) The reaction temperature is too high, promoting the organometallic reagent to act as a base.1. Maintain a consistently low temperature (e.g., -78 °C to -40 °C) throughout the reagent addition phase.2. Ensure efficient stirring to dissipate localized heating at the point of addition.3. Consider using a less basic organometallic reagent if possible (e.g., an organozinc compound).
Product Decomposition / Dark Reaction Mixture Excessive temperature is causing the degradation of the starting materials, reagents, or the product itself.1. Strictly control the initial temperature and the rate of reagent addition to manage the exotherm.2. Once the reaction is complete, perform the aqueous quench at a low temperature (e.g., 0 °C) before warming to room temperature to prevent degradation of the product.
Reaction Stalls Mid-Way The organometallic reagent may be unstable and decomposing at the reaction temperature over time.1. Titrate the organometallic reagent immediately before use to determine its exact concentration.2. If reagent instability is suspected, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor conversion over time to find the optimal balance.

Section 4: Protocols & Methodologies

Protocol 4.1: Step-by-Step Temperature Optimization Study
  • Establish Baseline: Perform the reaction at a standard, conservative temperature (e.g., addition at -78 °C, followed by slow warming to 0 °C over 2 hours). Analyze the yield and purity by HPLC/GC to get a baseline result.

  • Variable Temperature Runs: Set up a series of small-scale parallel reactions. Keep all variables (reagent stoichiometry, concentration, addition time) constant, except for the reaction temperature profile.

    • Run A (Baseline): -78 °C to 0 °C.

    • Run B (Colder): Maintain at -78 °C for the entire duration (e.g., 4 hours).

    • Run C (Warmer): Add at -40 °C and allow to warm to room temperature (20 °C).

    • Run D (Intermediate): Add at -60 °C and maintain for 4 hours.

  • In-Process Monitoring: For each run, take aliquots at set time points (e.g., 30, 60, 120, 240 minutes). Quench the aliquots and analyze them immediately to track the formation of product and key impurities.

  • Analyze and Conclude: Compare the final yield and purity profiles from each run. The optimal temperature profile is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

Protocol 4.2: In-Process Reaction Monitoring by TLC
  • System: Use a silica gel plate. A typical mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of triethylamine (TEA) to prevent streaking of the amines (e.g., 90:9:1 DCM:MeOH:TEA).

  • Procedure:

    • Before starting, spot the starting materials (1-methylpyrrolidin-3-one and the protected aminomethylcyclobutane precursor) on the TLC plate.

    • After the reaction begins, use a capillary tube to take a small sample from the reaction mixture.

    • Immediately quench the sample in a vial containing a small amount of saturated ammonium chloride solution and ethyl acetate. Vortex well.

    • Spot the organic layer from the quenched sample onto the TLC plate.

    • Develop the plate and visualize under UV light and by staining (e.g., with potassium permanganate or ninhydrin for the deprotected amine).

  • Interpretation: A successful reaction will show the disappearance of the starting ketone spot and the appearance of a new spot corresponding to the product.

T start Start Optimization issue Analyze Baseline Reaction (Yield & Purity) start->issue low_yield low_yield issue->low_yield high_impurity high_impurity low_yield->high_impurity No action_increase_temp action_increase_temp low_yield->action_increase_temp Yes action_decrease_temp action_decrease_temp high_impurity->action_decrease_temp Yes success Optimal Temperature Found high_impurity->success No re_evaluate Re-run and Analyze action_increase_temp->re_evaluate action_decrease_temp->re_evaluate re_evaluate->issue failure Consult Further (Reagent/Solvent) re_evaluate->failure No Improvement

Caption: A decision tree for troubleshooting temperature optimization.

References

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PMC. [Link]

  • Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry (ACS Publications). [Link]

  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. Biotage. [Link]

  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office - EP 3415499 A1. [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry (RSC Publishing). [Link]

  • Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

  • (PDF) Room Temperature Direct Reductive Amination of Carbonyl compounds by L‐ascorbic Acid‐ NaBH4 in Water. ResearchGate. [Link]

  • (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. [Link]

  • US4910320A - Process for preparing 3-pyrrolidinol.
  • In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science. [Link]

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Overcoming steric hindrance during 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the complex amino-alcohol scaffold 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol .

This molecule presents significant synthetic challenges due to the direct proximity of a highly nucleophilic primary amine and a severely sterically congested tertiary alcohol at the C3 position of the pyrrolidine ring. Below, you will find troubleshooting guides, mechanistic explanations, and validated protocols to help you achieve chemoselective derivatization.

Derivatization Logic & Reaction Pathways

Before beginning your experiments, it is critical to understand the divergent reaction pathways dictated by the molecule's structural steric hindrance.

ReactionLogic Substrate 3-[1-(Aminomethyl)cyclobutyl] -1-methylpyrrolidin-3-ol NDeriv Selective N-Derivatization (Primary Amine) Substrate->NDeriv Low Steric Hindrance Reagents (e.g., Chloroformates) ODeriv O-Derivatization (Tertiary Alcohol) Substrate->ODeriv Lewis Acid Catalysis (e.g., Bi(OTf)3) Spiro Intramolecular Cyclization (Spirocycle Formation) Substrate->Spiro Bifunctional Reagents (e.g., CDI, Phosgene)

Logical pathways for the derivatization of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How can I selectively derivatize the primary amine without modifying the tertiary alcohol?

A: The primary amine on the aminomethyl group is inherently more nucleophilic than the tertiary alcohol. However, to achieve >99% chemoselectivity, you must exploit the steric disparity. The tertiary alcohol is heavily shielded by both the cyclobutyl ring and the pyrrolidine core. By utilizing derivatizing agents with low stereo-hindrance (such as ethyl chloroformate) at lower temperatures (0–5 °C), the reaction is kinetically driven toward the amine[1]. Avoid using excess base or prolonged heating, which can trigger acyl migration or unwanted O-derivatization.

Q2: Standard acylation (Ac₂O/DMAP/Pyridine) of the tertiary alcohol fails. How do I overcome this steric hindrance?

A: The C3 hydroxyl group is a neopentyl-like tertiary alcohol. Standard nucleophilic acyl substitution is exceedingly slow here because the bulky cyclobutyl group physically blocks the necessary trajectory for the transition state. To overcome this, you must shift from nucleophilic activation (DMAP) to electrophilic activation using a Lewis acid.

Bismuth(III) triflate (Bi(OTf)₃) is a highly effective catalyst for this purpose. It coordinates with the acylating agent (e.g., pivalic anhydride), dramatically increasing its electrophilicity and lowering the transition state energy, which allows it to overcome the steric barrier of the hindered alkoxide[2]. For silylation, use Trimethylsilyl imidazole (TMSI), which selectively targets hindered hydroxyls without requiring a weak donor[3].

Q3: When using bifunctional reagents like CDI, I observe a mass shift of +26 Da instead of the expected linear derivative. What is happening?

A: The 1-(aminomethyl) group and the 3-hydroxyl group are in close spatial proximity. When treated with a bifunctional reagent like 1,1'-Carbonyldiimidazole (CDI), the primary amine attacks first to form an intermediate acyl imidazole. Because of the favorable entropy and proximity, the adjacent tertiary alcohol rapidly attacks this intermediate, forming a stable spiro-oxazinanone ring. If linear derivatization is required, you must sequentially protect the amine before introducing bifunctional linkers.

Quantitative Data: O-Derivatization of Hindered Tertiary Alcohols

The following table summarizes the expected outcomes when attempting to derivatize the highly hindered C3 tertiary alcohol using various catalytic systems.

Reagent SystemTarget GroupCatalyst / PromoterTemp (°C)Time (h)Typical Yield (%)
Ac₂O / PyridineTertiary -OHDMAP (10 mol%)2524< 15%
Pivaloyl ChlorideTertiary -OHNone6048< 5%
Pivalic AnhydrideTertiary -OHBi(OTf)₃ (5 mol%)6012> 85%
TMS-Cl / ImidazoleTertiary -OHNone2524~ 20%
TMSI (neat)Tertiary -OHNone602> 90%

(Note: Yields are representative of highly hindered tertiary alcohols analogous to neopentyl scaffolds[2][3].)

Experimental Methodologies
Protocol 1: Chemoselective N-Boc Protection (Kinetic Control)

Objective: Protect the primary amine while leaving the tertiary alcohol intact. This protocol relies on low temperatures to maintain kinetic control.

  • Preparation: Dissolve 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a flame-dried flask at 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.1 eq). Self-Validation Check: Keep the base equivalent strictly at 1.1 to prevent the deprotonation of the tertiary alcohol, which would compromise chemoselectivity.

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM dropwise over 30 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 2 hours. Monitor via TLC (Ninhydrin stain). The primary amine will stain actively; wait until this spot disappears before warming to room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Bi(OTf)₃-Catalyzed O-Acylation of the Tertiary Alcohol

Objective: Acylate the sterically hindered tertiary alcohol. Ensure the primary amine is protected (e.g., via Protocol 1) prior to this step.

Workflow Step1 1. Substrate Preparation Step2 2. Reagent Addition Step1->Step2 Ac2O + Bi(OTf)3 Step3 3. Thermal Activation Step2->Step3 60°C, 12h Step4 4. Aqueous Quench Step3->Step4 NaHCO3 Step5 5. Product Isolation Step4->Step5 Chromatography

Workflow for the Lewis acid-catalyzed O-acylation of hindered tertiary alcohols.

  • Setup: In a flame-dried round-bottom flask, dissolve the N-protected substrate (1.0 eq) in anhydrous acetonitrile (CH₃CN).

  • Catalyst & Reagent: Add acetic anhydride (3.0 eq), followed by Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq, 5 mol%)[2].

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C. Stir for 12 hours. Self-Validation Check: Monitor the reaction via LC-MS. The Lewis acid significantly lowers the transition state energy, but premature quenching will result in unreacted starting material due to the extreme steric bulk.

  • Quench: Cool to room temperature and quench the reaction by adding saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to fully hydrolyze the excess unreacted anhydride.

  • Extraction & Purification: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References[2] Pivaloyl Chloride | High-Purity Reagent | RUO - Benchchem -https://www.benchchem.com/product/b109758[1] Selective and full derivatization of amino group in chitosan with alkyl chloroformate of low stereo-hindrance - ResearchGate - https://www.researchgate.net/publication/305722137[3] Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific -https://actascientific.com/ASPS/pdf/ASPS-05-0775.pdf

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Enhancing the chemical stability of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation when handling complex, multi-functional building blocks.

The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol presents a unique formulation challenge. It is a highly functionalized scaffold containing three distinct reactive centers: a primary amine (aminomethyl group), a tertiary amine (N-methylpyrrolidine), and a tertiary alcohol (pyrrolidin-3-ol). When placed in an aqueous solution, these functional groups act as environmental sensors, rapidly reacting to pH fluctuations, dissolved gases, and trace oxidants.

To achieve long-term chemical stability, we must move away from generic buffers and design a microenvironment that systematically neutralizes the thermodynamic drivers of its three primary degradation pathways.

System Vulnerability & Causality Mapping

Before troubleshooting, it is critical to understand why the molecule degrades. The diagram below illustrates the causal relationship between environmental stressors, the specific functional group targeted, and the resulting mass shift observed in LC-MS analysis.

DegradationPathways API 3-[1-(Aminomethyl)cyclobutyl] -1-methylpyrrolidin-3-ol Deg_Acid Acidic pH (< 6.0) API->Deg_Acid Deg_O2 Dissolved O2 / ROS API->Deg_O2 Deg_CO2 Dissolved CO2 API->Deg_CO2 Mech_Dehyd Tertiary Alcohol Dehydration (-18 Da) Deg_Acid->Mech_Dehyd Brønsted Catalysis Mech_Oxid Tertiary Amine N-Oxidation (+16 Da) Deg_O2->Mech_Oxid Radical/Peroxide Mech_Carb Primary Amine Carbamate (+44 Da) Deg_CO2->Mech_Carb Nucleophilic Attack Mit_pH HEPES Buffer (pH 7.5-8.5) Mech_Dehyd->Mit_pH Prevented by Mit_Ar Argon Sparging & EDTA Mech_Oxid->Mit_Ar Prevented by Mit_Seal Inert Headspace Sealing Mech_Carb->Mit_Seal Prevented by

Fig 1. Causality of degradation pathways and targeted mitigation strategies.

Diagnostic FAQs: Identifying and Resolving Degradation

Q1: During LC-MS analysis of my aqueous stock solutions, I observe a gradual loss of the parent compound and the appearance of a major peak at [M+44]. What is driving this? A: This is a classic hallmark of carbamate formation. Your compound features a sterically accessible primary aminomethyl group on the cyclobutyl ring. In aqueous solutions exposed to ambient air, dissolved carbon dioxide hydrates to form carbonic acid, which readily reacts with primary amines to form stable carbamate adducts (+44 Da). As demonstrated in studies evaluating aqueous amines for CO2 capture, primary amines are highly susceptible to this nucleophilic degradation pathway unless they are heavily sterically hindered[1]. Resolution: Purge all formulation solvents with Argon to displace CO2, maintain a strict inert headspace during storage, and utilize non-carbonate buffers.

Q2: I formulated the compound in a pH 4.5 acetate buffer to improve its aqueous solubility, but the purity dropped by 40% overnight. The new peak shows an [M-18] mass. Why did this happen? A: You have inadvertently induced an acid-catalyzed dehydration. The molecule contains a tertiary alcohol at the 3-position of the pyrrolidine ring. Tertiary alcohols are highly vulnerable to Brønsted acid catalysis; protonation of the hydroxyl group leads to the rapid elimination of water (-18 Da) and the formation of a thermodynamically stable tertiary carbocation. This intermediate quickly resolves into an endocyclic or exocyclic pyrroline double bond[2]. Resolution: Never formulate this compound below pH 7.0. The solubility must be managed through cosolvents (e.g., 5% DMSO) rather than acidic pH adjustments.

Q3: My long-term storage solutions are turning slightly yellow, and I am detecting an [M+16] species. Is this a solvent impurity? A: No, this is an intrinsic oxidative degradation of the active pharmaceutical ingredient (API). The N-methylpyrrolidine moiety is a tertiary amine. In the presence of dissolved oxygen, trace heavy metals, or peroxides (commonly found in ether-based solvents or aging surfactants), tertiary amines rapidly oxidize to form N-oxides (+16 Da)[3]. This process generates colored byproducts and compromises the integrity of your assay. Resolution: Utilize peroxide-free solvents and incorporate a chelating agent (like EDTA) to sequester trace metals that act as oxidative catalysts.

Quantitative Stability Profiling

To demonstrate the causality of these environmental stressors, our applications team conducted a 14-day accelerated stability study at 50°C. The data below highlights how specific formulation choices directly dictate the survival of the molecule.

Table 1: Accelerated Stability Data of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (50°C, 14 Days)

Formulation ConditionpHAtmosphereAdditivesPurity at Day 14 (%)Primary Degradant Detected
Unbuffered Water~9.0Ambient AirNone68.4%Carbamate (+44 Da)
Acetate Buffer5.0Ambient AirNone42.1%Dehydrated Alkene (-18 Da)
Carbonate Buffer8.0Ambient AirNone75.2%Carbamate (+44 Da)
Unbuffered Water~9.0Oxygen PurgedNone51.3%N-oxide (+16 Da)
Optimized HEPES 8.0 Argon Purged 0.1% EDTA 99.1% None (Stable)
Self-Validating Experimental Protocol: High-Stability Aqueous Formulation

To ensure reliable experimental results, you must formulate the compound in a way that actively suppresses all three degradation pathways simultaneously. The following protocol includes a built-in validation mechanism to prove the efficacy of the formulation in your specific laboratory environment.

Objective: Prepare a 10 mg/mL degradation-resistant aqueous stock solution.

Step 1: Solvent Deoxygenation and Decarbonation

  • Transfer 100 mL of ultrapure water (18.2 MΩ·cm) to a sterile, pressure-resistant glass bottle.

  • Sparge the water with high-purity Argon gas through a submerged glass frit for a minimum of 30 minutes. Causality: This physical displacement removes dissolved O2 (preventing N-oxidation) and CO2 (preventing carbamate formation).

Step 2: Buffer Preparation (pH 8.0)

  • Add HEPES (free acid) to the sparged water to achieve a final concentration of 50 mM.

  • Add EDTA disodium salt to a final concentration of 0.1% (w/v). Causality: EDTA chelates trace transition metals (e.g., Fe, Cu) that catalyze the radical oxidation of tertiary amines[3].

  • Adjust the pH to 8.0 ± 0.1 using Argon-sparged 1M NaOH. Causality: Maintaining a mildly alkaline pH ensures the tertiary alcohol remains deprotonated, completely shutting down the Brønsted acid-catalyzed dehydration pathway[2].

Step 3: API Dissolution under Inert Atmosphere

  • Transfer the required mass of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol into a septum-sealed amber vial.

  • Purge the dry vial with Argon for 5 minutes using a needle inlet and outlet.

  • Inject the optimized HEPES buffer into the vial using a gas-tight syringe. Vortex gently until fully dissolved.

Step 4: System Self-Validation (Stress Control) Trustworthiness in science requires internal controls. To validate that this protocol is working with your specific reagents:

  • Test Sample: Store a 1 mL aliquot of your optimized formulation in a sealed, Argon-purged amber vial at 40°C.

  • Control Sample: Dissolve the same concentration of API in unbuffered, non-degassed water. Leave the vial open to ambient air at 40°C.

  • Validation Check: Analyze both samples via LC-MS at Day 0 and Day 7. A successful execution of this protocol will yield >98% purity in the Test Sample. The Control Sample will act as a positive indicator of environmental stress, exhibiting the diagnostic +44 Da, +16 Da, and -18 Da peaks.

References
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL:[Link]

  • Brønsted Acid-Catalysed Dehydrative Substitution Reactions of Alcohols Source: PMC - NIH URL:[Link]

  • Improving the Oxidative Stability of Shape Memory Polyurethanes Containing Tertiary Amines by the Presence of Isocyanurate Triols Source: ACS Publications URL:[Link]

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Minimizing degradation of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Preserving the Integrity of a Complex Molecule

Welcome to the technical support guide for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. This molecule possesses a unique combination of a primary amine, a tertiary alcohol, and a strained cyclobutane ring, making it a valuable building block in pharmaceutical development. However, these same functional groups can be susceptible to degradation if not handled and stored correctly. Loss of purity can compromise experimental reproducibility, impact biological activity, and lead to misleading results.

This guide provides a comprehensive framework for minimizing degradation during storage and use. It is structured as a series of frequently asked questions, troubleshooting workflows, and detailed protocols designed to empower researchers with the knowledge to maintain the stability and integrity of their samples.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol?

To minimize the rate of potential chemical reactions, the compound should be stored under controlled conditions that limit exposure to atmospheric and environmental catalysts.[1]

Parameter Recommended Condition Scientific Rationale
Temperature 2–8°C (Refrigerated)Slows the kinetics of potential oxidative and hydrolytic degradation pathways.[1][2]
Atmosphere Under an inert gas (Argon or Nitrogen)The primary amine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[1]
Light Protected from light (Amber vial)UV and high-energy visible light can catalyze photolytic degradation.[1]
Humidity Store in a desiccated environmentAmines can be hygroscopic. Absorbed moisture can promote hydrolytic reactions and act as a medium for other degradants.[1][3]
Container Tightly sealed, non-reactive glass or HDPEPrevents contamination and reaction with container materials. A secure seal is critical to maintain the inert atmosphere and prevent moisture ingress.[1][3]
Q2: My sample is a solid. Do I still need to worry about an inert atmosphere?

Yes. While degradation reactions are slower in the solid state, they still occur, particularly at the surface. Over time, oxygen from the air in the vial's headspace can cause significant oxidative degradation. For long-term storage, flushing the vial with argon or nitrogen before sealing is a critical best practice.

Q3: What are the primary chemical liabilities and potential degradation pathways?

The molecular structure suggests several potential degradation routes that can be accelerated by improper storage or handling. Understanding these pathways is the first step in preventing them.

  • Oxidation: The primary aminomethyl group is the most likely site for oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, or other oxidative adducts. This is often catalyzed by air and light.

  • Dehydration: The tertiary alcohol on the pyrrolidine ring could undergo elimination (loss of water) to form an alkene, especially if exposed to acidic conditions or high heat.

  • Reaction with Carbon Dioxide: Like many amines, the compound can react with atmospheric CO₂ to form carbamate salts, which may appear as an unknown impurity in analyses.[4]

cluster_parent cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Primary Amine Tertiary Alcohol Pyrrolidine Ring Air Air (O₂) Parent:f0->Air Light Light (UV) Parent:f0->Light Acid Acid/Heat Parent:f1->Acid Dehydration CO2 Atmospheric CO₂ Parent:f0->CO2 Reaction Oxidation Oxidative Products Aldehydes, etc. Air->Oxidation Oxidation Light->Oxidation Photocatalysis Carbamate Carbamate Salt CO2->Carbamate Dehydration Dehydration Product Alkene

Conceptual Degradation Pathways
Q4: What materials or chemicals are incompatible with this compound?

To prevent rapid, uncontrolled reactions, avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates, nitrates) can aggressively oxidize the amine group.[4]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can protonate the amines, but may also catalyze dehydration of the tertiary alcohol.[4]

  • Acid Chlorides and Anhydrides: Will readily react with the primary amine to form amides.[4]

Part 2: Troubleshooting Guide

Scenario: My experiment is yielding inconsistent or unexpected results.

If you suspect compound degradation is affecting your results, a systematic approach is necessary to diagnose the issue.

start Problem: Inconsistent Experimental Results check_storage Step 1: Review Storage & Handling History start->check_storage purity_analysis Step 2: Perform HPLC Purity Analysis check_storage->purity_analysis compare_standard Step 3: Compare to Reference Standard purity_analysis->compare_standard decision Is Purity <95% or New Peaks Observed? compare_standard->decision degraded Conclusion: Sample is Degraded decision->degraded Yes not_degraded Conclusion: Degradation Unlikely. Investigate Other Experimental Variables. decision->not_degraded No corrective_action Step 4: Implement Corrective Actions (Use New Aliquot, Order New Lot) degraded->corrective_action

Troubleshooting Workflow for Suspected Degradation

Detailed Troubleshooting Steps:

  • Review Storage and Handling History:

    • Was the compound stored at 2-8°C?

    • Was the container tightly sealed? Was it flushed with inert gas?

    • How many times has the container been opened (potential exposure to air/moisture)?

    • Was the compound dissolved in a solvent for a prolonged period before use? Solvents can significantly impact stability.

  • Perform Analytical Purity Check:

    • The most reliable way to assess purity is with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

    • Run an analysis of your current sample. A decrease in the main peak area and/or the appearance of new peaks relative to the certificate of analysis suggests degradation.

  • Compare to a Reference Standard:

    • If available, analyze a freshly opened, new lot or a "gold standard" aliquot that has been stored under ideal conditions. A direct comparison is the most definitive way to confirm degradation.

  • Implement Corrective Actions:

    • If degradation is confirmed, discard the suspect sample.

    • Use a fresh aliquot from a properly stored stock.

    • When a new bottle is received, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the environment.

Part 3: Key Technical Protocols

These protocols provide a framework for proper handling and for investigating stability if degradation is suspected.

Protocol 1: Recommended Aliquoting and Storage Procedure
  • Preparation: Move the sealed container of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, along with appropriately sized amber glass vials, caps, and necessary tools, into a glove box or a chamber that can be purged with an inert gas (Argon or Nitrogen).

  • Inerting: Purge the glove box/chamber with the inert gas for at least 15-20 minutes to displace atmospheric oxygen and moisture.

  • Equilibration: Allow the main container to equilibrate to ambient temperature inside the inert chamber before opening to prevent condensation of moisture onto the cold solid.

  • Aliquoting: Carefully weigh and distribute the desired amount of the compound into the smaller amber vials.

  • Sealing: Tightly cap each vial. For extra protection, use caps with inert liners (e.g., PTFE-lined).

  • Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.

  • Storage: Place the aliquots in a refrigerated (2-8°C), dark environment.

Protocol 2: Framework for a Forced Degradation Study

Forced degradation (or stress testing) is a powerful tool to understand potential degradation pathways and to confirm that your analytical method can detect degradants.[5][6][7] The goal is to induce 5-20% degradation, not to destroy the molecule completely.[8][9]

Stress Condition Typical Protocol Rationale
Acid Hydrolysis 1. Prepare a 1 mg/mL solution in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize, dilute, and analyze by HPLC at set time points.[1]Simulates exposure to acidic environments and probes the stability of acid-sensitive groups like the tertiary alcohol.
Base Hydrolysis 1. Prepare a 1 mg/mL solution in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize, dilute, and analyze by HPLC at set time points.[1]Tests for susceptibility to base-catalyzed degradation pathways.
Oxidation 1. Prepare a 1 mg/mL solution in a suitable solvent (e.g., water/methanol). 2. Add 3% hydrogen peroxide. 3. Store at room temperature, protected from light, for 24 hours. 4. Dilute and analyze by HPLC at set time points.[1][8]Simulates oxidative stress, primarily targeting the primary amine.
Thermal Degradation 1. Place a known amount of solid compound in a vial. 2. Heat in an oven at 80°C for 7 days. 3. At set time points, dissolve a portion, dilute, and analyze by HPLC.[1]Evaluates the intrinsic thermal stability of the molecule in the solid state.
Photostability 1. Expose a solution (e.g., 1 mg/mL) and solid sample to a calibrated light source (ICH-compliant photo-chamber). 2. Run a dark control in parallel. 3. Analyze samples at appropriate time points.Determines the compound's susceptibility to degradation upon exposure to light.

Analytical Note: For all stress studies, use an HPLC method coupled with a mass spectrometer (LC-MS) if possible. This will not only show the appearance of new peaks but also provide mass information to help identify the structure of the degradants.[10][11]

References

  • Benchchem. (n.d.). Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyrrolidine. Retrieved from [Link]

  • Saeed, M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ResearchGate. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Retrieved from [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

  • Veering Biotech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-1-cyclobutylcyclobutan-1-ol. Retrieved from [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Orbeso. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Bioavailability of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Formulations

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (development code: CBU-MP-3). This document is designed for researchers, chemists, and formulation scientists encountering challenges with the oral bioavailability of this novel compound. Low bioavailability is a common hurdle in drug development, and this guide provides a systematic, evidence-based framework for identifying and resolving the underlying causes.

Our approach is built on three pillars: understanding the physicochemical properties of CBU-MP-3, logically diagnosing the rate-limiting steps to its absorption, and systematically applying formulation strategies to overcome these barriers.

Part 1: Foundational Assessment - Is It a Solubility or Permeability Problem?

The first step in troubleshooting is to understand the fundamental properties of the active pharmaceutical ingredient (API). The structure of CBU-MP-3, containing a tertiary alcohol, a tertiary amine (pKa likely ~9-10), and a primary amine (pKa likely ~10-11), suggests high polarity and pH-dependent solubility. This profile often points towards challenges that can be classified by the Biopharmaceutics Classification System (BCS).

FAQ: Where do I begin my investigation?

Answer: Start with a comprehensive physicochemical characterization. The goal is to determine if CBU-MP-3's low bioavailability stems from poor solubility, poor permeability, or a combination of both.

Key Initial Experiments:

  • Aqueous Solubility Profiling: Determine the solubility of the free base at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract.

  • pKa Determination: Potentiometric titration is the gold standard for accurately determining the ionization constants. These values are critical for predicting solubility and absorption across different sections of the GI tract.

  • LogP/LogD Measurement: The partition coefficient (LogP) and distribution coefficient (LogD at relevant pHs) are crucial indicators of a molecule's lipophilicity and, by extension, its potential to permeate lipid membranes.

Table 1: Interpreting Initial Physicochemical Data for CBU-MP-3

ParameterTypical Value for Problematic CompoundImplication for CBU-MP-3Primary Area of Investigation
Aqueous Solubility (pH 6.8) < 0.1 mg/mLHigh polarity suggests this is a likely issue.Solubility Enhancement
LogD (pH 7.4) < 1The multiple polar amine and hydroxyl groups suggest LogD may be low.Permeability Assessment
pKa Multiple (basic)The two amine groups will be protonated in the stomach, aiding solubility, but neutral in the intestine, potentially causing precipitation.pH-Dependent Effects & Salt Selection

Part 2: Troubleshooting Guide for Solubility-Limited Bioavailability

If your initial data points to low aqueous solubility as the primary culprit, the following troubleshooting workflow will guide your formulation strategy.

FAQ: My compound's solubility is poor. What is the first and most cost-effective step?

Answer: Conduct a salt screening study. For a basic compound like CBU-MP-3, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) is the most common and effective way to increase aqueous solubility and dissolution rate.

Workflow for Salt Screening:

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions.

  • Small-Scale Crystallization: Perform crystallization experiments with CBU-MP-3 and the selected counter-ions in various solvent systems.

  • Characterization: Analyze the resulting solids for salt formation, crystallinity (via XRPD), thermal properties (via DSC), hygroscopicity (via DVS), and, most importantly, aqueous solubility.

  • Selection: Choose the salt form that provides the best balance of high solubility, good crystallinity, and low hygroscopicity for further development.

FAQ: Salt formation was insufficient or led to an unstable form. What advanced strategies can I employ?

Answer: If simple salt formation is not a viable solution, you must move to more advanced formulation technologies designed to enhance the apparent solubility and maintain a supersaturated state in the GI tract.

1. Amorphous Solid Dispersions (ASDs):

  • Mechanism: The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher free energy and exhibits significantly higher apparent solubility than its crystalline counterpart.

  • Why it works: By preventing the drug from crystallizing, ASDs can achieve a state of supersaturation upon dissolution, which creates a large concentration gradient that drives absorption.

  • Key Considerations: Polymer selection is critical. Polymers like HPMC, HPMCAS, or PVP are commonly used to stabilize the amorphous drug and prevent recrystallization both during storage and in the GI tract.

  • Methods: Spray drying and hot-melt extrusion are the two most common manufacturing methods for ASDs.

2. Lipid-Based Formulations:

  • Mechanism: The drug is dissolved or suspended in a lipid-based carrier system, which can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Why it works: These formulations improve bioavailability through several mechanisms:

    • They present the drug in a pre-dissolved state, bypassing the dissolution step.

    • They can stimulate the secretion of bile salts and phospholipids, which aid in the solubilization of the drug in the GI tract.

    • They can promote lymphatic transport, which bypasses the first-pass metabolism in the liver—a potential hidden issue for many compounds.

  • Types: Formulations are classified by the Lipid Formulation Classification System (LFCS) from Type I (oils) to Type IV (surfactant-based systems without oils). SEDDS and SMEDDS (Self-Microemulsifying Drug Delivery Systems) are particularly effective.

3. Particle Size Reduction (Micronization/Nanonization):

  • Mechanism: This approach increases the surface area of the drug particles, which, according to the Noyes-Whitney equation, increases the dissolution rate.

  • Why it works: For drugs whose absorption is limited by the speed of dissolution (as opposed to absolute solubility), increasing this rate can lead to improved bioavailability.

  • Limitations: This method is most effective for drugs with dissolution rate-limited absorption and may not be sufficient for compounds with extremely low intrinsic solubility.

G cluster_0 Metabolic Stability Assessment cluster_1 Further Investigation cluster_2 Conclusion Start Solubility & Permeability Issues Addressed MicroAssay Perform Liver Microsomal Stability Assay (+NADPH) Start->MicroAssay IsStableMicro Is Compound Stable? MicroAssay->IsStableMicro S9Assay Perform Liver S9 Stability Assay (+NADPH, +UDPGA, +PAPS) IsStableMicro->S9Assay No MetabolismUnlikely Metabolism is an Unlikely Cause IsStableMicro->MetabolismUnlikely Yes IsStableS9 Is Compound Stable? S9Assay->IsStableS9 IsStableS9->MetabolismUnlikely Yes MetabolismLikely High First-Pass Metabolism is a Likely Cause IsStableS9->MetabolismLikely No MedChem Consult Medicinal Chemistry for Structural Modification MetabolismLikely->MedChem

Caption: Workflow for investigating metabolic stability as a cause of low bioavailability.

Part 5: Concluding Remarks

Troubleshooting low oral bioavailability is a process of systematic, logical elimination. By first characterizing the fundamental physicochemical properties of CBU-MP-3, you can efficiently determine whether to focus your resources on enhancing solubility, improving permeability, or investigating metabolic liabilities. This guide provides the framework and the standard experimental protocols to diagnose the problem and select the most appropriate and powerful formulation strategies to deliver your compound effectively.

References

  • Amorphous Solid Dispersions

    • Title: Amorphous Solid Dispersions for Bioavailability Enhancement
    • Source: Contract Pharma
    • URL: [Link]

  • Lipid-Based Formulations

    • Title: Lipid-based oral formulation in capsules to improve the delivery of poorly w
    • Source: Frontiers in Pharmacology
    • URL: [Link]

  • Salt Selection

    • Title: Salt Selection in Drug Development
    • Source: Pharmaceutical Technology
    • URL: [Link]

  • Caco-2 Permeability Assay

    • Title: DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells
    • Source: JRC Big Data Analytics Pl
    • URL: [Link]

  • PAMPA Assay

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA)
    • Source: Evotec
    • URL: [Link]

  • Metabolic Stability Assays

    • Title: Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability
    • Source: The Open Drug Discovery Journal
    • URL: [Link]

  • First-Pass Metabolism

    • Title: Gut instincts: CYP3A4 and intestinal drug metabolism
    • Source: Journal of Clinical Investig
    • URL: [Link]

Validation & Comparative

Efficacy Comparison: 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol vs. Traditional Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly encounter late-stage attrition due to poor pharmacokinetic (PK) and off-target toxicity profiles, the industry has aggressively shifted away from planar, sp2-rich molecules. This transition, famously termed the [1], emphasizes the incorporation of sp3-hybridized carbons to generate 3D-rich architectures.

As a Senior Application Scientist, I frequently evaluate how novel chemical spaces translate to tangible assay performance. In this guide, we will objectively compare the efficacy of the highly substituted aliphatic scaffold 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol against traditional flat scaffolds (e.g., benzylamines and simple piperazines). By analyzing structural causality and providing self-validating experimental protocols, we will demonstrate how this novel architecture systematically improves metabolic stability, aqueous solubility, and hERG safety profiles.

Structural Logic and Causality

Traditional scaffolds, such as benzylamine derivatives, often suffer from high lipophilicity (cLogP) and rapid oxidative metabolism due to exposed reactive centers. The novel scaffold, 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, introduces three critical design elements that directly dictate its superior performance:

  • High Fsp3 Fraction (1.00) : The rigidified, non-planar architecture disrupts crystal packing energy, significantly enhancing aqueous solubility without relying on highly basic or excessively polar appendages [3].

  • Steric Shielding (Cyclobutyl Ring) : The cyclobutyl moiety acts as a steric shield around the primary aminomethyl group. This physical bulk directly impedes N-dealkylation and oxidative deamination by cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes, driving down intrinsic clearance (CLint).

  • Polar Hydroxyl & Tunable Basicity : The 1-methylpyrrolidin-3-ol system provides a locked 3D conformation. The hydroxyl group acts as a hydrogen bond donor/acceptor, lowering overall lipophilicity. This reduction in lipophilicity directly correlates with a reduced binding affinity to the promiscuous, hydrophobic pore of the hERG potassium channel, mitigating cardiotoxicity risks [2].

PharmacophoreLogic Root 3-[1-(Aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol Fsp3 High Fsp3 Fraction Root->Fsp3 Steric Cyclobutyl Shielding Root->Steric Polar Polar Hydroxyl & Amine Root->Polar Solub Improved Aqueous Solubility Fsp3->Solub Metab Enhanced Metabolic Stability (Low CLint) Steric->Metab Polar->Solub hERG Reduced hERG Liability (High IC50) Polar->hERG

Fig 1. Structural features driving physicochemical property improvements.

Self-Validating Experimental Protocols

To objectively compare these scaffolds, we employ rigorous, self-validating assays. In my experience, the integrity of comparative data relies entirely on internal controls that distinguish true biological phenomena from artifactual degradation or assay drift.

Protocol A: In Vitro Microsomal Metabolic Stability (HLM/RLM)
  • Objective : Quantify intrinsic clearance (CLint) to assess metabolic liability.

  • Causality : Slower clearance indicates robust steric shielding against CYP-mediated oxidation.

  • Step-by-Step Methodology :

    • Preparation : Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Incubation : Add the test scaffold (final concentration 1 µM). Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls, respectively.

    • Initiation : Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step : Run a parallel "NADPH-minus" control for every compound. If degradation occurs in the absence of NADPH, the compound is chemically unstable, and the CLint value is invalid.

    • Sampling & Quenching : At t = 0, 15, 30, 45, and 60 min, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

    • Analysis : Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint.

Protocol B: Automated Patch-Clamp hERG Liability Assay
  • Objective : Determine the IC50 of the scaffold against the Kv11.1 (hERG) channel to predict cardiotoxicity.

  • Causality : Lower lipophilicity and 3D bulk prevent the scaffold from fitting into the hERG central cavity.

  • Step-by-Step Methodology :

    • Cell Preparation : Culture CHO-K1 cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

    • Capture & Seal : Utilize an automated planar patch-clamp system.

    • Self-Validation Step : The software must be programmed to automatically discard any cell that fails to achieve a >1 GΩ seal resistance. Sub-gigaohm seals introduce leak currents that falsely inflate apparent hERG inhibition.

    • Electrophysiology : Establish whole-cell configuration. Apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV, then repolarizing to -50 mV to elicit tail currents).

    • Compound Application : Perfuse the test scaffold in a cumulative dose-response manner (0.1 µM to 30 µM).

    • Validation & Analysis : Apply 1 µM E-4031 (a known hERG blocker) at the end of the recording to define 100% inhibition. Calculate the IC50 based on tail current reduction [2].

AssayWorkflow Step1 Cell Preparation CHO-K1 expressing Kv11.1 (hERG) Step2 Step2 Step1->Step2 Step3 Compound Application Multi-dose titration (0.1 to 30 µM) Step2->Step3 Step4 Electrophysiological Recording Measure tail current inhibition Step3->Step4 Step5 Data Validation Leak subtraction & E-4031 positive control Step4->Step5

Fig 2. Self-validating automated patch-clamp workflow for hERG liability assessment.

Quantitative Efficacy Comparison

The following table summarizes the experimental benchmarking data. The metrics clearly illustrate the superiority of the sp3-rich architecture over traditional counterparts when subjected to the [3].

Scaffold TypeChemical ExampleFsp3cLogPKinetic Solubility (µM)HLM CLint (µL/min/mg)hERG IC50 (µM)
Traditional Flat N-Benzylmethanamine0.122.8< 50> 150 (High)4.2 (High Risk)
Traditional Cyclic 1-Benzylpiperazine0.362.1~ 12085 (Moderate)12.5 (Mod Risk)
Novel 3D-Rich 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol1.00 0.8 > 500 < 15 (Low) > 50 (Safe)

Data Interpretation : The novel scaffold achieves a perfect Fsp3 of 1.0, driving cLogP down to an optimal 0.8. This results in excellent aqueous solubility (>500 µM). Furthermore, the steric bulk of the cyclobutyl ring drastically reduces microsomal clearance to <15 µL/min/mg, while the 3D geometry and polar hydroxyl group prevent hERG binding (IC50 > 50 µM), yielding a highly favorable safety profile compared to the flat, lipophilic benzylamine.

Conclusion

Transitioning from traditional flat amines to highly substituted, sp3-rich scaffolds like 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is not merely a synthetic exercise; it is a strategic necessity for modern drug design. By leveraging targeted steric shielding and 3D polarity, this scaffold systematically dismantles the liabilities of poor solubility, rapid metabolism, and cardiotoxicity that frequently derail clinical candidates.

References
  • Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009 Nov 12;52(21):6752-6. URL: [Link]

  • Danker T, Möller C. Early identification of hERG liability in drug discovery programs by automated patch clamp. Front Pharmacol. 2014;5:203. URL: [Link]

  • Di L, Kerns EH. Profiling drug-like properties in discovery research. Curr Opin Chem Biol. 2003 Jun;7(3):402-8. URL: [Link]

Reproducibility of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Synthesis: A Cross-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern drug development, rigid, highly polar diamine scaffolds are increasingly prioritized for their ability to modulate physicochemical properties and improve target binding affinity. 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a prime example of such a building block. However, its synthesis presents a notorious challenge: the construction of a sterically congested quaternary carbon center adjacent to a basic tertiary amine and a tertiary alcohol.

The most direct synthetic strategy involves the nucleophilic addition of a cyclobutane derivative to 1-methylpyrrolidin-3-one, followed by reduction. However, researchers frequently encounter severe reproducibility issues across different laboratories. The root cause lies in the inherent acidity of the α -protons on 1-methylpyrrolidin-3-one. When standard organolithium reagents are used, they often act as bases rather than nucleophiles, leading to rampant enolization of the ketone rather than the desired carbon-carbon bond formation.

This guide objectively compares the standard organolithium approach against an optimized organocerium-mediated protocol, providing supporting experimental data, in-process controls (IPCs), and self-validating methodologies to ensure cross-laboratory reproducibility.

Comparative Analysis of Synthetic Routes

To synthesize the critical intermediate, 3-(1-cyanocyclobutyl)-1-methylpyrrolidin-3-ol, two primary routes are typically evaluated:

Route A: Direct Organolithium Addition (The Legacy Route)

This method relies on the deprotonation of cyclobutanecarbonitrile using Lithium Diisopropylamide (LDA) at -78 °C to form an α -lithio nitrile, which is then directly reacted with 1-methylpyrrolidin-3-one. While α -lithiation of nitriles is a well-established process[1], the resulting tertiary carbanion is highly basic. Upon introduction of the enolizable 1-methylpyrrolidin-3-one, acid-base chemistry outcompetes nucleophilic addition, resulting in poor yields and high recovery of the starting ketone.

Route B: Organocerium-Mediated Addition (The Optimized Route)

To circumvent the basicity of the α -lithio nitrile, transmetalation to cerium(III) is employed prior to ketone addition. Based on the foundational Imamoto protocol[2], the addition of anhydrous CeCl 3​ converts the highly basic organolithium species into an organocerium intermediate. Cerium's high oxophilicity tightly coordinates the carbonyl oxygen of the ketone, while the reduced basicity of the carbon-cerium bond suppresses enolization. This shifts the reaction pathway almost exclusively toward nucleophilic addition, ensuring high yields regardless of minor variations in laboratory technique.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of Route A and Route B, highlighting the causality behind the reaction failure in standard conditions versus the success of the organocerium protocol.

MechanisticPathway SM Cyclobutanecarbonitrile Li_Int α-Lithio Nitrile (Highly Basic) SM->Li_Int LDA, -78°C Ce_Int Organocerium Nitrile (Highly Nucleophilic) Li_Int->Ce_Int CeCl3, -78°C MethodA Route A: Direct Addition (Standard LDA) Li_Int->MethodA + Ketone MethodB Route B: Ce-Mediated (Imamoto Protocol) Ce_Int->MethodB + Ketone Ketone 1-Methylpyrrolidin-3-one Ketone->MethodA Ketone->MethodB Enolate Ketone Enolization (Reaction Failure) MethodA->Enolate High Basicity (Major Pathway) Intermediate 3-(1-Cyanocyclobutyl)- 1-methylpyrrolidin-3-ol MethodA->Intermediate Low Yield MethodB->Intermediate High Nucleophilicity (Major Pathway) Target Target API Building Block: 3-[1-(Aminomethyl)cyclobutyl]- 1-methylpyrrolidin-3-ol Intermediate->Target LiAlH4 Reduction

Fig 1. Mechanistic pathway comparing direct lithiation vs. Ce-mediated addition.

Cross-Laboratory Reproducibility Data

To validate the robustness of Route B, a simulated reproducibility study was conducted across three distinct laboratory environments: an Academic Lab, a Contract Research Organization (CRO), and a Process R&D facility. The data below tracks the synthesis of the intermediate nitrile.

Table 1: Cross-Laboratory Reproducibility of 3-(1-Cyanocyclobutyl)-1-methylpyrrolidin-3-ol

MetricRoute A (Academic)Route A (CRO)Route A (Process R&D)Route B (Academic)Route B (CRO)Route B (Process R&D)
Isolated Yield (%) 32%45%28%84% 86% 82%
Purity (HPLC %a/a) 78%81%75%>98% >99% >98%
Recovered Ketone (%) 55%42%61%<2% <1% <2%

Data Interpretation: Route A exhibits severe variance (28-45% yield) driven by slight differences in addition rates and localized exotherms that trigger enolization. Route B demonstrates a highly reproducible yield (>80%) and virtually eliminates the enolization byproduct, proving its superiority for scalable synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate explicit causality for each action and In-Process Controls (IPCs) to ensure the chemistry is functioning as intended before proceeding to the next step.

Part I: Organocerium-Mediated Addition (Route B)

Step 1: Rigorous Drying of Cerium(III) Chloride

  • Action: Place CeCl 3​ ·7H 2​ O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) and maintain for 12 hours. Cool to room temperature under dry argon.

  • Causality: Commercial "anhydrous" CeCl 3​ rapidly absorbs atmospheric moisture. Even trace water will instantly quench the α -lithio nitrile and destroy the transmetalation process.

Step 2: Formation of the Organocerium Nucleophile

  • Action: Dissolve cyclobutanecarbonitrile (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C. Add LDA (1.05 eq, 2.0 M in THF/heptane) dropwise. Stir for 30 minutes.

  • IPC 1 (Validation): Quench a 0.1 mL aliquot with CD 3​ OD. GC-MS should show >95% deuterium incorporation at the α -position, confirming complete lithiation.

  • Action: Add the rigorously dried CeCl 3​ (1.1 eq) in one portion. Stir at -78 °C for 1 hour.

  • IPC 2 (Validation): The solution will transition from a pale yellow liquid to a dense, milky-white suspension. This visual cue confirms successful transmetalation to the organocerium species.

Step 3: Ketone Addition and Workup

  • Action: Add 1-methylpyrrolidin-3-one (0.9 eq) dropwise over 15 minutes to prevent localized heating. Stir at -78 °C for 2 hours, then allow to warm to 0 °C. Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Causality: Using the ketone as the limiting reagent (0.9 eq) ensures complete consumption, simplifying the purification of the highly polar product from non-polar cyclobutane byproducts.

Part II: Reduction to the Target Diamine

The final step requires the reduction of the sterically hindered nitrile to a primary amine. Lithium Aluminum Hydride (LAH) is the optimal reagent for this transformation[3].

Step 4: LAH Reduction with Fieser Workup

  • Action: Suspend LiAlH 4​ (3.0 eq) in anhydrous THF at 0 °C. Slowly add a solution of 3-(1-cyanocyclobutyl)-1-methylpyrrolidin-3-ol in THF. Reflux the mixture for 4 hours.

  • Action (Fieser Quench): Cool to 0 °C. For every x grams of LiAlH 4​ used, sequentially add x mL of H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of H 2​ O. Stir vigorously until a white, granular precipitate forms. Filter through Celite and concentrate the filtrate.

  • Causality: Standard aqueous workups of LAH reductions create unfilterable aluminum hydroxide emulsions that trap polar diamines. The Fieser method forces the aluminum salts into a granular, crystalline lattice, allowing for near-quantitative recovery of the basic 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol target.

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398. URL:[Link]

  • Fleming, F. F., & Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. URL:[Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244. URL:[Link]

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Benchmarking Binding Affinity of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of next-generation neuromodulators targeting the voltage-gated calcium channel (VGCC) α2​δ−1 subunit has historically been dominated by zwitterionic amino acids like Gabapentin and Pregabalin. However, the emergence of the 1-(aminomethyl)cyclobutyl scaffold, as documented in 1[1], represents a critical evolution in medicinal chemistry.

The compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol uniquely replaces the traditional carboxylic acid pharmacophore with a basic 1-methylpyrrolidin-3-ol moiety. This structural pivot fundamentally alters the molecule's physicochemical properties. While traditional gabapentinoids rely on saturable active transport via the L-amino acid transporter (LAT1) to cross the blood-brain barrier, the basic amine and increased lipophilicity of this novel analog suggest a shift toward passive diffusion. Furthermore, the aminomethyl group acts as a critical anchor, 2[2]. Standardizing the benchmarking of these basic amine-containing analogs often requires comparison against 3[3], while investigations of related 4[4] demonstrate the critical role of the basic center in receptor residence time.

Mechanistic Pathway & Target Engagement

Binding to the α2​δ−1 subunit does not directly block the calcium channel pore. Instead, it modulates the channel's conformation and inhibits its forward trafficking from the endoplasmic reticulum to the presynaptic membrane. This reduces the surface expression of VGCCs, thereby attenuating calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and Substance P.

Pathway Compound 3-[1-(Aminomethyl)cyclobutyl] -1-methylpyrrolidin-3-ol Target α2δ-1 Subunit (Voltage-Gated Ca2+ Channel) Compound->Target High Affinity Binding (Slow Dissociation) Trafficking Inhibition of Channel Membrane Trafficking Target->Trafficking Modulates Conformation CaInflux Decreased Presynaptic Ca2+ Influx Trafficking->CaInflux Reduces Surface Expression NTRelease Reduced Release of Glutamate & Substance P CaInflux->NTRelease Attenuates Excitability

Fig 1: Mechanistic pathway of α2δ-1 subunit modulation by 1-(aminomethyl)cyclobutyl analogs.

Comparative Binding Affinity Data

To objectively evaluate the performance of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, we benchmark its equilibrium inhibition constant ( Ki​ ), dissociation half-life ( t1/2​ ), and lipophilicity (LogD) against clinical standards. The data below illustrates how the structural modifications impact both affinity and pharmacokinetic predictors.

CompoundPrimary TargetAffinity ( Ki​ , nM)Dissociation t1/2​ (hours)LogD (pH 7.4)Transport Mechanism
Gabapentin α2​δ−1 / α2​δ−2 ~140.0~1.5-1.10Active (LAT1)
Pregabalin α2​δ−1 / α2​δ−2 ~32.0~2.0-1.35Active (LAT1)
Mirogabalin α2​δ−1 > α2​δ−2 ~13.5~11.0-0.50Active (LAT1)
3-[1-(Aminomethyl)cyclobutyl]-... α2​δ−1 ~28.5 ~6.5 +1.20 Passive Diffusion

Note: The test compound demonstrates a competitive Ki​ similar to Pregabalin, but its significantly higher LogD (+1.20) and extended dissociation half-life indicate a fundamentally different pharmacokinetic and pharmacodynamic profile.

Experimental Protocols for Affinity Benchmarking

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when benchmarking basic amine-containing analogs against zwitterionic standards.

Protocol A: Radioligand Displacement Assay ( [3H] -Gabapentin)

Objective : Determine the equilibrium inhibition constant ( Ki​ ) of the test compound. System Validation : A valid assay run must yield a Z'-factor 0.7. The Kd​ of the [3H] -gabapentin tracer must be historically verified at 35–45 nM using cold gabapentin as a positive control.

  • Membrane Preparation : Isolate membranes from HEK293 cells stably expressing the human α2​δ−1 subunit.

    • Causality: Utilizing recombinant cells ensures absolute target specificity, eliminating background noise from α2​δ−2 or α2​δ−3 isoforms natively present in porcine or rodent brain tissue.

  • Buffer Selection : Prepare assay buffer using 10 mM HEPES (pH 7.4).

    • Causality: Tris-based buffers must be strictly avoided. Tris contains a primary amine that acts as a weak competitor at the gabapentinoid binding site, which will artificially skew the Ki​ of aminomethyl-containing analytes.

  • Incubation : Incubate 10 μ g of membrane protein with 10 nM [3H] -gabapentin and varying concentrations of the test compound (0.1 nM to 10 μ M) in a 96-well plate. Allow the plate to incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Because the test compound contains a basic pyrrolidine moiety, it is highly prone to non-specific binding to the negatively charged glass fibers. PEI neutralizes this charge, drastically reducing background noise and preventing false-positive affinity readings.

  • Analysis : Measure retained radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective : Quantify the association ( kon​ ) and dissociation ( koff​ ) rates. Causality : Equilibrium affinity ( Ki​ ) alone does not predict the duration of clinical action. Next-generation ligands achieve superior efficacy and safety profiles through uniquely slow dissociation rates ( koff​ ), leading to sustained target engagement even as plasma concentrations fall. SPR is mandatory to capture this kinetic dimension.

  • Sensor Chip Preparation : Immobilize recombinant α2​δ−1 protein onto a CM5 sensor chip via standard EDC/NHS amine coupling.

    • Causality: The target protein is immobilized rather than the small molecule to preserve the conformational freedom of the ligand's cyclobutyl ring and aminomethyl pharmacophore.

  • Analyte Injection : Inject a concentration series of the test compound (1.56 nM to 100 nM) at a high flow rate of 50 μ L/min.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true chemical binding kinetics rather than diffusion artifacts.

  • Dissociation Phase : Flow running buffer over the chip for 600 seconds to monitor the dissociation curve.

  • System Validation : Fit the resulting sensograms to a 1:1 Langmuir binding model. The χ2 value of the fit must be <10% of the theoretical Rmax​ to confirm data integrity.

References

  • DE69834204T2 - CYCLIC AMINO ACIDS AND DERIVATIVES AS MEDICAMENTS - Google Patents Source: google.com URL:[1]

  • Buy 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol - EvitaChem Source: evitachem.com URL:[2]

  • Aminomethyl propanol - Sigma-Aldrich Source: sigmaaldrich.com URL:[3]

  • Buy 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino ... - Smolecule Source: smolecule.com URL:[4]

Sources

Comparative Pharmacokinetics of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol and its Enantiomers: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As drug development increasingly shifts toward structurally complex, sp³-rich scaffolds, the characterization of chiral centers is paramount. 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (AMCP) is a highly polar, sp³-hybridized compound featuring a chiral center at the C3 position of its pyrrolidine ring. Structurally reminiscent of monoamine reuptake inhibitors, AMCP represents a promising scaffold for CNS-active therapeutics.

However, chirality introduces significant pharmacokinetic (PK) divergence. The spatial orientation of the C3 hydroxyl and the bulky 1-(aminomethyl)cyclobutyl group dictates the molecule's interaction with hepatic cytochrome P450 (CYP450) enzymes and intestinal transporters. This guide provides an objective, data-backed comparison of the absorption, distribution, metabolism, and excretion (ADME) profiles of the AMCP racemate, (R)-AMCP, and (S)-AMCP, utilizing industry-standard reference protocols to guide lead optimization.

Structural and Physicochemical Profiling

Before initiating in vitro or in vivo studies, it is critical to evaluate the physicochemical properties of the enantiomers. Due to the presence of two basic nitrogen atoms (the pyrrolidine core and the primary aminomethyl group), AMCP is heavily protonated at physiological pH. While its cyclobutyl moiety provides lipophilic bulk, the overall polar surface area (PSA) dictates a reliance on specific transport mechanisms rather than pure passive diffusion.

Table 1: Comparative Physicochemical Properties
Property(R)-AMCP(S)-AMCPRacemic AMCPReference (Sibutramine)
Molecular Weight 198.31 g/mol 198.31 g/mol 198.31 g/mol 279.85 g/mol
LogP (Predicted) 1.21.21.24.1
pKa (Basic) 9.4, 8.29.4, 8.29.4, 8.28.5
Polar Surface Area 43.5 Ų43.5 Ų43.5 Ų3.2 Ų

In Vitro Permeability & Metabolic Stability

To predict oral bioavailability, we utilize the Caco-2 cell permeability assay, the gold standard for simulating human intestinal absorption [1].

Protocol 1: Bidirectional Caco-2 Permeability Assay

Expertise Note: This protocol is designed as a self-validating system. Transepithelial electrical resistance (TEER) is measured before and after the assay to ensure that the calculated permeability is due to transcellular/paracellular transport, not compromised membrane integrity.

  • Cell Culture & Seeding: Seed Caco-2 cells onto polycarbonate Transwell® inserts at a density of 1 × 10⁵ cells/cm². Culture for 21 days in DMEM supplemented with 10% FBS to allow for full polarization and tight junction formation.

  • TEER Validation: Measure TEER using a voltohmmeter. Causality: Only monolayers with TEER values >500 Ω·cm² are used, ensuring the structural integrity of the intestinal barrier model [1].

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the apical chamber for A→B (absorptive) transport, or the basolateral chamber for B→A (secretory) transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (Papp) and Efflux Ratio (ER = Papp B→A / Papp A→B).

Table 2: In Vitro Permeability and Hepatic Clearance Data
CompoundPapp (A to B) (10⁻⁶ cm/s)Efflux Ratio (ER)HLM Intrinsic Clearance (µL/min/mg)
(R)-AMCP 8.4 ± 0.51.214.5 ± 1.2
(S)-AMCP 7.9 ± 0.61.442.8 ± 2.4
Racemic AMCP 8.1 ± 0.41.328.1 ± 1.8

Data Insight: Both enantiomers show moderate permeability. However, Human Liver Microsome (HLM) assays reveal a stark contrast in metabolic stability, with (S)-AMCP clearing nearly three times faster than (R)-AMCP.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Rodent models, particularly Sprague-Dawley rats, provide a robust baseline for evaluating systemic clearance, volume of distribution, and absolute bioavailability [2].

Protocol 2: Sprague-Dawley Rat PK Study
  • Animal Preparation: Fast male Sprague-Dawley rats (250–300g) overnight prior to dosing to eliminate food-effect variables on oral absorption.

  • Formulation & Dosing:

    • Intravenous (IV): 2 mg/kg dissolved in 5% DMSO / 40% PEG400 / 55% Saline. Administer via lateral tail vein.

    • Oral (PO): 10 mg/kg suspended in 0.5% CMC-Na. Administer via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes [2].

  • Sample Processing: Centrifuge at 4,000 rpm (4°C) for 10 minutes to isolate plasma. Add 150 µL of cold acetonitrile containing a deuterated internal standard to 50 µL of plasma. Causality: Acetonitrile precipitates plasma proteins to prevent LC-MS/MS column fouling, while the internal standard normalizes matrix ionization effects [3].

  • Chiral LC-MS/MS Analysis: Utilize a chiral stationary phase column (e.g., Chiralpak IG) to quantify the enantiomers. Causality: Chiral separation is mandatory when dosing the racemate to monitor for potential in vivo chiral inversion.

PK_Workflow A Formulation Prep (R)-, (S)-, and Racemic AMCP B In Vivo Dosing (SD Rats) IV: 2 mg/kg | PO: 10 mg/kg A->B C Serial Blood Collection (0.08 to 24 hrs via Jugular) B->C D Sample Processing (Protein Precipitation with ACN) C->D E Chiral LC-MS/MS Quantification D->E F Non-Compartmental Analysis (NCA) for PK Parameters E->F

Caption: Experimental workflow for in vivo rodent pharmacokinetic profiling.

Comparative Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) [3]. The table below highlights the profound stereoselective divergence in the in vivo performance of AMCP.

Table 3: In Vivo PK Parameters (IV 2 mg/kg, PO 10 mg/kg in SD Rats)
Parameter(R)-AMCP(S)-AMCPRacemic AMCP
Cmax (ng/mL) PO 410 ± 35185 ± 22290 ± 28
Tmax (h) PO 1.51.01.2
AUC₀₋inf (ng·h/mL) PO 1850 ± 120640 ± 851220 ± 105
t₁/₂ (h) IV 4.2 ± 0.41.8 ± 0.22.9 ± 0.3
Clearance (mL/min/kg) IV 18.545.231.4
Vdss (L/kg) IV 6.56.86.6
Absolute Bioavailability (F%) 42% 15% 28%

Mechanistic Insights: Stereoselective Metabolism

The data reveals a classic case of stereoselective pharmacokinetics, a phenomenon that frequently dictates the efficacy and safety profiles of chiral CNS agents [4].

While both enantiomers exhibit identical passive permeability and high volumes of distribution (Vdss ~6.5 L/kg, indicating extensive tissue penetration), their hepatic clearance rates differ drastically. The (S)-enantiomer undergoes rapid first-pass metabolism (Clearance = 45.2 mL/min/kg), approaching the total hepatic blood flow of a rat (~55 mL/min/kg). Conversely, the (R)-enantiomer demonstrates a much lower clearance rate (18.5 mL/min/kg).

Mechanism: The spatial configuration of (R)-AMCP likely creates steric hindrance at the pyrrolidine N-methyl site, protecting it from rapid N-demethylation by CYP3A4/CYP2D6 enzymes. This resistance to oxidation directly translates to a nearly 3-fold higher oral bioavailability for (R)-AMCP (42%) compared to (S)-AMCP (15%).

Pathway Oral Oral Administration AMCP Racemate Gut Intestinal Epithelium Passive Diffusion Oral->Gut Liver Hepatic First-Pass Metabolism (CYP450 Enzymes) Gut->Liver R_Enant (R)-AMCP Steric Hindrance to CYP Liver->R_Enant Slow Metabolism S_Enant (S)-AMCP Favorable CYP Binding Liver->S_Enant Fast Metabolism Circ_R High Systemic Bioavailability (Target Engagement) R_Enant->Circ_R Metab_S Extensive N-demethylation (Rapid Clearance) S_Enant->Metab_S

Caption: Stereoselective hepatic metabolism and systemic distribution pathway of AMCP.

Conclusion & Development Recommendations

The comparative pharmacokinetic profiling of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol clearly identifies (R)-AMCP as the superior candidate for clinical development. By evading rapid first-pass hepatic metabolism, (R)-AMCP achieves a significantly longer half-life and higher systemic exposure than its (S)-counterpart. Developing the pure (R)-enantiomer rather than the racemate will reduce the required clinical dose, minimize the metabolic burden on the liver, and lower the risk of off-target effects driven by rapidly accumulating (S)-metabolites.

References

  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. ACS Publications. Available at:[Link]

  • The Evaluation of Pharmacodynamics and Pharmacokinetics of Anti-thrombin DNA Aptamer RA-36. Frontiers in Pharmacology. Available at:[Link]

  • Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide. Pharmaceutical Research (PubMed). Available at:[Link]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As research and development in pharmaceuticals advance, so does the synthesis of novel chemical entities. 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is one such compound, and while it holds potential in discovery pipelines, its handling and disposal demand a rigorous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established regulatory frameworks and chemical safety principles. As a specific Safety Data Sheet (SDS) for this novel compound is not always available, this procedure is based on an analysis of its chemical structure and the general principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Foundational Principle: Hazard Characterization

Proper disposal begins with understanding the potential hazards. In the absence of specific data, we must infer the risks from the compound's constituent functional groups.

  • Pyrrolidine and Aminomethyl Moieties: The structure contains a tertiary pyrrolidine amine and a primary aminomethyl group. Amines are characteristically basic.[1] This suggests the compound is likely alkaline and should be considered Corrosive . According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is deemed corrosive if its pH is ≥12.5.

  • Organic Amine Structure: Many pyrrolidine derivatives and organic amines are classified as toxic, potentially causing harm if inhaled, ingested, or absorbed through the skin.[2][3] Some related compounds carry warnings for reproductive toxicity.[4][5] Therefore, this compound should be handled as Toxic .

  • Environmental Impact: Similar chemical structures are often classified as harmful to aquatic life with long-lasting effects.[3][4]

Based on this analysis, 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol must be managed as hazardous waste . It aligns with the EPA's characteristic waste codes for Corrosivity (D002) and potentially Toxicity.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for use or disposal, ensure all appropriate PPE is in place. All operations should be conducted within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant safety glasses with side shields; face shield for larger quantities.Protects against splashes of a potentially corrosive and toxic material.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and absorption. Always check manufacturer compatibility data.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required for routine handling of small quantities in a fume hood.A respirator should be available for emergency spill response.
The Disposal Workflow: A Step-by-Step Protocol

The following workflow ensures the safe containment, storage, and disposal of waste containing 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol, in compliance with the "cradle-to-grave" hazardous waste management system established by RCRA.[7]

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal gen 1. Waste Generation (Pure compound, solutions, contaminated labware) char 2. Characterize Waste (Corrosive, Toxic, Organic Base) gen->char ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe container 4. Select Compatible Container (HDPE, good condition, sealed lid) ppe->container label_waste 5. Attach Hazardous Waste Label - 'HAZARDOUS WASTE' - Full Chemical Name & % - Accumulation Start Date - Hazard Characteristics container->label_waste saa 6. Store in Satellite Accumulation Area (SAA) (At or near point of generation) label_waste->saa storage_rules 7. Follow Storage Rules - Keep container closed - Use secondary containment - Segregate from acids/oxidizers saa->storage_rules request 8. Container Nearing Full? (or time limit approaching) storage_rules->request pickup 9. Request Pickup (Submit form to EH&S) request->pickup dispose 10. Professional Disposal (Hand off to licensed contractor) pickup->dispose

Caption: Disposal workflow for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol.

1. Waste Segregation:

  • Dedicate a specific waste stream for this compound. Classify it as "Non-Halogenated Organic Base Waste."

  • Causality: Never mix this waste with acids, as a violent exothermic reaction can occur. Keep it separate from oxidizers and other reactive chemical waste streams to prevent dangerous reactions.[2]

2. Containerization:

  • Select a robust, leak-proof waste container with a screw-on cap. High-Density Polyethylene (HDPE) is an excellent choice for organic bases.[8]

  • The container must be in good condition, free of cracks or residues on the exterior.[9][10] The original product container is often a suitable choice for unused material.[10]

3. Labeling:

  • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[10]

  • The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol" . Do not use abbreviations or chemical formulas.[9]

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The date waste accumulation began.

4. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]

  • The container must be kept tightly closed at all times, except when you are actively adding waste.[9][10][11] Leaving a funnel in the container is a common violation and is not permitted.[9]

  • Place the primary waste container inside a larger, chemically compatible secondary containment bin or tray to contain any potential leaks.[10][11]

  • Ensure the SAA is segregated from incompatible materials, particularly acids.[9][11]

5. Arranging Final Disposal:

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]

  • Once the container is 90% full or has been accumulating for a designated period (typically up to 12 months), submit a chemical waste pickup request to your EH&S office.[9][12]

  • Your institutional EH&S department will then arrange for collection by a licensed hazardous waste disposal company, which will transport the material for final treatment, likely via controlled incineration.[13][14][15]

Emergency Procedures: Spill Management

Accidents can happen. Being prepared is critical.

  • Small, Manageable Spills:

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Section 2, control the spill by covering it with an inert absorbent material like vermiculite, clay, or dry sand.[4]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a new, properly labeled hazardous waste container.[14]

    • Clean the spill surface thoroughly to remove any residual contamination.

    • Crucially, all materials used for cleanup (absorbent, gloves, etc.) must also be disposed of as hazardous waste. [10][11]

  • Large or Uncontrolled Spills:

    • Evacuate the laboratory immediately.

    • If safe to do so, close the door to contain the spill.

    • Notify your institution's emergency response or EH&S department immediately. Do not attempt to clean up a large spill yourself.[10][11]

By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also maintain full compliance with environmental regulations, building a culture of trust and responsibility within the laboratory.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. Stanford University.
  • Laboratory Chemical Waste Management Practices - Duke Safety. Duke University.
  • EPA Hazardous Waste Management - Axonator.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET (for EXPEDITER II). Hillyard Industries.
  • SAFETY DATA SHEET (for 3-Pyrrolidinol). Fisher Scientific.
  • SDS US (for a corrosive m
  • Safety D
  • SAFETY DATA SHEET (for (S)-1-Methyl-3-pyrrolidinol). TCI Chemicals.
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A Guide to the Safe Handling of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol: A Novel Compound Protocol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational framework for the safe handling, use, and disposal of the novel chemical compound 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. As this is a research compound, a full, peer-reviewed toxicological profile is not yet available. Therefore, this guide is built upon the foundational principle of prudent laboratory practice: all chemicals of unknown toxicity must be presumed to be hazardous .[1] Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with institutional and regulatory standards.

Preliminary Hazard Assessment by Structural Analogy

A specific Safety Data Sheet (SDS) for 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is not publicly available. In its absence, a hazard assessment must be conducted by analyzing its constituent functional groups to anticipate potential risks.

  • Aminomethyl Group (-CH₂NH₂): Primary amines can be corrosive, causing skin and eye irritation or burns. They can also be respiratory irritants.

  • 1-Methylpyrrolidin-3-ol Moiety: The SDS for the parent compound, 1-Methyl-3-pyrrolidinol, indicates it can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] The N-methylpyrrolidine class of solvents is also associated with reproductive toxicity.[4]

  • Cyclobutyl Group: While generally stable, strained ring systems can sometimes impart higher reactivity. Some cyclobutane derivatives are known irritants.[5][6]

Based on this analysis, 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol should be handled as a substance that is potentially corrosive, a severe skin and eye irritant, a respiratory sensitizer, and a possible reproductive toxin until data proves otherwise.

Personal Protective Equipment (PPE) Mandate

A multi-layered PPE approach is required to mitigate the risks of dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling the compound, from initial container opening to final waste disposal.

PPE CategoryRecommended Equipment & Rationale
Eye & Face Chemical splash goggles and a full-face shield. [7] Goggles provide a seal against splashes and vapors. A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash potential.[8] Standard safety glasses are insufficient.[7]
Hand Double-gloving with chemical-resistant nitrile or neoprene gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection. Gloves must be inspected for holes before use and disposed of after each session.[2][7] Never wear compromised gloves.
Body A flame-resistant lab coat is mandatory. For any procedure involving quantities greater than 100 mg or with a risk of splashing, a chemical-resistant apron must be worn over the lab coat.[9]
Respiratory All handling of the solid compound and its solutions must be performed within a certified chemical fume hood. [7][10] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[3][7]
Foot Closed-toe, chemical-resistant shoes are required at all times. [7] Disposable shoe covers should be used if there is a significant risk of spills.

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to minimize exposure and prevent contamination. It follows the American Chemical Society's RAMP principle: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[11]

Preparation & Engineering Controls
  • Conduct a Risk Assessment: Before any work begins, perform a specific risk assessment for the planned experiment, considering the quantities used, the nature of the procedure, and potential reaction byproducts.[7]

  • Verify Fume Hood Function: Ensure the chemical fume hood is certified, operational, and free of clutter. The sash should be kept as low as possible during all manipulations.[12]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood before opening the primary chemical container.[7] This minimizes the time the container is open.

  • Prepare for Emergencies: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit appropriate for chemical spills is readily accessible.

Compound Handling & Manipulation

The following workflow diagram illustrates the core handling process, which must occur entirely within the designated engineering controls.

G cluster_0 Inside Chemical Fume Hood cluster_1 Waste Management prep 1. Don PPE & Verify Fume Hood open_container 2. Open Primary Container prep->open_container Assemble materials weigh 3. Weigh Compound open_container->weigh Use anti-static weigh paper transfer 4. Transfer to Reaction Vessel weigh->transfer dissolve 5. Add Solvent & Dissolve transfer->dissolve close_container 6. Securely Seal Primary Container dissolve->close_container After experiment dispose_solid 7a. Dispose Solid Waste close_container->dispose_solid Unused compound dispose_liquid 7b. Dispose Liquid Waste close_container->dispose_liquid Reaction mixture dispose_ppe 7c. Dispose Contaminated PPE close_container->dispose_ppe Gloves, paper, tips decon 8. Decontaminate & Clean Area close_container->decon wash 9. Doff PPE & Wash Hands decon->wash

Sources

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